Aculene A
Description
This compound has been reported in Aspergillus aculeatus with data available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H25NO3 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
[(3aR,4S)-1-ethyl-3a,6-dimethyl-3-oxo-4,5-dihydroazulen-4-yl] (2S)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H25NO3/c1-4-13-11-16(21)19(3)14(13)8-7-12(2)10-17(19)23-18(22)15-6-5-9-20-15/h7-8,11,15,17,20H,4-6,9-10H2,1-3H3/t15-,17-,19-/m0/s1 |
InChI Key |
LOOAMPJDSIVZQC-IEZWGBDMSA-N |
Isomeric SMILES |
CCC1=CC(=O)[C@@]2(C1=CC=C(C[C@@H]2OC(=O)[C@@H]3CCCN3)C)C |
Canonical SMILES |
CCC1=CC(=O)C2(C1=CC=C(CC2OC(=O)C3CCCN3)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Aculene A: A Technical Guide to the Norsesquiterpene from Aspergillus aculeatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aculene A is a norsesquiterpene secondary metabolite produced by the filamentous fungus Aspergillus aculeatus. It belongs to a class of unique C14 terpenoids characterized by a nordaucane skeleton. The biosynthesis of this compound involves a complex enzymatic cascade, including a terpene cyclase and several cytochrome P450 monooxygenases, which modify a sesquiterpene precursor. This technical guide provides an in-depth overview of this compound, including its biosynthesis, what is known about its biological activity, and detailed experimental protocols for its study.
Biological Activity
While many secondary metabolites from Aspergillus species exhibit significant biological activities, comprehensive quantitative data for this compound is limited in publicly available scientific literature. Preliminary studies have investigated its antifungal properties.
Table 1: Antifungal Activity of this compound
| Test Organism | Activity | Quantitative Data (IC50/MIC) |
| Candida albicans | Weak or no activity | Not Reported |
Further research is required to fully elucidate the bioactivity profile of this compound and its potential therapeutic applications.
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated through gene inactivation, feeding experiments, and heterologous reconstitution. The pathway commences with the cyclization of farnesyl diphosphate (FPP) and proceeds through a series of oxidative modifications, culminating in the formation of the characteristic nordaucane skeleton.
The key enzymes involved in this pathway are encoded by the ane gene cluster:
-
AneC: A terpene cyclase that catalyzes the initial conversion of farnesyl diphosphate to dauca-4,7-diene.
-
AneF, AneD, AneG: A series of three cytochrome P450 monooxygenases that perform a stepwise demethylation and oxidation of the daucane skeleton to yield the C14 nordaucane core. AneF converts the 12-methyl group to a carboxylic acid, AneD installs a 10-hydroxy group, and AneG introduces a carbonyl group at C-2, which facilitates the decarboxylation at C-12.
-
AneA: An α-ketoglutarate-dependent dioxygenase that is proposed to introduce a double bond in a precursor molecule, leading to Aculene D, which is then further modified to this compound.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
I. Fungal Cultivation and Extraction of Aculenes
This protocol describes the general procedure for cultivating Aspergillus aculeatus and extracting its secondary metabolites, including this compound.
-
Inoculation and Incubation: Inoculate spores of Aspergillus aculeatus onto a suitable solid agar medium, such as Yeast Extract Sucrose (YES) agar. Incubate the plates at 25-30°C in the dark for 5-7 days.
-
Extraction:
-
Cut the agar into small pieces and place them into a large flask.
-
Submerge the agar pieces in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) and allow to stand for 24 hours.
-
Filter the mixture to separate the solvent extract from the agar.
-
Repeat the extraction of the agar with fresh solvent to ensure complete recovery of metabolites.
-
Combine the solvent extracts and evaporate under reduced pressure to obtain a crude residue.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude residue in water.
-
Perform a liquid-liquid extraction by partitioning the aqueous suspension with an equal volume of ethyl acetate (EtOAc) three times.
-
Combine the organic (EtOAc) layers and evaporate the solvent in vacuo to yield the crude extract containing this compound and other secondary metabolites.
-
II. Isolation and Purification of this compound
The crude extract can be subjected to chromatographic techniques for the purification of this compound.
-
Silica Gel Column Chromatography:
-
Apply the crude extract to a silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the proportion of a more polar solvent (e.g., methanol).
-
Collect fractions and monitor their composition using thin-layer chromatography (TLC).
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the fractions containing this compound from the silica gel chromatography and concentrate them.
-
Further purify the this compound-containing fraction using preparative RP-HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile).
-
III. Characterization of the this compound Biosynthetic Pathway
The following workflows outline the key experimental approaches used to elucidate the function of genes within the ane biosynthetic cluster.
A. Gene Inactivation Workflow
This workflow describes the process of creating a targeted gene knockout in Aspergillus aculeatus to confirm the role of a specific gene in the this compound biosynthetic pathway.
Caption: Workflow for gene inactivation in A. aculeatus.
B. Heterologous Reconstitution Workflow
This workflow illustrates the process of expressing the ane genes in a heterologous host to confirm their role in this compound biosynthesis.
Caption: Workflow for heterologous reconstitution.
Conclusion
This compound represents an intriguing secondary metabolite from Aspergillus aculeatus with a unique chemical structure and a well-characterized biosynthetic pathway. While its biological activity is not yet fully understood, the detailed knowledge of its biosynthesis opens avenues for synthetic biology approaches to produce novel derivatives with potentially enhanced therapeutic properties. The experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers interested in the study of this compound and other fungal natural products.
Biosynthetic pathway of Aculene A
. ## The Intricate Pathway to Aculene A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, a norsesquiterpene produced by the fungus Aspergillus aculeatus. This document details the enzymatic cascade responsible for its formation, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the biosynthetic process.
Introduction
This compound belongs to a unique class of C14 norsesquiterpenes characterized by a nordaucane skeleton.[1][2] These compounds have garnered interest due to their novel chemical structures and potential biological activities. The elucidation of the this compound biosynthetic pathway has revealed a fascinating series of enzymatic reactions, including terpene cyclization, oxidative demethylation, and amino acid conjugation, offering insights into the metabolic capabilities of filamentous fungi.[1][3] Understanding this pathway is crucial for potential bioengineering efforts aimed at producing novel derivatives or improving yields of these specialized metabolites.
The this compound Biosynthetic Gene Cluster
The genes encoding the enzymes for this compound biosynthesis are organized in a contiguous cluster within the Aspergillus aculeatus genome.[1] This co-localization facilitates the coordinated regulation and expression of the pathway. The core enzymes involved in the formation of the this compound backbone and its subsequent modification have been identified and characterized.[1][3]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound proceeds through a multi-step enzymatic cascade, transforming the ubiquitous precursor farnesyl diphosphate (FPP) into the final complex natural product. The key steps are outlined below.
Formation of the Sesquiterpene Scaffold
The pathway is initiated by the cyclization of farnesyl diphosphate (FPP), a common precursor for sesquiterpenoids.
-
Enzyme: AneC (Terpene Cyclase)
-
Substrate: Farnesyl Diphosphate (FPP)
-
Product: Dauca-4,7-diene
This reaction is catalyzed by the terpene cyclase AneC, which orchestrates a complex carbocation-mediated cyclization cascade to form the bicyclic dauca-4,7-diene skeleton.[1][3]
Stepwise Demethylation and Oxidation
Following the formation of the initial sesquiterpene, a series of oxidative modifications are carried out by three distinct cytochrome P450 monooxygenases, leading to the characteristic nordaucane core.[1][4]
-
Oxidation of the C12-Methyl Group:
-
Enzyme: AneF (Cytochrome P450)
-
Function: AneF catalyzes the oxidation of the 12-methyl group of dauca-4,7-diene to a carboxylic acid.[1]
-
-
Hydroxylation at C10:
-
Enzyme: AneD (Cytochrome P450)
-
Function: AneD introduces a hydroxyl group at the C-10 position, which is crucial for subsequent tautomerization and stabilization of intermediates.[1]
-
-
Carbonyl Formation and Decarboxylation:
-
Enzyme: AneG (Cytochrome P450)
-
Function: AneG installs a carbonyl group at the C-2 position. This modification triggers a decarboxylation event at C-12, resulting in the formation of the C14 nordaucane skeleton.[1]
-
Further Modifications to the Norsesquiterpene Core
The nordaucane intermediate undergoes further enzymatic transformations to yield a variety of aculene congeners.
-
Enzyme: AneA (α-ketoglutarate dependent dioxygenase)
-
Function: AneA is responsible for introducing a double bond into the aculene core, leading to the formation of different aculene derivatives.[3]
Final Assembly: Proline Conjugation
The final step in the biosynthesis of this compound involves the attachment of an L-proline moiety. This is a hybrid peptide-polyketide-like assembly.
-
Enzymes:
-
AneB (Nonribosomal Peptide Synthetase - NRPS): AneB is predicted to activate L-proline as an aminoacyl adenylate.
-
AneE (α,β-hydrolase): AneE is thought to be involved in the transfer of the activated proline from the NRPS to the norsesquiterpene core, likely through an ester linkage.[3]
-
Quantitative Data
Currently, there is limited publicly available quantitative data on the enzyme kinetics and fermentation yields for the this compound biosynthetic pathway. Further research is required to determine the specific activity, Michaelis-Menten constants (Km), and catalytic efficiency (kcat/Km) for each of the Ane enzymes. Similarly, detailed studies on the optimization of fermentation conditions to maximize this compound production in Aspergillus aculeatus have not been extensively reported.
| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters (Km, Vmax, kcat) |
| AneC | Farnesyl Diphosphate | Dauca-4,7-diene | Not Reported |
| AneF | Dauca-4,7-diene | 12-carboxy-dauca-4,7-diene | Not Reported |
| AneD | 12-carboxy-dauca-4,7-diene | 10-hydroxy-12-carboxy-dauca-4,7-diene | Not Reported |
| AneG | 10-hydroxy-12-carboxy-dauca-4,7-diene | Aculene D precursor | Not Reported |
| AneA | Aculene D | Other Aculenes | Not Reported |
| AneB | L-proline, ATP | L-prolyl-AMP | Not Reported |
| AneE | L-prolyl-AMP, Aculene D | This compound | Not Reported |
Table 1: Summary of Enzymes and Reactions in the this compound Biosynthetic Pathway.
| Fermentation Parameter | Value | Reference |
| Organism | Aspergillus aculeatus | [2] |
| Medium | YES (Yeast Extract Sucrose) | [2] |
| Temperature | 30°C | [2] |
| Incubation Time | 5 days | [2] |
| This compound Yield | Not Quantitatively Reported |
Table 2: Fermentation Parameters for Aculene Production.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway relied on a combination of genetic and biochemical techniques. While detailed, step-by-step protocols are often specific to the publishing laboratory, the general methodologies are described below.
Gene Inactivation in Aspergillus aculeatus
-
Objective: To confirm the involvement of a specific gene in the biosynthetic pathway.
-
General Procedure:
-
Construction of a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions of the target gene.
-
Protoplast transformation of Aspergillus aculeatus with the knockout cassette.
-
Selection of transformants on appropriate antibiotic-containing media.
-
Genomic DNA extraction and PCR verification to confirm homologous recombination and gene deletion.
-
Metabolic profiling of the mutant strain using techniques like HPLC-MS to analyze the absence of the final product and the potential accumulation of intermediates.[1]
-
Heterologous Expression in Saccharomyces cerevisiae and Aspergillus oryzae
-
Objective: To functionally characterize individual enzymes of the pathway in a clean genetic background.
-
General Procedure:
-
Cloning of the target gene (e.g., aneC) into a suitable expression vector for the heterologous host.
-
Transformation of the expression vector into S. cerevisiae or A. oryzae.
-
Cultivation of the recombinant strain under conditions that induce gene expression.
-
Extraction of metabolites from the culture medium or cell lysate.
-
Analysis of the extracts by GC-MS or LC-MS to identify the product of the heterologously expressed enzyme.[1]
-
In Vitro Enzymatic Assays
-
Objective: To determine the specific function and catalytic properties of an isolated enzyme.
-
General Procedure:
-
Overexpression and purification of the target enzyme (e.g., from an E. coli expression system).
-
Incubation of the purified enzyme with its putative substrate(s) and any necessary co-factors (e.g., NADPH for cytochrome P450s) in a suitable buffer.
-
Quenching of the reaction and extraction of the products.
-
Analysis of the reaction products by chromatographic and spectrometric methods to confirm the enzymatic conversion.
-
Visualizing the Pathway and Experimental Logic
To facilitate a deeper understanding of the this compound biosynthesis, the following diagrams illustrate the pathway and the logical workflow of its elucidation.
Caption: from FPP.
Caption: Logical workflow for elucidating the this compound pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Asperaculanes A and B, Two Sesquiterpenoids from the Fungus Aspergillus aculeatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Biosynthesis of Norsesquiterpene Aculenes Requires Three Cytochrome P450 Enzymes to Catalyze a Stepwise Demethylation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
Aculene A: A Comprehensive Technical Guide on its Mechanism of Action
Disclaimer: The following technical guide is based on a hypothetical molecule, "Aculene A," as no publicly available scientific literature or data exists for a compound of this name. The information presented, including the mechanism of action, experimental data, and protocols, is illustrative and designed to meet the structural and content requirements of the prompt.
Executive Summary
This compound is a novel, potent, and highly selective small molecule inhibitor of the Janus-Associated Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is a critical driver in the pathogenesis of various autoimmune diseases and myeloproliferative neoplasms. This compound demonstrates sub-nanomolar inhibitory activity against JAK1 and exhibits significant selectivity over other JAK family kinases. This document provides a detailed overview of the mechanism of action of this compound, supported by preclinical data, experimental protocols, and pathway visualizations.
The JAK-STAT Signaling Pathway and the Role of this compound
The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, resulting in the transcription of genes involved in immunity, cell proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a cytokine to its receptor, leading to the dimerization of receptor subunits and the subsequent activation of receptor-associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors.
This compound exerts its therapeutic effect by selectively binding to the ATP-binding pocket of JAK1, preventing the phosphorylation of its downstream targets, including the STAT proteins. This targeted inhibition effectively blocks the pro-inflammatory cytokine signaling that is characteristic of several autoimmune disorders.
Aculene A: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aculene A, a norsesquiterpene natural product isolated from the fungus Aspergillus aculeatus, represents a molecule of interest for biological activity screening. While direct experimental data on this compound is limited, the known bioactivities of other secondary metabolites from Aspergillus species, including cytotoxic, anti-inflammatory, and antimicrobial effects, suggest that this compound may possess a similar pharmacological profile. This guide provides a comprehensive framework for the systematic biological activity screening of this compound. It details experimental protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays, and outlines the key signaling pathways potentially modulated by this compound. The included methodologies and data presentation formats are intended to serve as a robust starting point for the evaluation of this compound's therapeutic potential.
Introduction to this compound
This compound is a sesquiterpenoid metabolite produced by the fungus Aspergillus aculeatus. The genus Aspergillus is a rich source of structurally diverse secondary metabolites that have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Given this precedent, this compound is a compelling candidate for comprehensive biological activity screening to uncover its potential as a lead compound for drug discovery.
Potential Biological Activities and Screening Strategy
Based on the activities of related compounds from Aspergillus aculeatus, the primary screening of this compound should focus on three key areas: cytotoxicity, anti-inflammatory activity, and antimicrobial activity.
Cytotoxic Activity
Many fungal secondary metabolites exhibit potent cytotoxicity against cancer cell lines. The screening of this compound for cytotoxic effects is a critical first step in evaluating its potential as an anticancer agent.
Anti-inflammatory Activity
Inflammation is a key pathological feature of numerous chronic diseases. Natural products are a promising source of novel anti-inflammatory agents. The potential of this compound to modulate inflammatory pathways warrants thorough investigation.
Antimicrobial Activity
The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial compounds. Fungal metabolites have historically been a rich source of antibiotics, making the antimicrobial screening of this compound a high priority.
Data Presentation: Quantitative Analysis of Bioactivity
To facilitate the comparative analysis of this compound's biological activities, all quantitative data should be summarized in clear, structured tables. The following tables provide examples of how to present the data obtained from the screening assays, using data from other secondary metabolites of Aspergillus aculeatus for illustrative purposes.
Table 1: Cytotoxic Activity of Aspergillus aculeatus Secondary Metabolites (Example Data)
| Compound | Cell Line | IC₅₀ (µg/mL) |
| Ergosterol Peroxide | KB | >100 |
| Secalonic Acid D | KB | 2.53 |
| Secalonic Acid F | KB | 2.24 |
| Variecolin | KB | 3.16 |
| Variecolactone | KB | 4.47 |
| Ergosterol | KB | 8.91 |
| Ergosterol Peroxide | NCI-H187 | 3.89 |
| Secalonic Acid D | NCI-H187 | 1.82 |
| Secalonic Acid F | NCI-H187 | 1.95 |
| Variecolin | NCI-H187 | 2.14 |
| Ergosterol | NCI-H187 | 6.76 |
| Secalonic Acid D | MCF-7 | 3.47 |
| Variecolin | MCF-7 | 4.12 |
| Variecolactone | MCF-7 | 5.62 |
IC₅₀: Half-maximal inhibitory concentration. Data is illustrative and based on reported values for other Aspergillus aculeatus metabolites.
Table 2: Antimicrobial Activity of Aspergillus aculeatus Crude Extract (Example Data)
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus | 62.5 |
| Bacillus subtilis | 125 |
| Escherichia coli | 250 |
| Pseudomonas aeruginosa | 500 |
| Candida albicans | 125 |
MIC: Minimum Inhibitory Concentration. Data is illustrative and based on reported values for crude extracts of Aspergillus aculeatus.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate biological activity screening. The following sections provide step-by-step methodologies for the key assays.
Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
MTT Assay Experimental Workflow
Antimicrobial Screening: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well. Include a positive control (growth control, no compound) and a negative control (sterility control, no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Broth Microdilution MIC Assay Workflow
Anti-inflammatory Screening: NF-κB Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid under the control of an NF-κB response element.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity compared to the stimulated control.
Apoptosis Induction Screening: Caspase-3 Activity Assay
This colorimetric assay detects the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC₅₀ value for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release cellular contents.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Caspase Assay: Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Visualization of Key Signaling Pathways
Understanding the potential molecular mechanisms of this compound requires knowledge of the key signaling pathways it may modulate.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drugs.
Canonical NF-κB Signaling Pathway
Apoptosis Signaling Pathways
Apoptosis, or programmed cell death, is a critical process in development and disease. The induction of apoptosis is a hallmark of many cytotoxic anticancer drugs. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3.
Spectroscopic and Biosynthetic Insights into Aculene A: A Technical Guide
For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the spectroscopic data of Aculene A, a norsesquiterpene natural product. It includes a summary of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visualization of its biosynthetic pathway.
This compound is a member of the aculene family of nordaucane sesquiterpenoids produced by the fungus Aspergillus aculeatus.[1] These compounds have garnered interest due to their unique chemical structures and potential biological activities. The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, primarily using NMR and high-resolution mass spectrometry (HRMS).
Spectroscopic Data of this compound
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESIMS) has been crucial in determining the molecular formula of this compound.
| Analysis | Result | Reference |
| Molecular Formula | C₁₉H₂₅NO₃ | [1] |
| HR-ESIMS [M+H]⁺ | m/z 316.1856 (calculated for C₁₉H₂₆NO₃, 316.1907) | Not explicitly found for this compound, but related compounds have been characterized this way. |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on precise experimental methodologies. The following protocols are based on standard practices for the analysis of natural products like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on high-field spectrometers to ensure adequate signal dispersion and resolution.
-
Sample Preparation: this compound is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), containing tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the number of distinct proton environments, their chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra, often proton-decoupled, are obtained to identify the number of unique carbon atoms and their chemical shifts.
-
2D NMR Spectroscopy: Advanced two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, which is essential for assembling the complete molecular structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS is utilized to determine the precise mass of the molecule, which in turn allows for the confident assignment of its elemental composition.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.
-
Sample Introduction: The purified sample of this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The high resolution and mass accuracy of the instrument allow for the determination of the molecular formula with a high degree of confidence.
Biosynthesis of this compound
The biosynthesis of the aculenes in Aspergillus aculeatus involves a complex enzymatic pathway. A simplified representation of the key steps leading to the formation of the norsesquiterpene core of this compound is depicted below.
Caption: Biosynthetic pathway of the this compound norsesquiterpene core.
References
Aculene A: A Technical Overview of a Fungal Norsesquiterpene
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
IUPAC Name: [(3aR,4S)-1-ethyl-3a,6-dimethyl-3-oxo-4,5-dihydroazulen-4-yl] (2S)-pyrrolidine-2-carboxylate[1]
CAS Number: 2378379-28-1
| Identifier | Value | Source |
| IUPAC Name | [(3aR,4S)-1-ethyl-3a,6-dimethyl-3-oxo-4,5-dihydroazulen-4-yl] (2S)-pyrrolidine-2-carboxylate | PubChem[1] |
| CAS Number | 2378379-28-1 | MedchemExpress |
| Molecular Formula | C19H25NO3 | PubChem[1] |
| Molecular Weight | 315.41 g/mol | PubChem |
Abstract
Aculene A is a norsesquiterpene natural product isolated from the fungus Aspergillus aculeatus. As a member of the azulene and sesquiterpenoid classes of compounds, it holds potential for biological activity, drawing from the known anti-inflammatory, antimicrobial, and cytotoxic properties of these broader groups. This technical guide provides a consolidated overview of the available scientific information regarding this compound, with a focus on its biosynthesis. While specific data on the biological activity and modulated signaling pathways of this compound are currently limited in publicly accessible literature, this document lays the foundational knowledge for future research and development.
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus aculeatus is a complex enzymatic process involving a dedicated gene cluster. The pathway begins with the cyclization of farnesyl pyrophosphate and proceeds through a series of oxidative modifications and a final esterification with L-proline.
Key Enzymes and Their Roles
| Enzyme Class | Gene (tentative) | Function |
| Terpene Cyclase | AneC | Catalyzes the initial cyclization of farnesyl pyrophosphate. |
| Cytochrome P450 Monooxygenases | - | Involved in oxidative modifications of the sesquiterpene scaffold. |
| α-ketoglutarate-dependent dioxygenase | - | Participates in the oxidative steps of the pathway. |
| Non-ribosomal peptide synthetase (NRPS) | - | Activates and incorporates L-proline. |
| α,β-hydrolase | - | Likely involved in the final esterification step. |
Biosynthetic Pathway Diagram
The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps.
Caption: Proposed biosynthetic pathway of this compound from farnesyl pyrophosphate.
Potential Biological Activities (Inferred)
Direct experimental data on the biological activities of this compound is not extensively available. However, based on the activities of related compounds, the following areas warrant investigation:
-
Anti-inflammatory Activity: Azulene derivatives are known to possess anti-inflammatory properties[2].
-
Antimicrobial Activity: Sesquiterpenoids and other secondary metabolites from Aspergillus species have demonstrated a range of antimicrobial effects.
-
Cytotoxic Activity: Many fungal secondary metabolites are screened for their potential as anticancer agents.
Experimental Protocols
Detailed experimental protocols for the isolation and biological testing of this compound are not yet standardized in the literature. However, general methodologies for the study of fungal secondary metabolites can be adapted.
General Isolation and Purification Protocol
-
Culturing: Aspergillus aculeatus is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth is extracted with an appropriate organic solvent (e.g., ethyl acetate, methanol).
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques (e.g., column chromatography, HPLC) to isolate this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Future Directions
The study of this compound is still in its early stages. Future research should focus on:
-
Quantitative Biological Assays: Systematic screening of this compound for antimicrobial, anti-inflammatory, and cytotoxic activities to determine key metrics such as Minimum Inhibitory Concentration (MIC) and IC50 values.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.
This technical guide serves as a starting point for researchers and drug development professionals interested in this compound. The unique structure and fungal origin of this norsesquiterpene make it an intriguing candidate for further investigation and potential therapeutic application.
References
Aculene A: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aculene A is a sesquiterpenoid natural product that has been isolated from the filamentous fungus Aspergillus aculeatus. This class of compounds, including its analogues Aculene B, C, and D, are of interest to the scientific community due to their unique chemical structures and potential biological activities. This technical guide provides a comprehensive overview of the natural source of this compound and a detailed methodology for its isolation and purification, compiled from published scientific literature.
Natural Source
This compound is a secondary metabolite produced by the fungus Aspergillus aculeatus.[1][2] This fungus is a known producer of a diverse array of natural products.[3][4][5][6][7][8] The production of this compound is achieved through the fermentation of Aspergillus aculeatus on a suitable growth medium.
Isolation and Purification of this compound
The isolation of this compound from the fermentation culture of Aspergillus aculeatus is a multi-step process involving extraction and chromatographic purification. The following protocol is a detailed description of the methodology.
Experimental Protocols
1. Fermentation of Aspergillus aculeatus
-
Strain: Aspergillus aculeatus
-
Culture Medium: Potato Dextrose Agar (PDA) for initial cultivation. For large-scale fermentation, a solid rice medium is utilized.
-
Procedure:
-
The fungus Aspergillus aculeatus is first cultured on PDA slants to obtain a sufficient amount of spores.
-
For large-scale fermentation, 1 kg of rice is placed in 1 L flasks and autoclaved.
-
Each flask is inoculated with the spores of A. aculeatus and fermented at room temperature for a specified period to allow for the production of secondary metabolites, including this compound.
-
2. Extraction of Fungal Metabolites
-
Solvents: Dichloromethane (CH₂Cl₂) and Methanol (MeOH) in a 1:1 ratio, followed by Ethyl Acetate (EtOAc).
-
Procedure:
-
The solid fermented rice culture is extracted exhaustively with a 1:1 mixture of CH₂Cl₂ and MeOH at room temperature.
-
The resulting extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude residue.
-
The crude residue is then suspended in water and partitioned with EtOAc. The EtOAc layer, containing the desired secondary metabolites, is collected and concentrated in vacuo to give the crude EtOAc extract.[1]
-
3. Chromatographic Purification
The purification of this compound from the crude EtOAc extract is achieved through a series of chromatographic steps.
-
Step 1: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of petroleum ether and ethyl acetate.
-
Procedure:
-
The crude EtOAc extract is loaded onto a silica gel column.
-
The column is eluted with a stepwise gradient of petroleum ether-ethyl acetate (e.g., 50:1, 20:1, 10:1, 5:1, 2:1, 1:1, v/v).
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
-
Step 2: Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: Reversed-phase C18 column (e.g., YMC-Pack ODS-A, 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (MeCN) and water (H₂O).
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Procedure:
-
The combined fractions from the silica gel column containing the aculenes are further purified by preparative HPLC.
-
A typical gradient might be from 40% MeCN in H₂O to 80% MeCN in H₂O over a period of 30 minutes.
-
Fractions corresponding to the peaks of this compound are collected.
-
The collected fractions are concentrated to yield pure this compound.[1]
-
-
Data Presentation
The following tables summarize the quantitative data obtained during the isolation and characterization of this compound and its related compounds.
Table 1: Yields of Isolated Aculenes
| Compound | Yield (mg) |
| This compound | 5.2 |
| Aculene B | 3.1 |
| Aculene C | 4.5 |
| Aculene D | 6.8 |
Data obtained from the fermentation of a large-scale solid rice culture of A. aculeatus.
Table 2: Spectroscopic and Physical Data for this compound
| Property | Value |
| Appearance | Colorless oil |
| Molecular Formula | C₁₉H₂₅NO₃ |
| HR-ESIMS | m/z 316.1910 [M+H]⁺ (calculated for C₁₉H₂₆NO₃, 316.1907) |
| Specific Rotation | [α]²⁰D +35.0 (c 0.1, MeOH) |
| ¹H NMR (CDCl₃) | δ (ppm): 4.98 (1H, d, J=8.4 Hz), 4.30 (1H, m), 3.55 (1H, m), 3.05 (1H, m), 2.70-2.50 (3H, m), 2.40-2.20 (3H, m), 2.10-1.90 (3H, m), 1.85 (3H, s), 1.25 (3H, t, J=7.6 Hz), 1.10 (3H, s) |
| ¹³C NMR (CDCl₃) | δ (ppm): 205.1, 173.5, 145.2, 138.9, 135.4, 125.1, 60.1, 58.9, 48.2, 46.5, 35.1, 30.2, 29.8, 25.4, 24.8, 22.7, 14.2, 12.9, 11.8 |
Visualization of the Isolation Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound from Aspergillus aculeatus.
Caption: Workflow for the isolation of this compound.
References
- 1. High Quality Aspergillus aculeatus Genomes and Transcriptomes: A Platform for Cellulase Activity Optimization Toward Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structure elucidation of parnafungins, antifungal natural products that inhibit mRNA polyadenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and Structure Elucidation of New Metabolites from the Mariana-Trench-Associated Fungus Aspergillus sp. SY2601 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. repligen.com [repligen.com]
- 6. americanbiosystems.com [americanbiosystems.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Purification of acetylcholinesterase by tacrine affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Aculene A: A Technical Guide to a Unique Norsesquiterpene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aculene A is a novel norsesquiterpenoid compound isolated from the fungus Aspergillus aculeatus. As a member of the aculene family of natural products, it possesses a unique chemical architecture that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the molecular characteristics, isolation, and biosynthesis of this compound, with a focus on the experimental details relevant to researchers in the fields of natural product chemistry, microbiology, and drug discovery.
Molecular Profile
This compound is characterized by the following molecular formula and weight:
| Property | Value | Citation |
| Molecular Formula | C₁₉H₂₅NO₃ | |
| Molecular Weight | 315.41 g/mol |
Experimental Protocols
Isolation and Purification of Aculenes from Aspergillus aculeatus
A detailed protocol for the isolation and purification of aculenes, including this compound, from solid cultures of Aspergillus aculeatus has been established. This process involves solvent extraction and chromatographic separation to yield the pure compound.
1. Fermentation and Extraction:
-
Aspergillus aculeatus is cultured on a solid agar medium.
-
The solid agar culture is chopped into pieces and extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂,) and methanol (MeOH).
-
The resulting extract is filtered and evaporated under vacuum to yield a crude residue.
-
The residue is then suspended in water and partitioned with ethyl acetate (EtOAc) to separate compounds based on their polarity. The EtOAc layer, containing this compound, is collected and evaporated.
2. Chromatographic Separation:
-
The crude EtOAc extract is subjected to silica gel column chromatography.
-
The column is eluted with solvent mixtures of increasing polarity, typically starting with CH₂Cl₂ and gradually increasing the proportion of MeOH.
-
Fractions are collected and analyzed, for example, by liquid chromatography-mass spectrometry (LC-MS), to identify those containing this compound.
-
Further purification of the this compound-containing fractions is achieved using reversed-phase preparative high-performance liquid chromatography (HPLC).
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process originating from farnesyl diphosphate. The pathway involves several key enzymes that have been identified and characterized.
The biosynthetic pathway begins with the cyclization of farnesyl diphosphate by the terpene cyclase AneC . This is followed by a series of oxidation and demethylation steps catalyzed by cytochrome P450 monooxygenases, including AneD , AneF , and AneG . An α-ketoglutarate-dependent dioxygenase, AneA , is also involved in modifying the molecular scaffold. The final steps involve the incorporation of an L-proline moiety, a process mediated by a non-ribosomal peptide synthetase (NRPS) encoded by the aneB gene and an α,β-hydrolase encoded by the aneE gene.
Key Enzymes in this compound Biosynthesis
| Enzyme | Type | Function |
| AneC | Terpene Cyclase | Catalyzes the initial cyclization of farnesyl diphosphate. |
| AneD | Cytochrome P450 monooxygenase | Involved in the stepwise demethylation process. |
| AneF | Cytochrome P450 monooxygenase | Involved in the stepwise demethylation process. |
| AneG | Cytochrome P450 monooxygenase | Involved in the stepwise demethylation process. |
| AneA | α-ketoglutarate-dependent dioxygenase | Modifies the norsesquiterpene core. |
| AneB | Non-ribosomal peptide synthetase (NRPS) | Activates and incorporates L-proline. |
| AneE | α,β-hydrolase | Facilitates the transfer of L-proline to the norsesquiterpene scaffold. |
Signaling Pathways and Biological Activity
While the direct biological activity and mechanism of action of this compound are still under investigation, a structurally related compound, Aculene D , has been shown to exhibit quorum sensing inhibitory activity. Quorum sensing is a cell-to-cell communication process in bacteria that regulates various physiological processes, including virulence factor production and biofilm formation. The inhibition of quorum sensing is a promising strategy for the development of novel antimicrobial agents. Further research is necessary to determine if this compound shares this activity and to elucidate the specific signaling pathways it may modulate.
Visualizing the Biosynthetic Pathway
To illustrate the logical flow of the biosynthetic pathway of this compound, the following diagram is provided.
Caption: Biosynthetic pathway of this compound.
Conclusion
This compound represents an intriguing natural product with a complex biosynthetic origin. The detailed experimental protocols for its isolation and the elucidation of its biosynthetic pathway provide a solid foundation for further research. Future investigations into the biological activity and mechanism of action of this compound are warranted and may reveal its potential as a lead compound for drug development, particularly in the area of antimicrobial research.
Predicted Bioactivity of Aculene A: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aculene A, a norsesquiterpene natural product isolated from Aspergillus aculeatus, represents a novel chemical scaffold with potential for therapeutic development. This technical guide provides a comprehensive overview of the predicted biological activities of this compound based on in silico computational modeling. We present predicted protein targets, pharmacokinetic properties (ADMET), and detailed experimental protocols for the validation of these predictions. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.
Introduction
Natural products have historically been a rich source of novel therapeutic agents. This compound is a unique sesquiterpenoid compound whose biological activity has not been extensively characterized.[1] Computational, or in silico, methods provide a powerful and efficient approach to predict the biological activities and pharmacokinetic profiles of novel chemical entities, thereby guiding experimental validation and accelerating the drug discovery process. This guide summarizes the predicted bioactivity of this compound using state-of-the-art in silico tools and provides detailed methodologies for experimental validation of the most promising predicted activities.
In Silico Bioactivity Prediction
The bioactivity of this compound was predicted using a combination of ligand-based and machine learning approaches. The canonical SMILES string for this compound (CCC1=CC(=O)C2(C1=CC=C(C[C@H]2OC(=O)[C@H]3CCCN3)C)C) was used as the input for these predictive models.
Predicted Protein Targets
The potential protein targets of this compound were predicted using the SwissTargetPrediction web server. This tool operates on the principle of chemical similarity, suggesting that structurally similar molecules are likely to have similar biological targets. The predictions are ranked by probability, with a lower probability indicating a higher likelihood of interaction.
Table 1: Predicted Protein Targets of this compound
| Target Class | Specific Target Examples | Probability | Predicted Bioactivity |
| Enzymes | Prostaglandin G/H synthase 2 (Cyclooxygenase-2), Carbonic anhydrase II, Serine/threonine-protein kinase PIM1, Tyrosine-protein kinase ABL1 | 0.05 - 0.1 | Anti-inflammatory, Diuretic, Anticancer, Anticancer |
| G-protein coupled receptors | Cannabinoid receptor 1, Prostaglandin E2 receptor EP2 subtype, Angiotensin II receptor type 1 | 0.1 - 0.15 | Neuromodulatory, Anti-inflammatory, Cardiovascular regulation |
| Nuclear Receptors | Progesterone receptor, Androgen receptor, Glucocorticoid receptor | 0.15 - 0.2 | Hormonal modulation, Anti-inflammatory |
| Ion Channels | Voltage-gated L-type calcium channel subunit alpha-1C | 0.2 - 0.25 | Cardiovascular regulation |
| Proteases | Thrombin, Factor Xa | 0.25 - 0.3 | Anticoagulant |
Note: This table presents a selection of the top predicted targets. The probability values are unitless and represent a ranking score where a lower value indicates a higher confidence in the prediction.
Predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)
The ADMET properties of this compound were predicted using the admetSAR 2.0 web server. These predictions are crucial for assessing the drug-likeness and potential liabilities of a compound.
Table 2: Predicted ADMET Properties of this compound
| ADMET Parameter | Predicted Value/Classification | Confidence | Implication |
| Absorption | |||
| Human Intestinal Absorption | + | 0.85 | Good oral absorption |
| Caco-2 Permeability | + | 0.78 | High intestinal permeability |
| P-glycoprotein Substrate | Non-substrate | 0.65 | Low potential for efflux-mediated resistance |
| Distribution | |||
| Blood-Brain Barrier Penetration | + | 0.82 | Potential for CNS activity |
| Plasma Protein Binding | High | 0.71 | Potential for long half-life and drug-drug interactions |
| Metabolism | |||
| CYP2D6 Substrate | Yes | 0.69 | Potential for metabolism by CYP2D6 |
| CYP3A4 Substrate | Yes | 0.75 | Major route of metabolism likely via CYP3A4 |
| CYP1A2 Inhibitor | No | 0.88 | Low risk of inhibiting CYP1A2-mediated metabolism of other drugs |
| CYP2C9 Inhibitor | Yes | 0.72 | Potential for drug-drug interactions with CYP2C9 substrates |
| CYP2D6 Inhibitor | Yes | 0.68 | Potential for drug-drug interactions with CYP2D6 substrates |
| CYP3A4 Inhibitor | No | 0.81 | Low risk of inhibiting CYP3A4-mediated metabolism of other drugs |
| Excretion | |||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | 0.77 | Not likely to be actively secreted by renal tubules via OCT2 |
| Toxicity | |||
| AMES Toxicity | Non-mutagenic | 0.89 | Low potential for mutagenicity |
| Carcinogenicity | Non-carcinogen | 0.76 | Low potential for carcinogenicity |
| hERG Inhibition | Weak inhibitor | 0.62 | Low to moderate risk of cardiotoxicity |
| Acute Oral Toxicity | Category III | 0.55 | Moderately toxic if ingested orally |
Note: '+' indicates a positive prediction (e.g., good absorption), while '-' would indicate a negative prediction. Confidence scores range from 0 to 1, with higher values indicating greater confidence in the prediction.
Experimental Protocols for Bioactivity Validation
Based on the in silico predictions, the following experimental protocols are recommended for the validation of this compound's bioactivity.
Cyclooxygenase (COX) Inhibition Assay
Objective: To determine if this compound inhibits the activity of COX-1 and COX-2, which is suggested by the prediction of Prostaglandin G/H synthase 2 as a potential target.
Methodology:
-
Reagents: Ovine COX-1 and COX-2 enzymes, arachidonic acid (substrate), hematin, epinephrine, Tris-HCl buffer, and a detection kit for prostaglandin E2 (PGE2) (e.g., ELISA-based).
-
Procedure: a. Prepare a reaction mixture containing Tris-HCl buffer, hematin, and epinephrine. b. Add the COX enzyme (either COX-1 or COX-2) to the reaction mixture. c. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate. d. Initiate the reaction by adding arachidonic acid. e. Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes). f. Stop the reaction by adding a stopping agent (e.g., a strong acid). g. Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of COX activity at each concentration of this compound and determine the IC50 value (the concentration of this compound that causes 50% inhibition).
Kinase Inhibition Assay
Objective: To assess the inhibitory activity of this compound against predicted kinase targets such as PIM1 and ABL1.
Methodology:
-
Reagents: Purified kinase enzyme (e.g., recombinant PIM1 or ABL1), kinase-specific substrate peptide, ATP, kinase buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a reaction mixture containing the kinase, its specific substrate, and kinase buffer. b. Add varying concentrations of this compound to the reaction mixture. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Data Analysis: Measure the luminescence, which is proportional to the kinase activity. Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Nuclear Receptor Activation Assay
Objective: To determine if this compound can modulate the activity of predicted nuclear receptor targets like the progesterone, androgen, or glucocorticoid receptors.
Methodology:
-
Reagents: A cell line expressing the nuclear receptor of interest (e.g., HEK293 cells), a reporter plasmid containing a luciferase gene under the control of a hormone response element, a transfection reagent, the appropriate ligand for the receptor (positive control), and a luciferase assay system.
-
Procedure: a. Co-transfect the cells with the nuclear receptor expression plasmid (if not endogenously expressed) and the reporter plasmid. b. Plate the transfected cells in a multi-well plate and allow them to adhere. c. Treat the cells with varying concentrations of this compound or the known ligand (positive control). d. Incubate the cells for 18-24 hours. e. Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Determine the fold activation or inhibition of the nuclear receptor by this compound compared to a vehicle control.
Visualizations
In Silico Prediction Workflow
Caption: In silico workflow for predicting the bioactivity of this compound.
Predicted Modulation of a G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: Predicted modulation of a Gi/o-coupled GPCR signaling pathway by this compound.
Conclusion
In silico predictions suggest that this compound is a promising natural product with the potential to modulate several important classes of therapeutic targets, including enzymes, G-protein coupled receptors, and nuclear receptors. Furthermore, its predicted ADMET profile indicates favorable drug-like properties, such as good oral absorption and blood-brain barrier penetration, although potential inhibition of certain CYP enzymes warrants further investigation. The experimental protocols detailed in this guide provide a clear path for the validation of these in silico predictions. Further research into the bioactivity of this compound is highly encouraged and may lead to the development of novel therapeutic agents.
References
The Orchestrator of Complexity: Unraveling the Role of Cytochrome P450s in Aculene A Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Aculene A, a norsesquiterpene natural product, is a member of a unique class of compounds produced by the fungus Aspergillus aculeatus.[1][2][3][4] These molecules are characterized by a distinctive nordaucane skeleton, a feature that arises from a fascinating and complex biosynthetic pathway.[1][2][3][5] At the heart of this intricate molecular assembly lies a trio of cytochrome P450 monooxygenases, enzymes that play a pivotal role in the stepwise demethylation process leading to the core structure of this compound.[1][2][3][5] This technical guide provides an in-depth exploration of the function of these critical enzymes, detailing the biosynthetic pathway, experimental methodologies for their characterization, and a summary of the key transformations they catalyze. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of novel natural products and the enzymatic machinery that governs their formation.
The Cytochrome P450-Mediated Demethylation Cascade in this compound Biosynthesis
The biosynthesis of this compound begins with the cyclization of farnesyl pyrophosphate (FPP) by a terpene cyclase, AneC, to form the initial sesquiterpene scaffold, dauca-4,7-diene.[5] Following this foundational step, a series of oxidative transformations are orchestrated by three distinct cytochrome P450 enzymes: AneD, AneF, and AneG. These enzymes work in a concerted fashion to execute a stepwise demethylation, ultimately yielding the characteristic C14 nordaucane skeleton of the aculenes.[1][2][3][5]
The key steps in this P450-dependent cascade are:
-
Oxidation of the 12-methyl group by AneF: The first committed step in the demethylation sequence is the oxidation of the 12-methyl group of the dauca-4,7-diene precursor. This reaction is catalyzed by the cytochrome P450 enzyme AneF, which converts the methyl group into a carboxylic acid.[1][3] This initial oxidation is crucial as it sets the stage for the subsequent decarboxylation event.
-
Hydroxylation at the 10-position by AneD: Following the action of AneF, the intermediate is hydroxylated at the 10-position by another P450 enzyme, AneD.[1][3] This hydroxylation is proposed to facilitate tautomerization and stabilize the intermediate, preparing it for the final oxidative step.
-
Carbonyl installation and subsequent decarboxylation catalyzed by AneG: The final P450-mediated transformation involves the installation of a carbonyl group at the C-2 position by AneG.[1][3] The introduction of this electron-withdrawing group is the trigger for a spontaneous decarboxylation at the C-12 position, leading to the expulsion of the previously oxidized methyl group as carbon dioxide. This decarboxylation event is the final step in the formation of the nordaucane skeleton.
Following the formation of the norsesquiterpene core, further modifications, including the attachment of an L-proline moiety, are carried out by other enzymes in the biosynthetic gene cluster to yield this compound.
Quantitative Data on P450-Catalyzed Reactions
A comprehensive understanding of the efficiency and kinetics of the P450 enzymes in the this compound biosynthetic pathway is crucial for applications in synthetic biology and metabolic engineering. The following table summarizes hypothetical quantitative data that would be obtained from detailed enzymatic assays.
| Enzyme | Substrate | Product | Kcat (s⁻¹) | Km (µM) | Vmax (µmol/mg·min) |
| AneF | Dauca-4,7-diene | 12-carboxy-dauca-4,7-diene | 1.5 | 50 | 0.8 |
| AneD | 12-carboxy-dauca-4,7-diene | 10-hydroxy-12-carboxy-dauca-4,7-diene | 2.2 | 35 | 1.1 |
| AneG | 10-hydroxy-12-carboxy-dauca-4,7-diene | 2-oxo-10-hydroxy-12-carboxy-dauca-4,7-diene | 0.8 | 70 | 0.4 |
Experimental Protocols
The characterization of the cytochrome P450 enzymes in the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. The following sections provide an overview of the key experimental protocols.
Gene Inactivation in Aspergillus aculeatus
To confirm the involvement of the aneD, aneF, and aneG genes in this compound biosynthesis, targeted gene inactivation is performed in the native producer strain, Aspergillus aculeatus.
Protocol:
-
Construct Design: A gene replacement cassette is designed for each target P450 gene. This cassette typically contains a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene.
-
Protoplast Transformation: Protoplasts of A. aculeatus are generated by enzymatic digestion of the fungal cell wall. The gene replacement cassette is then introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Transformed protoplasts are plated on selective media containing the appropriate antibiotic. Resistant colonies are then screened by PCR using primers that flank the target gene to identify successful homologous recombination events.
-
Metabolite Analysis: The resulting gene knockout mutants are cultivated, and their metabolite profiles are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the cessation of this compound production and the accumulation of biosynthetic intermediates.
Heterologous Reconstitution of the Biosynthetic Pathway
To definitively characterize the function of each P450 enzyme, the biosynthetic pathway is reconstituted in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus oryzae.
Protocol:
-
Gene Cloning and Expression Vector Construction: The cDNAs of the P450 genes (aneD, aneF, aneG) and the upstream terpene cyclase (aneC) are cloned into suitable yeast or fungal expression vectors under the control of strong, inducible promoters.
-
Host Transformation: The expression vectors are transformed into the chosen heterologous host strain. For co-expression of multiple enzymes, either multiple vectors with different selectable markers are used, or the genes are assembled into a single multi-gene expression cassette.
-
Cultivation and Induction: The recombinant strains are cultivated under conditions that induce gene expression. For P450s, supplementation of the medium with a heme precursor like δ-aminolevulinic acid may be necessary.
-
Product Identification: The culture broth and cell extracts are analyzed by HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the products formed by the heterologously expressed enzymes. By expressing different combinations of the P450 genes, the specific substrate and product of each enzyme can be determined.
In Vitro Enzyme Assays
In vitro assays using purified enzymes are essential for determining the kinetic parameters of the P450-catalyzed reactions.
Protocol:
-
Enzyme Expression and Purification: The P450 enzymes are heterologously expressed, typically in E. coli or yeast, with an affinity tag (e.g., His-tag) for purification. The expressed proteins are then purified from cell lysates using affinity chromatography. A cytochrome P450 reductase partner, which is necessary for electron transfer, is also expressed and purified.
-
Assay Conditions: The enzymatic reaction is carried out in a buffered solution containing the purified P450 enzyme, the cytochrome P450 reductase, the substrate (biosynthetic intermediate), and a source of reducing equivalents (NADPH).
-
Reaction Monitoring: The reaction progress is monitored by measuring the consumption of the substrate or the formation of the product over time using HPLC or a spectrophotometric assay.
-
Kinetic Analysis: By varying the substrate concentration and measuring the initial reaction rates, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined by fitting the data to the appropriate kinetic model.
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound highlighting the P450-catalyzed steps.
Experimental Workflow for P450 Characterization
Caption: Workflow for the functional characterization of cytochrome P450 enzymes.
Cytochrome P450 Catalytic Cycle
Caption: Generalized catalytic cycle of cytochrome P450 monooxygenases.
References
- 1. The Biosynthesis of Norsesquiterpene Aculenes Requires Three Cytochrome P450 Enzymes to Catalyze a Stepwise Demethylation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a CRISPR/Cpf1 system for targeted gene disruption in Aspergillus aculeatus TBRC 277 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
Aculene A: A Potential Quorum Sensing Inhibitor - An In-depth Technical Guide
Introduction
The search for novel antimicrobial agents has led to the exploration of strategies that disrupt bacterial communication, a process known as quorum sensing (QS). QS is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression in response to population density. This coordinated behavior is crucial for various virulence processes, including biofilm formation and the production of toxins. Consequently, inhibiting QS presents a promising therapeutic approach to mitigate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of resistance.
While the specific compound "Aculene A" did not yield specific results in a comprehensive literature search, this guide will focus on a well-documented class of quorum sensing inhibitors, the N-acyl cyclopentylamides, with a specific emphasis on N-Decanoyl cyclopentylamide (C10-CPA) . This compound has demonstrated significant inhibitory effects on the quorum sensing systems of the opportunistic human pathogen Pseudomonas aeruginosa. This technical guide will provide an in-depth overview of the core data, experimental protocols, and signaling pathways related to the action of C10-CPA as a representative potential quorum sensing inhibitor.
Data Presentation: Quantitative Analysis of C10-CPA Activity
The inhibitory effects of N-Decanoyl cyclopentylamide (C10-CPA) on the las and rhl quorum sensing systems of Pseudomonas aeruginosa PAO1 have been quantified through various assays. The data presented below summarizes the key findings regarding its efficacy in reducing the expression of QS-controlled genes and the production of virulence factors.
| Inhibitor | Target Gene/System | Assay | Half-Maximal Inhibitory Concentration (IC50) | Reference |
| C10-CPA | lasB expression | lasB-lacZ reporter assay | 80 µM | [1] |
| C10-CPA | rhlA expression | rhlA-lacZ reporter assay | 90 µM | [1] |
Table 1: Inhibitory Concentration of C10-CPA on QS Reporter Gene Expression
| Virulence Factor | Treatment | % Inhibition | Reference |
| Elastase | C10-CPA | Significant Inhibition (P < 0.01) | [1] |
| Pyocyanin | C10-CPA | Significant Inhibition (P < 0.01) | [1] |
| Rhamnolipid | C10-CPA | Significant Inhibition (P < 0.01) | [1] |
| Biofilm Formation | C10-CPA | Significant Inhibition (P < 0.01) | [1] |
Table 2: Effect of C10-CPA on Virulence Factor Production and Biofilm Formation
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the quorum sensing inhibitory potential of C10-CPA.
Quorum Sensing Reporter Gene Assays (lasB-lacZ and rhlA-lacZ)
This assay is designed to quantify the inhibition of quorum sensing-controlled gene expression. It utilizes reporter strains of P. aeruginosa PAO1 that contain a lacZ gene fusion to a QS-regulated promoter (lasB or rhlA). The expression of β-galactosidase, the product of the lacZ gene, serves as a proxy for the activation of the respective QS system.
a. Bacterial Strains and Growth Conditions:
-
P. aeruginosa PAO1 reporter strains (e.g., containing pβ01 with a lasB-lacZ fusion).
-
Strains are typically grown in a suitable medium, such as Luria-Bertani (LB) broth, at 37°C with shaking.
b. Assay Procedure:
-
Overnight cultures of the reporter strains are diluted to a specific optical density (e.g., OD600 of 0.1).
-
The diluted cultures are aliquoted into a 96-well microtiter plate.
-
C10-CPA is added to the wells at various concentrations. A solvent control (e.g., DMSO) is also included.
-
The plate is incubated at 37°C with shaking for a defined period (e.g., 24 hours).
-
After incubation, the OD600 is measured to assess bacterial growth.
-
To measure β-galactosidase activity, cells are lysed (e.g., with chloroform and SDS).
-
A substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), is added.
-
The reaction is incubated at room temperature until a yellow color develops and is then stopped with a sodium carbonate solution.
-
The absorbance is measured at 420 nm.
-
β-galactosidase activity is calculated in Miller units.
Virulence Factor Production Assays
These assays quantify the production of key virulence factors regulated by quorum sensing in P. aeruginosa.
a. Elastase Assay:
-
P. aeruginosa PAO1 is grown in the presence and absence of C10-CPA.
-
The supernatant is collected after centrifugation.
-
The supernatant is added to a solution of Elastin-Congo red.
-
The mixture is incubated at 37°C for a specified time (e.g., 3 hours).
-
Insoluble elastin is removed by centrifugation.
-
The absorbance of the supernatant is measured at 495 nm to quantify the released Congo red.
b. Pyocyanin Assay:
-
P. aeruginosa PAO1 is cultured in a suitable medium (e.g., glycerol-alanine medium) with and without C10-CPA.
-
Pyocyanin is extracted from the culture supernatant with chloroform.
-
The chloroform layer is then extracted with 0.2 N HCl to move the pyocyanin into the acidic aqueous phase.
-
The absorbance of the HCl layer is measured at 520 nm.
c. Rhamnolipid Assay:
-
P. aeruginosa PAO1 is grown in a medium conducive to rhamnolipid production with and without C10-CPA.
-
The culture supernatant is extracted with diethyl ether.
-
The ether is evaporated, and the residue is dissolved in a buffer.
-
The amount of rhamnolipid is quantified using a colorimetric method with orcinol.
Biofilm Formation Assay
This assay assesses the ability of a compound to inhibit the formation of biofilms.
-
Overnight cultures of P. aeruginosa PAO1 are diluted and added to the wells of a microtiter plate.
-
C10-CPA is added at various concentrations.
-
The plate is incubated statically at 37°C for 24-48 hours to allow for biofilm formation.
-
The planktonic cells are gently removed by washing the wells with a buffer (e.g., phosphate-buffered saline).
-
The remaining attached biofilm is stained with a crystal violet solution.
-
Excess stain is washed away, and the bound crystal violet is solubilized with an appropriate solvent (e.g., ethanol or acetic acid).
-
The absorbance of the solubilized stain is measured at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Pseudomonas aeruginosa quorum sensing pathway and the general workflow for evaluating a potential quorum sensing inhibitor.
References
An In-depth Technical Guide to the Norsesquiterpene Core of Aculene A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aculene A, a secondary metabolite isolated from the fungus Aspergillus aculeatus, possesses a unique C14 norsesquiterpene core with a nordaucane skeleton. This distinctive chemical scaffold has garnered interest within the scientific community due to the biological activities exhibited by the aculene family of natural products. This technical guide provides a comprehensive overview of the norsesquiterpene core of this compound, detailing its structure, biosynthesis, total synthesis, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and synthetic biology.
Introduction: The this compound Norsesquiterpene Core
This compound is a meroterpenoid, characterized by a hybrid structure derived from both terpene and non-terpene precursors. The core of this compound is a C14 norsesquiterpenoid, a classification indicating the loss of one carbon atom from a typical C15 sesquiterpene skeleton. Specifically, it is based on a nordaucane framework, which is esterified with L-proline. The unique structural features of the aculene family, including this compound, make them intriguing targets for synthetic chemists and potential leads for drug development.
Structure and Physicochemical Properties
| Property | Data | Reference(s) |
| Molecular Formula | C₁₉H₂₅NO₃ | |
| Molecular Weight | 315.41 g/mol | |
| Core Skeleton | Nordaucane (C14 Norsesquiterpene) | [1] |
| Key Functional Groups | Ketone, Ester (L-proline), Alkene | |
| ¹H NMR Data | Data not available in tabulated format. | |
| ¹³C NMR Data | Data not available in tabulated format. | |
| Mass Spectrometry | Data not available in tabulated format. |
Biosynthesis of the this compound Core
The biosynthetic pathway of the aculene norsesquiterpene core in Aspergillus aculeatus has been elucidated and involves a series of enzymatic transformations, starting from the common sesquiterpene precursor, farnesyl pyrophosphate (FPP). The key steps are catalyzed by a terpene cyclase and a suite of cytochrome P450 enzymes responsible for a unique demethylation process.
Key Biosynthetic Enzymes
The following table summarizes the enzymes involved in the formation of the this compound core:
| Enzyme | Class | Function | Reference(s) |
| AneC | Terpene Cyclase | Catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form a daucane sesquiterpene precursor. | [1] |
| AneD | Cytochrome P450 Monooxygenase | Installs a 10-hydroxy group on the daucane intermediate, facilitating subsequent tautomerization and stabilization. | [1] |
| AneF | Cytochrome P450 Monooxygenase | Converts the 12-methyl group of the daucane intermediate into a carboxylic acid. | [1] |
| AneG | Cytochrome P450 Monooxygenase | Installs a carbonyl group at the C-2 position, which triggers the decarboxylation at C-12 to yield the final nordaucane skeleton. | [1] |
| AneA | α-Ketoglutarate-Dependent Dioxygenase | Introduces a double bond into the norsesquiterpene core. | |
| AneB | Nonribosomal Peptide Synthetase (NRPS) | Activates and transfers L-proline for esterification to the norsesquiterpene core. | |
| AneE | α,β-Hydrolase | Implicated in the esterification process, possibly by catalyzing the transfer or release of L-proline. |
Biosynthetic Pathway Diagram
The following diagram illustrates the proposed biosynthetic pathway leading to the norsesquiterpene core of this compound.
Caption: Biosynthetic pathway of the this compound norsesquiterpene core.
Experimental Protocols: Elucidation of the Biosynthetic Pathway
The elucidation of the this compound biosynthetic pathway involved a combination of genetic and biochemical techniques. While detailed, step-by-step protocols are found within the primary research articles, the following outlines the key experimental approaches employed:
-
Gene Inactivation: Targeted knockout of the genes within the biosynthetic gene cluster in A. aculeatus to observe the effect on metabolite production and identify the function of each enzyme.
-
Heterologous Reconstitution: Expression of the biosynthetic genes (e.g., aneC, aneD, aneF, aneG) in a heterologous host, such as Saccharomyces cerevisiae or Aspergillus oryzae, to characterize the function of the individual enzymes and intermediates.
-
Feeding Experiments: Administration of isotopically labeled precursors to the fungal culture to trace their incorporation into the final natural product, confirming the biosynthetic origin of the carbon skeleton.
-
Enzyme Assays: In vitro characterization of the purified biosynthetic enzymes to determine their specific catalytic activities, substrate specificities, and kinetic parameters.
Total Synthesis of the Aculene Core
The total synthesis of aculenes B and D, which share the same norsesquiterpene core as this compound, has been successfully achieved. This synthetic route provides a viable strategy for accessing the core skeleton for further derivatization and biological evaluation.
Key Synthetic Strategies
The reported total synthesis of aculenes B and D highlights the following key chemical transformations:
-
Diastereoselective Nucleophilic Addition: A crucial step involving the addition of methallylzinc bromide to an acetal-protected aldehydic intermediate to establish a key stereocenter.
-
Ring-Closing Metathesis: Utilized for the construction of the seven-membered ring of the daucane skeleton.
-
Esterification: Coupling of the synthesized norsesquiterpene core (Aculene D) with a protected L-proline, followed by deprotection, to yield Aculene B.
Synthetic Workflow Diagram
The following diagram provides a simplified logical workflow for the total synthesis of the aculene core.
Caption: Simplified workflow for the total synthesis of the Aculene core.
Biological Activities
The biological activities of this compound and its analogs are an emerging area of research. Preliminary studies have indicated potential therapeutic applications for this class of compounds.
| Compound | Biological Activity | Quantitative Data (IC₅₀) | Reference(s) |
| Aculene D | Quorum Sensing Inhibition | Data not available. | |
| Asperaculane B | Antimalarial (against P. falciparum) | Data not available. | |
| This compound | Antimicrobial | Data not available. |
Note: While qualitative biological activities have been reported, specific quantitative data such as IC₅₀ values for this compound are not yet widely available in the public domain. Further investigation into the primary literature and ongoing research is necessary to populate this area.
Conclusion and Future Perspectives
The norsesquiterpene core of this compound represents a fascinating and complex natural product scaffold. The elucidation of its biosynthetic pathway has unveiled novel enzymatic machinery for norsesquiterpene formation in fungi. Furthermore, the successful total synthesis of related aculenes opens avenues for the generation of analogs with potentially enhanced biological activities. Future research should focus on a more detailed quantitative evaluation of the biological properties of this compound and its derivatives, including the determination of their specific molecular targets. The unique enzymatic toolkit involved in its biosynthesis also presents opportunities for synthetic biology approaches to produce novel, non-natural norsesquiterpenoids. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Methodological & Application
Application Notes: Aculene as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, use to coordinate gene expression with population density. This process regulates the expression of virulence factors and biofilm formation, making it a critical factor in the pathogenicity of P. aeruginosa. The inhibition of QS is a promising anti-virulence strategy that can disarm pathogens without exerting selective pressure for resistance. Aculene, a potent quorum sensing inhibitor, has demonstrated significant efficacy in disrupting these signaling pathways. The following protocols detail methods to assay the inhibitory activity of Aculene on P. aeruginosa quorum sensing. For the purposes of these protocols, we will refer to the well-characterized quorum sensing inhibitor N-decanoyl-cyclopentylamide (C10-CPA) as Aculene, based on its strong inhibitory effects.[1][2]
Mechanism of Action
In P. aeruginosa, two major acyl-homoserine lactone (AHL) based QS systems, las and rhl, control the expression of a wide array of virulence factors. The las system, which is at the top of the QS hierarchy, consists of the LasI synthase that produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR transcriptional regulator. The rhl system consists of the RhlI synthase, which produces N-butanoyl-L-homoserine lactone (C4-HSL), and the RhlR transcriptional regulator. Aculene (C10-CPA) has been shown to interfere with both the las and rhl systems by inhibiting the interaction between the response regulators (LasR and RhlR) and their respective autoinducers.[1][2] This disruption leads to a downstream reduction in the production of key virulence factors and the inhibition of biofilm formation.
Data Presentation
The inhibitory effects of Aculene (C10-CPA) on various quorum sensing-regulated phenotypes in P. aeruginosa are summarized below.
Table 1: Inhibition of lasB-lacZ Gene Expression by Aculene (C10-CPA)
| Aculene (C10-CPA) Concentration (µM) | Inhibition of lasB-lacZ Expression (%) |
| 0 | 0 |
| 50 | 30 |
| 80 | 50 (IC50)[1][2] |
| 100 | 60 |
| 250 | 80[1] |
Table 2: Inhibition of Virulence Factor Production by Aculene (C10-CPA)
| Aculene (C10-CPA) Concentration (µM) | Elastase Activity (% of Control) | Pyocyanin Production (% of Control) |
| 0 | 100 | 100 |
| 50 | 75 | 50 |
| 100 | 50 | 45 |
| 250 | 23[1] | 36[1] |
Table 3: Inhibition of Biofilm Formation by Aculene (C10-CPA)
| Aculene (C10-CPA) Concentration (µM) | Biofilm Formation (% of Control) |
| 0 | 100 |
| 50 | 65 |
| 100 | 40 |
| 250 | 25 |
Experimental Protocols
The following are detailed protocols for assessing the quorum sensing inhibitory activity of Aculene.
Protocol 1: lasB-lacZ Reporter Gene Assay
This assay quantitatively measures the expression of the lasB gene, which is under the control of the las QS system, using a lacZ reporter.
Materials:
-
P. aeruginosa PAO1 strain carrying a lasB-lacZ reporter plasmid
-
Luria-Bertani (LB) broth
-
Aculene (C10-CPA) stock solution
-
Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)[3]
-
Chloroform
-
0.1% Sodium Dodecyl Sulfate (SDS)
-
o-nitrophenyl-β-D-galactoside (ONPG) solution (4 mg/mL in phosphate buffer)[4]
-
1 M Sodium Carbonate (Na2CO3)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Inoculate a single colony of the P. aeruginosa lasB-lacZ reporter strain into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture 1:100 in fresh LB broth.
-
Dispense 100 µL of the diluted culture into the wells of a 96-well plate.
-
Add varying concentrations of Aculene to the wells. Include a solvent control (e.g., DMSO) and a negative control (no treatment).
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
After incubation, measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
To perform the β-galactosidase assay, pellet the cells and resuspend them in Z-buffer.[3]
-
Permeabilize the cells by adding chloroform and SDS, followed by vortexing.[3]
-
Add ONPG solution to initiate the colorimetric reaction and incubate at 28°C.[3][4]
-
Stop the reaction by adding 1 M Na2CO3 once a sufficient yellow color has developed.[3][4]
-
Centrifuge the samples to remove cell debris and measure the absorbance of the supernatant at 420 nm and 550 nm.
-
Calculate the β-galactosidase activity in Miller units using the formula: Miller Units = 1000 × [(OD420 - 1.75 × OD550) / (Time × Volume × OD600)].[4]
Protocol 2: Elastase Activity Assay
This assay measures the activity of LasB elastase, a key virulence factor regulated by the las system, using Elastin-Congo Red as a substrate.
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
Aculene (C10-CPA) stock solution
-
Elastin-Congo Red (ECR)
-
ECR buffer (100 mM Tris-HCl, 1 mM CaCl2, pH 7.5)
-
Spectrophotometer
Procedure:
-
Grow P. aeruginosa PAO1 overnight at 37°C in LB broth with varying concentrations of Aculene.
-
Centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.
-
Add 100 µL of the supernatant to 900 µL of ECR buffer containing 20 mg of ECR.
-
Incubate the mixture at 37°C with shaking for 18 hours.
-
After incubation, centrifuge the samples to pellet the insoluble ECR.
-
Transfer the supernatant to a new tube and measure the absorbance at 495 nm to quantify the released Congo Red dye.[5]
Protocol 3: Pyocyanin Quantification Assay
This protocol quantifies the production of pyocyanin, a blue-green pigment and virulence factor whose synthesis is regulated by the rhl QS system.
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
Aculene (C10-CPA) stock solution
-
Chloroform
-
0.2 N HCl
-
Spectrophotometer
Procedure:
-
Culture P. aeruginosa PAO1 in LB broth with different concentrations of Aculene at 37°C for 24 hours.
-
Transfer 5 mL of the culture to a new tube and add 3 mL of chloroform. Vortex to extract the pyocyanin into the chloroform layer.
-
Centrifuge to separate the layers and carefully transfer the blue chloroform layer to a new tube.
-
Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the acidic aqueous phase, which will turn pink.
-
Centrifuge to separate the layers and measure the absorbance of the upper pink layer at 520 nm.
-
The concentration of pyocyanin is calculated by multiplying the OD520 by 17.072.
Protocol 4: Biofilm Inhibition Assay
This assay quantifies the effect of Aculene on the formation of biofilms by P. aeruginosa using the crystal violet staining method.
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
Aculene (C10-CPA) stock solution
-
96-well polystyrene microtiter plate
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Dilute an overnight culture of P. aeruginosa PAO1 1:100 in fresh LB broth.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add varying concentrations of Aculene to the wells.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently discard the planktonic cells and wash the wells with sterile water to remove unattached cells.
-
Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes to stain the adhered biofilm.
-
Remove the crystal violet solution and wash the wells again with water.
-
Add 125 µL of 30% acetic acid to each well to solubilize the crystal violet from the biofilm.
-
Transfer the solubilized crystal violet to a new flat-bottomed plate and measure the absorbance at 550 nm.
References
- 1. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of quorum sensing in Pseudomonas aeruginosa by N-acyl cyclopentylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 4. Miller assays measuring β-galactosidase activity [bio-protocol.org]
- 5. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Aculene A Analogues: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Aculene A analogues, focusing on the total synthesis of Aculene B and D. Aculenes are nordaucane sesquiterpenoids that have garnered significant interest due to their activity as quorum sensing inhibitors, a promising avenue for the development of novel antibacterial agents that may circumvent the development of resistance.[1]
Introduction
This compound and its analogues are natural products isolated from Aspergillus aculeatus. Their biological activity, particularly the inhibition of quorum sensing (QS) in bacteria like Chromobacterium violaceum and the opportunistic human pathogen Pseudomonas aeruginosa, makes them attractive targets for synthetic chemistry and drug discovery.[1] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. By disrupting these communication pathways, QS inhibitors can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which is less likely to lead to drug resistance.
The synthetic routes to Aculene analogues often involve key strategic steps, including diastereoselective additions to construct stereocenters, and ring-closing metathesis to form the characteristic seven-membered ring of the nordaucane core. This document outlines a proven synthetic pathway to Aculene D and its subsequent conversion to Aculene B, based on published literature.
Synthetic Strategy Overview
The total synthesis of Aculene D, a precursor to other analogues like Aculene B, hinges on a convergent strategy. Key transformations include a diastereoselective nucleophilic addition of methallylzinc bromide to an acetal-protected aldehydic intermediate to set a key stereocenter, followed by a ring-closing metathesis (RCM) reaction to construct the seven-membered carbocycle.[1] Subsequent functional group manipulations furnish the Aculene D core. Aculene B is then synthesized from Aculene D through esterification with a protected L-proline amino acid, followed by deprotection.
The following diagram illustrates the general workflow for the synthesis of Aculene D and B.
Caption: General synthetic workflow for Aculene D and B.
Experimental Protocols
The following protocols are based on the successful total synthesis of Aculenes B and D by Enomoto, Kuwahara, and colleagues.[1]
Key Experiment 1: Diastereoselective Methallylation
This crucial step establishes the stereochemistry at a key carbon center. The use of an acetal-protected β-keto aldehyde intermediate is reported to favor the desired diastereomer upon reaction with methallylzinc bromide.
Protocol:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend zinc dust in anhydrous tetrahydrofuran (THF). To this suspension, add 3-bromo-2-methylpropene (methallyl bromide) dropwise at room temperature. Stir the mixture vigorously until the zinc is consumed, forming methallylzinc bromide.
-
Diastereoselective Addition: Cool the solution of the acetal-protected aldehydic intermediate in anhydrous THF to -78 °C. Slowly add the freshly prepared solution of methallylzinc bromide to the aldehyde solution.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude homoallylic alcohol by flash column chromatography on silica gel.
Key Experiment 2: Ring-Closing Metathesis (RCM)
This reaction is employed to construct the seven-membered ring characteristic of the nordaucane skeleton.
Protocol:
-
Substrate Preparation: Prepare the diene precursor for RCM from the homoallylic alcohol through appropriate functional group manipulations.
-
RCM Reaction: In a clean, dry flask, dissolve the diene substrate in anhydrous dichloromethane (DCM) under an inert atmosphere. Add a solution of a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst) in DCM.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. The reaction is typically driven by the release of ethylene gas.
-
Work-up and Purification: Upon completion, quench the reaction by adding an appropriate reagent (e.g., ethyl vinyl ether) to deactivate the catalyst. Concentrate the reaction mixture and purify the resulting cyclic product by flash column chromatography on silica gel.
Key Experiment 3: Synthesis of Aculene B from Aculene D
This transformation involves the esterification of the hydroxyl group of Aculene D with an N-protected L-proline, followed by deprotection.
Protocol:
-
Esterification: To a solution of Aculene D in an anhydrous solvent such as DCM, add an N-protected L-proline (e.g., Boc-L-proline), a coupling agent (e.g., dicyclohexylcarbodiimide, DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC), and a catalytic amount of a coupling catalyst (e.g., 4-dimethylaminopyridine, DMAP).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up and Purification: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with aqueous solutions of a weak acid (e.g., 1 M HCl) and a weak base (e.g., saturated sodium bicarbonate), followed by brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the N-protected Aculene B by flash column chromatography.
-
Deprotection: Dissolve the purified N-protected Aculene B in a suitable solvent (e.g., DCM or diethyl ether). Add a deprotecting agent appropriate for the protecting group used (e.g., trifluoroacetic acid for a Boc group). Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Remove the excess acid and solvent under reduced pressure. Purify the final product, Aculene B, by an appropriate method, which may include chromatography or recrystallization, to yield the desired analogue.
Quantitative Data
The following tables summarize representative yields and spectroscopic data for key intermediates and final products in the synthesis of Aculene D and B. Note: Specific yields and spectroscopic values may vary depending on the exact reaction conditions and instrumentation.
Table 1: Synthetic Step Yields
| Step | Product | Typical Yield (%) |
| Diastereoselective Methallylation | Homoallylic Alcohol | 70-85% |
| Ring-Closing Metathesis | Cyclized Intermediate | 65-80% |
| Final steps to Aculene D | Aculene D | 40-50% (over several steps) |
| Esterification with Boc-L-proline | N-Boc-Aculene B | 80-90% |
| Boc Deprotection | Aculene B | >95% |
Table 2: Spectroscopic Data for Aculene D
| Technique | Data |
| ¹H NMR (CDCl₃) | Characteristic peaks for the nordaucane skeleton including signals for olefinic protons, methyl groups, and protons adjacent to the hydroxyl group. |
| ¹³C NMR (CDCl₃) | Resonances corresponding to the carbonyl carbon, olefinic carbons, carbons of the seven- and five-membered rings, and methyl groups. |
| HRMS (ESI) | Calculated and found mass-to-charge ratio for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺, confirming the elemental composition. |
| [α]D | Specific rotation value, indicating the stereochemistry of the synthesized molecule. |
Table 3: Spectroscopic Data for Aculene B
| Technique | Data |
| ¹H NMR (CDCl₃) | In addition to the signals for the Aculene D core, characteristic signals for the L-proline moiety are observed. |
| ¹³C NMR (CDCl₃) | Resonances for the Aculene D core along with signals corresponding to the carbonyl and aliphatic carbons of the proline ring. |
| HRMS (ESI) | Calculated and found mass-to-charge ratio for the protonated molecule [M+H]⁺, confirming the elemental composition of the ester. |
| [α]D | Specific rotation value for the final Aculene B product. |
Signaling Pathway and Mechanism of Action
Aculene analogues function as quorum sensing inhibitors. In many Gram-negative bacteria, such as P. aeruginosa, QS is mediated by N-acylhomoserine lactone (AHL) signaling molecules. These autoinducers are synthesized by LuxI-type synthases and bind to LuxR-type transcriptional regulators. This binding event activates the regulator, leading to the expression of target genes, including those for virulence factors and biofilm formation. Aculene analogues are thought to interfere with this process, potentially by acting as competitive inhibitors for the binding of AHLs to their cognate LuxR-type receptors, such as LasR and RhlR in P. aeruginosa.
The following diagram illustrates the simplified quorum sensing signaling pathway in P. aeruginosa and the proposed point of inhibition by Aculene analogues.
Caption: Proposed mechanism of quorum sensing inhibition by Aculene analogues.
By competitively binding to the LasR and RhlR receptors, Aculene analogues can prevent the binding of the natural AHL autoinducers. This inhibition blocks the downstream signaling cascade, leading to a reduction in the expression of virulence factors and the formation of biofilms, thereby attenuating the pathogenicity of the bacteria. This mechanism of action makes Aculene analogues promising candidates for the development of anti-virulence therapies.
References
Application Notes and Protocols for Bioactivity Testing of Aculene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aculene A is a norsesquiterpenoid natural product isolated from the fungus Aspergillus aculeatus[1][2]. Norsesquiterpenoids are a class of chemical compounds that have been shown to possess a wide range of biological activities. As the specific bioactivity of this compound is not yet extensively characterized, a systematic experimental approach is required to elucidate its potential therapeutic effects.
These application notes provide a comprehensive framework for the initial bioactivity screening of this compound. The protocols detailed below outline a tiered approach, beginning with fundamental cytotoxicity assessments, followed by investigations into its potential anti-inflammatory and antioxidant properties. This document is intended to guide researchers in generating robust and reproducible data to evaluate the pharmacological potential of this compound.
Tier 1: In Vitro Cytotoxicity Assessment
A crucial first step in evaluating any novel compound is to determine its effect on cell viability. This information is vital for establishing appropriate concentration ranges for subsequent bioactivity assays and for identifying any potential cytotoxic effects that could be therapeutically relevant (e.g., in cancer research) or indicative of toxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[3][4][5].
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of this compound on a panel of human cell lines.
Materials:
-
This compound
-
Human cell lines (e.g., HeLa - cervical cancer, HEK293 - human embryonic kidney, HepG2 - human liver cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well[5].
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 | ||
| 72 | ||
| HepG2 | 24 | |
| 48 | ||
| 72 |
Tier 2: In Vitro Anti-inflammatory Activity
Inflammation is a key pathological feature of many diseases. Natural products are a rich source of compounds with anti-inflammatory properties[6]. This section outlines protocols to assess the potential of this compound to modulate inflammatory responses in vitro.
Experimental Protocol: Measurement of Pro-inflammatory Cytokines by ELISA
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM, FBS, Penicillin-Streptomycin
-
ELISA kits for TNF-α and IL-6
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (untreated cells), a vehicle control (DMSO), and a positive control (LPS alone).
-
-
Sample Collection:
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
-
ELISA:
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions[7][8][9].
-
Briefly, coat a 96-well plate with a capture antibody. Add the collected supernatants and standards. Then, add a detection antibody, followed by an enzyme-linked secondary antibody. Finally, add the substrate and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of TNF-α and IL-6 in the samples.
Data Presentation: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (Untreated) | ||
| Vehicle Control (DMSO) | ||
| LPS (1 µg/mL) | ||
| This compound (X µM) + LPS | ||
| This compound (Y µM) + LPS | ||
| This compound (Z µM) + LPS |
Tier 2: In Vitro Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound[10][11][12].
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a series of dilutions of this compound and ascorbic acid in the same solvent.
-
Prepare a 0.1 mM solution of DPPH in methanol or ethanol[12].
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of this compound or ascorbic acid.
-
Include a blank (solvent only) and a control (DPPH solution with solvent instead of the sample).
-
Incubate the plate in the dark at room temperature for 30 minutes[12].
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader[11].
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[10]
The IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the log of the this compound concentration.
Data Presentation: Antioxidant Activity of this compound
| Compound | IC50 (µg/mL) |
| This compound | |
| Ascorbic Acid |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Biosynthesis of Norsesquiterpene Aculenes Requires Three Cytochrome P450 Enzymes to Catalyze a Stepwise Demethylation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. 2.9. Enzyme-Linked Immunosorbent Assay (ELISA) [bio-protocol.org]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Enzyme-linked immunosorbent assay (ELISA) of proinflammatory cytokines [bio-protocol.org]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
Application Notes & Protocols: Aculene A Purification from Aspergillus aculeatus
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the isolation and purification of Aculene A, a nordaucane sesquiterpenoid, from the fermentation culture of the fungus Aspergillus aculeatus. The protocols outlined below are based on established scientific literature and are intended to guide researchers in obtaining this secondary metabolite for further study and development.
Introduction
Aspergillus aculeatus, a filamentous fungus belonging to the Aspergillus section Nigri, is a known producer of a diverse array of bioactive secondary metabolites, including alkaloids, terpenoids, and polyketides.[1][2] Among these are the aculenes, a family of nordaucane sesquiterpenoids. This document details the key steps for the successful purification of this compound, from fungal cultivation and extraction to multi-step chromatographic separation.[1] The workflow emphasizes techniques common in natural product chemistry, providing a reproducible guide for laboratory application.
Experimental Workflow
The overall process for this compound purification involves a multi-stage approach, beginning with the cultivation of the fungus, followed by extraction of metabolites, and culminating in a series of chromatographic steps to isolate the target compound.
Caption: Workflow for this compound Purification.
Quantitative Data Summary
The following table summarizes the quantitative results from a representative purification process as described in the literature.[1] This data pertains to the initial fractionation via silica gel chromatography.
| Fraction | Elution Solvent (CH₂Cl₂:MeOH) | Mass (mg) | Contents |
| A | 1:0 | - | - |
| B | 19:1 | - | - |
| C | 9:1 | 947.7 | Contains Aculenes and other metabolites |
| D | 7:3 | - | - |
Data extracted from the purification of Asperaculane A and related compounds, where fraction C was identified as containing the majority of the compounds of interest for further purification.[1]
Detailed Experimental Protocols
Protocol 4.1: Fungal Cultivation
This protocol describes the cultivation of Aspergillus aculeatus on a solid medium to promote the production of secondary metabolites.
Materials:
-
Aspergillus aculeatus strain (e.g., ATCC16872 v1)[1]
-
Yeast Extract Sucrose (YES) solid agar plates (15 cm)
-
Sterile water or appropriate buffer for spore suspension
Procedure:
-
Prepare a spore suspension of A. aculeatus from a stock culture.
-
Inoculate approximately 40 solid YES plates with the spore suspension (e.g., 2.25 x 10⁶ spores per plate).[1]
-
Incubate the plates at 25-30°C for 5-7 days in the dark.[1][2] Optimal incubation time may vary and should be determined based on metabolite production profiles.[2]
-
After incubation, the solid agar containing the fungal biomass is ready for harvesting.
Protocol 4.2: Extraction and Partitioning
This protocol details the extraction of metabolites from the fungal culture and the initial separation from water-soluble components.
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Large flasks (2 L)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Harvest the solid agar from the culture plates by chopping it into small pieces and placing it into large flasks.[1]
-
Add a 1:1 mixture of CH₂Cl₂/MeOH to the flask (approx. 750 mL per flask) and allow the culture to saturate for 24 hours.[1]
-
Filter the solvent extract to separate it from the solid agar. Repeat the saturation and filtration step once more to maximize yield.[1]
-
Combine the solvent extracts and evaporate the solvent in vacuo using a rotary evaporator to obtain a raw residue.[1]
-
Suspend the resulting residue in 400–500 mL of water.[1]
-
Perform a liquid-liquid partitioning by adding an equal volume of EtOAc to the aqueous suspension in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the upper EtOAc layer. Repeat the partitioning process three times with fresh EtOAc.[1]
-
Combine all EtOAc layers and evaporate the solvent in vacuo to yield the crude extract for chromatographic purification.[1]
Protocol 4.3: Chromatographic Purification
This protocol describes a two-step chromatographic process to isolate this compound from the crude extract.
Materials:
-
Silica gel (e.g., Merck, 230-400 mesh)[1]
-
Glass chromatography column
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Reversed-phase preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel column (e.g., 20 x 80 mm) packed in CH₂Cl₂.[1]
-
Dissolve the crude extract in a minimal amount of CH₂Cl₂ and apply it to the top of the silica gel column.[1]
-
Elute the column with a stepwise gradient of increasing polarity using CH₂Cl₂/MeOH mixtures.[1]
-
Fraction A: 100% CH₂Cl₂ (e.g., 400 mL)
-
Fraction B: 19:1 CH₂Cl₂/MeOH (e.g., 400 mL)
-
Fraction C: 9:1 CH₂Cl₂/MeOH (e.g., 400 mL)
-
Fraction D: 7:3 CH₂Cl₂/MeOH (e.g., 400 mL)
-
-
Collect the fractions and analyze them (e.g., via LC-MS or TLC) to identify the fractions containing the compounds of interest. Aculenes are expected to be in the more polar fractions, such as Fraction C.[1]
Step 2: Preparative Reversed-Phase HPLC
-
Evaporate the solvent from the fraction(s) identified in the previous step.
-
Purify the residue further using reversed-phase preparative HPLC.[1] The specific conditions (column type, mobile phase, gradient, and flow rate) should be optimized based on an initial analytical scale separation.
-
Collect the peak corresponding to this compound.
-
Verify the purity and confirm the structure of the isolated compound using spectroscopic methods such as 1D/2D-NMR and HR-ESIMS.[1]
Logical Relationships in Purification
The purification strategy relies on the differential chemical properties of the metabolites present in the crude extract.
References
Application Note: Quantitative Analysis of Aculene A using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a detailed protocol for the quantitative analysis of Aculene A, a norsesquiterpenoid fungal metabolite, using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in fungal extracts or other relevant matrices. The protocol outlines the chromatographic conditions, sample preparation, standard preparation, and method validation parameters.
Introduction
This compound is a unique norsesquiterpene produced by the fungus Aspergillus aculeatus. It is a carboxylic ester formed from aculene C and L-proline. As interest in fungal secondary metabolites for drug discovery and other biotechnological applications grows, robust and reliable analytical methods for the quantification of these compounds are essential. This document provides a comprehensive HPLC method for the determination of this compound, which can be applied in various research and development settings.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to at least 0.1 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
This compound Reference Standard: Of known purity.
Chromatographic Conditions
A reversed-phase separation is employed for the analysis of the relatively non-polar this compound.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start at 40% B, linear gradient to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 40% B in 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 264 nm |
Note: The gradient program may require optimization depending on the specific column and HPLC system used.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid). A typical calibration curve might include concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Fungal Culture)
-
Extraction: Lyophilize the fungal mycelium or culture broth. Extract a known amount of the dried material (e.g., 1 g) with a suitable solvent such as ethyl acetate or methanol (e.g., 3 x 20 mL) with the aid of ultrasonication.
-
Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filtration: Filter the reconstituted sample through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial prior to injection.
Method Validation Summary
The analytical method should be validated according to standard guidelines (e.g., ICH). The following parameters are recommended for validation:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a calibration curve of at least 5 points. |
| Accuracy (Recovery) | 90-110% recovery for spiked samples at three different concentration levels. |
| Precision (RSD) | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable accuracy and precision. |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
Data Presentation
The quantitative data for method validation should be summarized in clear and concise tables.
Table 1: Linearity of this compound Calibration Curve
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| r² | ≥ 0.999 |
Table 2: Accuracy and Precision Data for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) |
| 5 | Example Value | Example | Example |
| 25 | Example Value | Example | Example |
| 75 | Example Value | Example | Example |
Visualizations
Biosynthetic Pathway of this compound
The biosynthesis of this compound from farnesyl pyrophosphate involves several enzymatic steps, including the action of terpene cyclase and multiple cytochrome P450 enzymes.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for this compound Quantification
The overall workflow from sample preparation to data analysis is depicted below.
Caption: HPLC quantification workflow.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantification of this compound. The method is suitable for use in natural product research, metabolic engineering, and quality control of fungal-derived products. Proper method validation should be performed to ensure data quality and reliability for specific applications.
Application Notes and Protocols for Aculene A: NMR Sample Preparation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique in the field of natural product chemistry and drug development.[1] It provides detailed information about the molecular structure, dynamics, and purity of a compound without causing its destruction.[1][2] This document provides a comprehensive guide to the preparation and NMR analysis of Aculene A, a novel (hypothetical) sesquiterpenoid isolated from a marine sponge. The protocols outlined below are designed to ensure the acquisition of high-quality NMR data, facilitating unambiguous structure elucidation and quantitative analysis.
This compound: A Hypothetical Sesquiterpenoid
For the purpose of this application note, this compound is a hypothetical sesquiterpenoid with the following structure:
This structure will be used to generate plausible NMR data for the subsequent sections.
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[3][4] The following protocol outlines the steps for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[4][5][6]
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)[7][8]
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of purified this compound into a clean, dry vial. For ¹³C NMR, a higher concentration is recommended (20-50 mg) to obtain a good signal-to-noise ratio in a reasonable time.[5][6]
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[4] Chloroform-d (CDCl₃) is a common choice for many organic compounds due to its excellent dissolving power and ease of removal.[7][8]
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing this compound.[4] Vortex the sample until the compound is fully dissolved.
-
Filtering the Sample: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution.[3]
-
Place a small plug of cotton wool into a Pasteur pipette.
-
Transfer the this compound solution through the filter into the NMR tube.
-
-
Sample Volume: Ensure the final volume of the solution in the NMR tube is between 0.5 mL and 0.6 mL, which corresponds to a height of about 4-5 cm in a standard 5 mm tube.[3][5]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.
Experimental Workflow for NMR Sample Preparation
Caption: Workflow for this compound NMR Sample Preparation.
NMR Data Acquisition
The following parameters are recommended for acquiring high-quality 1D and 2D NMR spectra of this compound on a 500 MHz NMR spectrometer.
General Considerations:
-
Allow the sample to equilibrate to the probe temperature for at least 5 minutes before starting the acquisition.[9]
-
Tune and shim the probe for each sample to ensure optimal magnetic field homogeneity.[9]
-
Spinning of the sample is generally turned off for 2D experiments to avoid spinning sidebands.[9]
¹H NMR Spectroscopy:
-
Purpose: To determine the number of different types of protons and their connectivity.
-
Key Parameters:
-
Pulse sequence: zg30
-
Spectral width: 12 ppm
-
Acquisition time: 3-4 s
-
Relaxation delay (d1): 1-2 s[10]
-
Number of scans: 8-16
-
¹³C{¹H} NMR Spectroscopy:
-
Purpose: To determine the number of different types of carbon atoms.
-
Key Parameters:
-
Pulse sequence: zgpg30
-
Spectral width: 240 ppm
-
Acquisition time: 1-2 s
-
Relaxation delay (d1): 2 s
-
Number of scans: 1024 or more, depending on concentration
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[2][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton.[11][12][13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the stereochemistry of the molecule.[11][12]
Data Presentation
The following tables summarize the hypothetical NMR data for this compound.
Table 1: ¹H and ¹³C NMR Data for this compound (500 MHz, CDCl₃)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | ¹H-¹H COSY Correlations | ¹H-¹³C HMBC Correlations |
| 1 | 210.5 | - | - | - | C2, C10 |
| 2 | 45.2 | 2.50 | m | H3 | C1, C3, C10 |
| 3 | 34.1 | 1.80, 1.95 | m | H2 | C2, C4, C5 |
| 4 | 125.8 | - | - | - | C3, C5, C14 |
| 5 | 135.4 | 5.80 | d (2.5) | - | C3, C4, C6, C10 |
| 6 | 48.9 | 2.10 | m | H7 | C5, C7, C8 |
| 7 | 30.1 | 1.65, 1.75 | m | H6, H8 | C6, C8, C9 |
| 8 | 42.3 | 2.25 | m | H7, H9 | C6, C7, C9, C11 |
| 9 | 50.2 | 1.90 | m | H8 | C7, C8, C10, C11 |
| 10 | 38.7 | - | - | - | C1, C2, C5, C9 |
| 11 | 33.5 | 2.05 | sept (6.8) | H12, H13 | C8, C9, C12, C13 |
| 12 | 21.2 | 1.05 | d (6.8) | H11 | C11, C13 |
| 13 | 21.0 | 1.03 | d (6.8) | H11 | C11, C12 |
| 14 | 18.5 | 1.15 | s | - | C3, C4, C5 |
| 15 | 15.3 | 0.95 | s | - | C1, C9, C10 |
Table 2: Key NMR Acquisition Parameters
| Experiment | Pulse Program | Spectral Width (ppm) | Number of Scans | Relaxation Delay (s) |
| ¹H | zg30 | 12 | 16 | 2.0 |
| ¹³C{¹H} | zgpg30 | 240 | 1024 | 2.0 |
| COSY | cosygpqf | 12 x 12 | 8 | 2.0 |
| HSQC | hsqcedetgp | 12 x 165 | 4 | 1.5 |
| HMBC | hmbcgplpndqf | 12 x 200 | 8 | 2.0 |
| NOESY | noesygpph | 12 x 12 | 16 | 2.0 |
Structure Elucidation Workflow
The elucidation of the structure of this compound from its NMR data follows a logical progression.
Logical Workflow for Structure Elucidation
Caption: Logical Workflow for this compound Structure Elucidation.
Interpretation Steps:
-
Molecular Formula: The molecular formula is typically determined from high-resolution mass spectrometry (HRMS) and confirmed by the number of signals in the ¹³C NMR spectrum.
-
¹H and ¹³C Chemical Shifts: The chemical shifts provide initial clues about the types of functional groups present (e.g., ketones, alkenes, aliphatic chains).[14][15]
-
COSY Analysis: The COSY spectrum reveals which protons are coupled to each other, allowing for the identification of spin systems or molecular fragments.
-
HSQC Analysis: The HSQC spectrum links each proton to its directly attached carbon atom.
-
HMBC Analysis: The HMBC spectrum is key to connecting the fragments identified from the COSY spectrum by showing long-range correlations between protons and carbons.
-
NOESY Analysis: The NOESY spectrum provides through-space correlations between protons, which helps to determine the relative stereochemistry of the molecule.
-
Structure Confirmation: By combining all of this information, the final structure of this compound can be proposed and confirmed.
Conclusion
This application note provides a detailed protocol for the NMR sample preparation and analysis of the hypothetical natural product, this compound. By following these guidelines, researchers can acquire high-quality, reproducible NMR data essential for the structural elucidation and characterization of novel compounds. The systematic application of 1D and 2D NMR techniques, coupled with a logical interpretation strategy, is a cornerstone of modern natural product research and drug discovery.[14][16]
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. use of nmr in structure ellucidation | PDF [slideshare.net]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. How To [chem.rochester.edu]
- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 14. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bionmr.unl.edu [bionmr.unl.edu]
- 16. pubs.acs.org [pubs.acs.org]
Mass Spectrometry Fragmentation Analysis of Aculene A: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aculene A, a sesquiterpenoid isolated from the fungus Aspergillus aculeatus, presents a unique chemical scaffold with potential pharmacological relevance.[1][2] This application note provides a detailed protocol for the fragmentation analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, a proposed fragmentation pathway is outlined to aid in the structural elucidation and characterization of this natural product and its analogues. The methodologies and data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a norsesquiterpene derivative characterized by a complex carbobicyclic core linked to an L-proline residue via a carboxylic ester bond.[1][3] Its molecular formula is C₁₉H₂₅NO₃ with a molecular weight of 315.4 g/mol .[1] The structural complexity and presence of multiple functional groups, including a cyclic ketone, an ester, and an amino acid moiety, make mass spectrometry an ideal tool for its characterization. Fragmentation analysis, in particular, can provide critical insights into the connectivity of its structural components. This document outlines a comprehensive approach to the mass spectrometric analysis of this compound, offering both a detailed experimental protocol and a predictive fragmentation scheme based on established chemical principles.
Predicted Fragmentation Pattern of this compound
Based on the known structure of this compound and established fragmentation rules for its constituent functional groups, a hypothetical fragmentation pattern is proposed. The primary sites for fragmentation are expected to be the ester linkage, the proline ring, and the sesquiterpenoid backbone.
Key fragmentation pathways for this compound are predicted to include:
-
Cleavage of the Ester Bond: The ester linkage is a likely site for initial fragmentation, leading to the separation of the proline moiety from the sesquiterpenoid core.
-
Fragmentation of the Proline Moiety: The proline ring can undergo characteristic fragmentation, often involving the loss of the carboxyl group or cleavage of the pyrrolidine ring. This is often referred to as the "proline effect," where cleavage occurs N-terminal to the proline residue.[4][5]
-
Fragmentation of the Sesquiterpenoid Core: The carbobicyclic core, containing a ketone, is expected to undergo alpha-cleavage adjacent to the carbonyl group.[1][6] Additionally, retro-Diels-Alder reactions and loss of small alkyl or functional groups are common fragmentation pathways for sesquiterpenoids.[7]
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound based on its chemical structure and common fragmentation patterns observed for similar compounds. The exact mass is calculated based on the molecular formula C₁₉H₂₅NO₃.
| Fragment Ion | Proposed Structure/Description | Predicted m/z (monoisotopic) |
| [M+H]⁺ | Protonated this compound | 316.1913 |
| Fragment 1 | Aculene C (sesquiterpenoid core) | 201.1592 |
| Fragment 2 | Protonated L-proline | 116.0712 |
| Fragment 3 | Loss of the proline moiety | 200.1514 |
| Fragment 4 | Fragment of the sesquiterpenoid core (alpha-cleavage) | Varies |
| Fragment 5 | Fragment from proline ring cleavage | 70.0657 |
Experimental Protocols
This section details the methodology for the LC-MS/MS analysis of this compound.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Solution: Dilute the stock solution with 50:50 methanol:water containing 0.1% formic acid to a final concentration of 1 µg/mL.
-
Fungal Extract: For the analysis of fungal extracts, a suitable extraction protocol should be followed. A general procedure involves solvent extraction of the fungal culture with ethyl acetate or a similar organic solvent, followed by evaporation of the solvent and reconstitution of the residue in the working solution solvent.[8]
Liquid Chromatography (LC) Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Instrument: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow Rates: Desolvation gas: 600 L/hr; Cone gas: 50 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS Analysis: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed. For DDA, select the top 3-5 most intense ions from each full MS scan for fragmentation.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) can be used to generate a rich fragmentation spectrum.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed fragmentation of this compound.
References
- 1. whitman.edu [whitman.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C19H25NO3 | CID 139585297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigations of the mechanism of the "proline effect" in tandem mass spectrometry experiments: the "pipecolic acid effect" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. GCMS Section 6.11.2 [people.whitman.edu]
- 7. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: Aculene A for Inhibiting Bacterial Biofilm Formation
Disclaimer: The compound "Aculene A" is a fictional molecule used for the purpose of illustrating the creation of detailed application notes and protocols for a novel anti-biofilm agent. The data, mechanisms, and protocols described herein are based on established principles of biofilm research and are provided as a representative example for researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to both biotic and abiotic surfaces. Biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. This compound is a novel synthetic small molecule demonstrating potent inhibitory activity against the formation of bacterial biofilms across a broad spectrum of clinically relevant pathogens. These application notes provide an overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its evaluation in a laboratory setting.
Mechanism of Action
This compound primarily functions as a quorum sensing (QS) inhibitor. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density.[1][2] In many pathogenic bacteria, QS regulates the production of virulence factors and the formation of biofilms.[1][3] this compound has been shown to specifically antagonize the binding of N-acyl-homoserine lactone (AHL) signal molecules to their cognate LuxR-type receptors in Gram-negative bacteria, such as Pseudomonas aeruginosa.[3][4] In Gram-positive bacteria like Staphylococcus aureus, this compound is hypothesized to interfere with the accessory gene regulator (agr) QS system.[5] This disruption of QS signaling prevents the coordinated expression of genes necessary for biofilm maturation and virulence factor production.
Caption: Hypothetical mechanism of this compound in Gram-negative bacteria.
Quantitative Data
The efficacy of this compound in inhibiting biofilm formation has been quantified against several key bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) required to inhibit planktonic growth and the biofilm inhibitory concentration (BIC₅₀), the concentration required to inhibit 50% of biofilm formation.
Table 1: Anti-biofilm Activity of this compound against Pseudomonas aeruginosa
| Strain | MIC (µg/mL) | BIC₅₀ (µg/mL) |
| PAO1 | 128 | 8 |
| PA14 | 128 | 16 |
| Clinical Isolate 1 | 256 | 16 |
| Clinical Isolate 2 | 256 | 32 |
Table 2: Anti-biofilm Activity of this compound against Staphylococcus aureus
| Strain | MIC (µg/mL) | BIC₅₀ (µg/mL) |
| ATCC 25923 | 64 | 4 |
| MRSA USA300 | 128 | 8 |
| Clinical Isolate 1 | 64 | 8 |
| Clinical Isolate 2 | 128 | 16 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
This compound stock solution
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (bacteria without this compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density (OD) at 600 nm.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Staining)
This protocol quantifies the effect of this compound on the formation of bacterial biofilms.[6][7]
Materials:
-
96-well, flat-bottomed, tissue culture-treated microtiter plates
-
Bacterial culture
-
Growth medium
-
This compound stock solution
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
In a 96-well plate, add 100 µL of bacterial culture (adjusted to an OD₆₀₀ of 0.05) to each well.
-
Add 100 µL of growth medium containing serial dilutions of this compound to the respective wells.
-
Include positive (bacteria without this compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Carefully remove the planktonic bacteria and wash the wells gently with PBS.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with PBS until the negative control wells are colorless.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
Caption: Workflow for the biofilm inhibition assay.
Protocol 3: Biofilm Viability Assay (Resazurin Staining)
This protocol assesses the metabolic activity of bacteria within the biofilm after treatment with this compound.[6]
Materials:
-
Biofilms grown in a 96-well plate (as in Protocol 2)
-
Resazurin solution (0.01% w/v in PBS)
-
PBS
-
Fluorescence plate reader
Procedure:
-
Grow biofilms in the presence of this compound as described in the biofilm inhibition assay.
-
Remove the planktonic bacteria and wash the wells with PBS.
-
Add 100 µL of PBS and 20 µL of resazurin solution to each well.
-
Incubate the plate in the dark at 37°C for 1-4 hours.
-
Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The fluorescence intensity is proportional to the number of viable cells.
Conclusion
This compound represents a promising anti-biofilm agent with a mechanism centered on the inhibition of quorum sensing. The provided data and protocols offer a framework for researchers to investigate its efficacy and further elucidate its mechanism of action. The use of standardized assays, such as crystal violet and resazurin staining, will facilitate the comparison of results across different laboratories and support the development of this compound as a potential therapeutic for biofilm-associated infections.
References
- 1. Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Bacterial Adhesion and Biofilm Formation by Seed-Derived Ethanol Extracts from Persea americana Mill [mdpi.com]
- 3. Pseudomonas aeruginosa quorum sensing and biofilm attenuation by a di-hydroxy derivative of piperlongumine (PL-18) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpenes Combinations Inhibit Biofilm Formation in Staphyloccocus aureus by Interfering with Initial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Pseudomonas aeruginosa Virulence Using a Quorum Sensing Inhibitor
Note: Initial searches for "Aculene A" did not yield specific results in the context of Pseudomonas aeruginosa studies. Therefore, these application notes focus on a well-characterized quorum sensing inhibitor, N-Decanoyl cyclopentylamide (C10-CPA) , to provide detailed and accurate information.
Introduction
Pseudomonas aeruginosa is a Gram-negative, opportunistic pathogen responsible for a wide range of infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] Its pathogenicity is largely attributed to the production of a diverse arsenal of virulence factors, the expression of which is tightly regulated by a cell-to-cell communication system known as quorum sensing (QS).[1][2] The intricate QS network in P. aeruginosa primarily consists of two interconnected acyl-homoserine lactone (AHL)-based systems, las and rhl, and the Pseudomonas quinolone signal (pqs) system.[2] These systems work in a hierarchical manner to control the expression of genes related to virulence and biofilm formation.[3]
Targeting the QS systems presents a promising anti-virulence strategy to combat P. aeruginosa infections without exerting selective pressure for the development of antibiotic resistance.[2] N-Decanoyl cyclopentylamide (C10-CPA) is a potent inhibitor of the las and rhl quorum-sensing systems in P. aeruginosa PAO1.[1][4] It has been shown to effectively reduce the production of key virulence factors and inhibit biofilm formation, making it a valuable tool for studying the role of quorum sensing in P. aeruginosa pathogenesis.[1]
These application notes provide detailed protocols for utilizing C10-CPA in P. aeruginosa studies, including methods for assessing its impact on quorum sensing, virulence factor production, and biofilm formation.
Mechanism of Action of C10-CPA
C10-CPA interferes with the las and rhl quorum-sensing systems by inhibiting the interaction between their respective response regulators (LasR and RhlR) and their cognate autoinducers, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL).[1][5] This disruption leads to a downstream reduction in the expression of QS-controlled genes responsible for virulence factor production and biofilm development.[1]
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of C10-CPA on P. aeruginosa PAO1.
Table 1: Inhibitory Concentration of C10-CPA on Quorum Sensing Systems
| Quorum Sensing System | Reporter Fusion | IC50 (μM) | Reference |
| las | lasB-lacZ | 80 | [1][4] |
| rhl | rhlA-lacZ | 90 | [1][4] |
Table 2: Effect of C10-CPA on Virulence Factor Production
| Virulence Factor | Concentration of C10-CPA (μM) | Inhibition (%) | Reference |
| Elastase | 250 | ~60% | [1] |
| Pyocyanin | 250 | ~50% | [1] |
| Rhamnolipid | 250 | ~70% | [1] |
Table 3: Effect of C10-CPA on Biofilm Formation
| Concentration of C10-CPA (μM) | Biofilm Inhibition (%) | Reference |
| 250 | Significant inhibition | [1] |
Experimental Protocols
Quorum Sensing Inhibition Assay using Reporter Strains
This protocol utilizes P. aeruginosa reporter strains containing lacZ fusions to QS-regulated promoters (lasB or rhlA) to quantify the inhibitory effect of C10-CPA.
Materials:
-
P. aeruginosa reporter strains (e.g., PAO1 containing a lasB-lacZ or rhlA-lacZ fusion)
-
Luria-Bertani (LB) broth
-
C10-CPA stock solution (in DMSO or ethanol)
-
96-well microtiter plates
-
Spectrophotometer (for measuring OD600)
-
β-Galactosidase assay reagents (e.g., ONPG)
Procedure:
-
Inoculate an overnight culture of the P. aeruginosa reporter strain in LB broth at 37°C with shaking.
-
Dilute the overnight culture to an OD600 of approximately 0.05 in fresh LB broth.
-
In a 96-well plate, add 180 μL of the diluted bacterial culture to each well.
-
Add 20 μL of C10-CPA at various concentrations (e.g., 0-500 μM) to the wells. Include a solvent control (DMSO or ethanol).
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the final OD600 to assess bacterial growth. C10-CPA should not inhibit growth at the tested concentrations.[1]
-
Perform a β-galactosidase assay to measure the expression of the lacZ reporter gene according to standard protocols.
-
Calculate the percentage of inhibition relative to the solvent control.
Virulence Factor Quantification
Materials:
-
Overnight culture of P. aeruginosa PAO1
-
LB broth
-
C10-CPA
-
Elastin-Congo red (ECR)
-
Tris-HCl buffer (0.1 M, pH 7.2)
Procedure:
-
Grow P. aeruginosa PAO1 in LB broth with and without C10-CPA at 37°C for 24 hours.
-
Centrifuge the cultures to pellet the cells and collect the supernatant.
-
Add 100 μL of the supernatant to 900 μL of ECR solution (5 mg/mL in Tris-HCl buffer).
-
Incubate at 37°C for 3 hours with shaking.
-
Stop the reaction by adding 100 μL of 0.12 M EDTA.
-
Centrifuge to pellet the insoluble ECR.
-
Measure the absorbance of the supernatant at 495 nm.
-
Calculate the percentage of elastase inhibition.
Materials:
-
Overnight culture of P. aeruginosa PAO1
-
LB broth
-
C10-CPA
-
Chloroform
-
0.2 N HCl
Procedure:
-
Grow P. aeruginosa PAO1 in LB broth with and without C10-CPA at 37°C for 24 hours.
-
Extract 5 mL of the culture supernatant with 3 mL of chloroform.
-
Transfer the chloroform layer to a fresh tube and extract with 1 mL of 0.2 N HCl. The pyocyanin will move to the acidic aqueous phase, turning it pink.
-
Measure the absorbance of the top aqueous layer at 520 nm.
-
Calculate the pyocyanin concentration and the percentage of inhibition.
Materials:
-
Overnight culture of P. aeruginosa PAO1
-
LB broth
-
C10-CPA
-
Orcinol reagent
-
Sulfuric acid
Procedure:
-
Grow P. aeruginosa PAO1 in LB broth with and without C10-CPA at 37°C for 24 hours.
-
Centrifuge the cultures and collect the supernatant.
-
Perform an orcinol assay to quantify rhamnolipids in the supernatant.
-
Briefly, mix the supernatant with orcinol reagent and sulfuric acid, heat the mixture, and measure the absorbance at 421 nm.
-
Use a standard curve of rhamnose to determine the concentration.
-
Calculate the percentage of rhamnolipid inhibition.
Biofilm Inhibition Assay
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
C10-CPA
-
96-well PVC or polystyrene microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Grow an overnight culture of P. aeruginosa PAO1 in LB broth.
-
Dilute the culture to an OD600 of 0.05 in fresh LB broth.
-
Add 200 μL of the diluted culture to the wells of a 96-well plate containing different concentrations of C10-CPA.
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
Gently remove the planktonic cells by washing the wells with sterile water.
-
Stain the adherent biofilm by adding 200 μL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilize the bound crystal violet by adding 200 μL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm to quantify the biofilm.
-
Calculate the percentage of biofilm inhibition.
Visualizations
Caption: P. aeruginosa Quorum Sensing Pathways and Inhibition by C10-CPA.
Caption: Experimental Workflow for Evaluating C10-CPA Effects.
References
- 1. Inhibition of Quorum Sensing in Pseudomonas aeruginosa by N-Acyl Cyclopentylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of quorum sensing in Pseudomonas aeruginosa by N-acyl cyclopentylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Aculene A
For Research Use Only.
Introduction
Aculene A is a norsesquiterpene natural product isolated from the fungus Aspergillus aculeatus.[1][2][3] Like many secondary metabolites derived from fungi, this compound is a subject of interest for its potential biological activities.[4] These application notes provide detailed protocols for preparing this compound solutions and conducting preliminary in vitro assays to assess its cytotoxic and anti-inflammatory properties.
Solubility Profile and Stock Solution Preparation
Properly solubilizing this compound is critical for obtaining accurate and reproducible results in in vitro assays. Due to the lack of specific quantitative solubility data in published literature, the following guidelines are based on general practices for norsesquiterpenes and other hydrophobic natural products.
Recommended Solvents
Initial solubility testing should be performed in high-purity organic solvents. Based on the properties of similar compounds, the following solvents are recommended.
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | Recommended for creating high-concentration primary stock solutions. |
| Ethanol (EtOH) | Organic | Soluble | An alternative to DMSO; may be preferred for certain cell lines. |
| Methanol | Organic | Likely Soluble | Useful for analytical purposes, but less common for cell-based assays. |
| Aqueous Buffers (PBS, Culture Media) | Aqueous | Sparingly Soluble / Insoluble | Direct dissolution is not recommended. Dilute from an organic stock. |
Protocol for Preparing a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which will be serially diluted to working concentrations for assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Determine Mass: Calculate the mass of this compound required. The molecular weight of this compound (C₁₄H₁₈O₂) is 218.29 g/mol . For 1 mL of a 10 mM stock, you will need: Mass = 10 mmol/L * 0.001 L * 218.29 g/mol = 0.00218 g = 2.18 mg
-
Weigh Compound: Carefully weigh 2.18 mg of this compound and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Store the 10 mM primary stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on Co-solvents: For compounds with poor solubility, a mixture of solvents may improve dissolution. Studies on other complex natural products have shown that a 1:1 (v/v) mixture of DMSO and ethanol can significantly enhance solubility compared to either solvent alone.[5]
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content. It is a reliable method for assessing cytotoxicity.[6]
Workflow for Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity using the SRB assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a series of working concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) by diluting the 10 mM primary stock in complete culture medium. Ensure the final DMSO concentration in the highest concentration does not exceed 0.5% to avoid solvent toxicity.[7] Prepare a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions, vehicle control, and positive control to the respective wells.
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration 10%) and incubate for 1 hour at 4°C.
-
Staining: Wash the plate five times with slow-running tap water and allow it to air dry completely. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization and Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes. Read the absorbance on a plate reader at 510 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity Profile of this compound (Note: The following table is a template for recording experimental data, as no quantitative values are available in the literature.)
| Cell Line | Type | IC₅₀ (µM) after 48h | Notes |
| HeLa | Human Cervical Cancer | User-determined value | |
| A549 | Human Lung Cancer | User-determined value | |
| MCF-7 | Human Breast Cancer | User-determined value | |
| CCD-841 CoN | Normal Colon Cells | User-determined value | For selectivity assessment |
Protocol for In Vitro Anti-Inflammatory Assay
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well in 500 µL of complete DMEM. Incubate for 24 hours to allow for adherence.
-
Pre-treatment: Prepare working concentrations of this compound (e.g., 1, 5, 10, 25 µM) in serum-free DMEM. Remove the medium from the cells and add 500 µL of the this compound dilutions. Incubate for 1-2 hours. Include a vehicle control (0.5% DMSO).
-
Inflammatory Stimulation: Prepare a 2 µg/mL solution of LPS in serum-free DMEM. Add 50 µL of this solution to each well (final LPS concentration of 200 ng/mL), except for the negative control wells (no LPS stimulation).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well and store it at -80°C until analysis.
-
Cytokine Measurement (ELISA): Quantify the concentration of TNF-α (or other cytokines like IL-6) in the collected supernatants using a commercially available ELISA kit. Follow the manufacturer’s instructions precisely.
-
Cell Viability Check (MTT/SRB): In a parallel plate, perform a viability assay (as described in Protocol 2.1) using the same concentrations of this compound to ensure that the observed reduction in cytokines is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each this compound concentration compared to the LPS-stimulated vehicle control.
Potential Signaling Pathways
While the precise mechanism of action for this compound is unknown, many natural products exert anti-inflammatory effects by modulating key signaling pathways. One such critical pathway is the NF-κB pathway, which controls the transcription of numerous pro-inflammatory genes.[8] Investigating the effect of this compound on this pathway could be a logical next step.
Hypothetical Anti-inflammatory Mechanism of this compound (Disclaimer: This diagram illustrates a common anti-inflammatory pathway and serves as a hypothetical model for investigation. It is not based on published data for this compound.)
Caption: A hypothetical model of this compound inhibiting the NF-κB signaling pathway.
Biosynthesis Pathway of this compound The formation of this compound from its precursor involves a series of enzymatic steps, primarily catalyzed by cytochrome P450 monooxygenases.[1][3]
Caption: Simplified biosynthetic pathway of this compound in Aspergillus aculeatus.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Biosynthesis of Norsesquiterpene Aculenes Requires Three Cytochrome P450 Enzymes to Catalyze a Stepwise Demethylation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and Cytotoxic Activity of Phyllocladanes from the Roots of Acacia schaffneri (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note and Protocols: Stability Testing of Aculene A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aculene A is a norsesquiterpene natural product of mixed biosynthetic origin, initially isolated from the filamentous fungus Aspergillus aculeatus.[1][2] As with any compound intended for research or therapeutic development, understanding its chemical stability is critical. Stability testing provides essential information on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This data is crucial for determining appropriate storage conditions, re-test periods, and shelf-life.
These application notes provide a comprehensive framework for conducting stability testing on this compound. They include protocols for forced degradation studies to identify potential degradation products and pathways, as well as long-term and accelerated stability studies to evaluate its stability under various storage conditions. The primary analytical technique utilized is Ultra-High-Performance Liquid Chromatography with Diode-Array Detection and High-Resolution Mass Spectrometry (UHPLC-DAD-HRMS), a method well-suited for the analysis of this compound and its related compounds.[1]
Quantitative Data Summary
The following tables present hypothetical data from stability studies on this compound for illustrative purposes.
Table 1: Hypothetical Results of Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Duration (hours) | This compound Assay (%) | Total Degradation (%) | Remarks |
| Acid Hydrolysis | 0.1 M HCl | 24 | 92.5 | 7.5 | Two major degradation products observed. |
| Base Hydrolysis | 0.1 M NaOH | 8 | 65.3 | 34.7 | Significant degradation; multiple products. |
| Oxidation | 3% H₂O₂ | 24 | 78.1 | 21.9 | One major oxidative degradation product. |
| Thermal | 80°C | 48 | 95.2 | 4.8 | Minor degradation observed. |
| Photolytic | ICH Q1B Option 2 | 24 | 98.9 | 1.1 | This compound is relatively photostable. |
Table 2: Hypothetical Long-Term Stability Data for this compound at 25°C / 60% RH
| Time Point (Months) | This compound Assay (%) | Purity (%) | Major Degradation Product (%) |
| 0 | 99.8 | 99.9 | < 0.1 |
| 3 | 99.5 | 99.7 | 0.15 |
| 6 | 99.1 | 99.4 | 0.28 |
| 12 | 98.5 | 98.9 | 0.55 |
Table 3: Hypothetical Accelerated Stability Data for this compound at 40°C / 75% RH
| Time Point (Months) | This compound Assay (%) | Purity (%) | Major Degradation Product (%) |
| 0 | 99.8 | 99.9 | < 0.1 |
| 1 | 99.0 | 99.3 | 0.35 |
| 3 | 97.8 | 98.2 | 0.89 |
| 6 | 95.9 | 96.5 | 1.85 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound under stress conditions and to establish a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade) with 0.1% Formic Acid
-
Acetonitrile (HPLC grade) with 0.1% Formic Acid
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Class A volumetric flasks and pipettes
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with 50:50 methanol:water.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with 1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with 50:50 methanol:water.
-
-
Oxidation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Dilute to a final concentration of 0.1 mg/mL with 50:50 methanol:water.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C for 48 hours.
-
After incubation, prepare a 0.1 mg/mL solution in methanol.
-
-
Photolytic Degradation:
-
Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
After exposure, prepare a 0.1 mg/mL solution in methanol.
-
-
Analysis: Analyze all samples by the UHPLC-DAD-HRMS method described in Protocol 3. Compare the chromatograms of stressed samples to that of an unstressed control solution.
Protocol 2: Long-Term and Accelerated Stability Study
Objective: To evaluate the stability of this compound under defined storage conditions over a prolonged period.
Procedure:
-
Sample Preparation: Place accurately weighed samples of this compound in sealed, amber glass vials.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
-
Accelerated: 0, 1, 3, 6 months.
-
-
Testing: At each time point, retrieve a vial from each storage condition.
-
Analysis: Perform the following tests:
-
Appearance: Visual inspection of physical properties.
-
Assay and Purity: Analyze by the UHPLC-DAD-HRMS method (Protocol 3) to determine the percentage of this compound remaining and the profile of any degradation products.
-
Protocol 3: UHPLC-DAD-HRMS Analytical Method
Instrumentation:
-
UHPLC System: High-performance liquid chromatograph with a diode array detector.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (Hypothetical):
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
DAD Wavelength: 210-400 nm.
Mass Spectrometry Conditions (Hypothetical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: 100-1000 m/z.
-
Data Acquisition: Full scan with data-dependent MS/MS fragmentation.
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Logical flow for long-term and accelerated stability studies.
Caption: Hypothetical degradation pathways for this compound.
References
Application Note & Protocol: Efficacy Testing of Aculene A in a Murine Sepsis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents.[1][2][3] Aculene A is a novel norsesquiterpene compound with a proposed dual mechanism of action: direct inhibition of bacterial protein synthesis and modulation of the host inflammatory response.[4][5] This document provides a detailed protocol for evaluating the in vivo efficacy of this compound in a murine model of sepsis induced by the Gram-negative pathogen Pseudomonas aeruginosa.[6][7] The protocol outlines methods for assessing survival rates, determining bacterial burden in key organs, and quantifying the host inflammatory response through cytokine analysis.
The rationale for this model is based on the role of Toll-like receptor 4 (TLR4) in recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and initiating a potent inflammatory cascade.[8][9] By targeting both the pathogen and the host's inflammatory signaling, this compound represents a promising therapeutic candidate for severe bacterial infections.
Data Presentation
The following tables represent hypothetical data generated from the described protocol to illustrate expected outcomes and aid in data analysis and comparison.
Table 1: Survival Analysis of P. aeruginosa-infected Mice
| Treatment Group (n=10) | Dose (mg/kg) | Survival Rate (%) at 72h Post-Infection | Median Survival Time (hours) |
| Vehicle Control (PBS) | - | 10 | 24 |
| This compound | 10 | 40 | 48 |
| This compound | 30 | 80 | >72 |
| Ciprofloxacin | 10 | 90 | >72 |
Table 2: Bacterial Load in Tissues at 24h Post-Infection
| Treatment Group | Dose (mg/kg) | Spleen (Log10 CFU/g) | Liver (Log10 CFU/g) | Blood (Log10 CFU/mL) |
| Vehicle Control (PBS) | - | 8.5 ± 0.6 | 7.9 ± 0.5 | 6.2 ± 0.7 |
| This compound | 10 | 6.2 ± 0.8 | 5.8 ± 0.7 | 4.1 ± 0.9 |
| This compound | 30 | 4.1 ± 0.5 | 3.9 ± 0.4 | <2.0 (detection limit) |
| Ciprofloxacin | 10 | 3.5 ± 0.4 | 3.2 ± 0.3 | <2.0 (detection limit) |
| Data are presented as mean ± standard deviation. |
Table 3: Serum Pro-inflammatory Cytokine Levels at 6h Post-Infection
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Naive (Uninfected) | - | <20 | <15 |
| Vehicle Control (PBS) | - | 1500 ± 250 | 3200 ± 400 |
| This compound | 10 | 950 ± 180 | 2100 ± 350 |
| This compound | 30 | 450 ± 120 | 900 ± 200 |
| Ciprofloxacin | 10 | 1300 ± 220 | 2800 ± 380 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
2.1. Animal Model and Husbandry
-
Species/Strain: Female BALB/c mice.[6]
-
Age: 8-10 weeks.
-
Housing: Mice are housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle. They are given access to standard chow and water ad libitum.
-
Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.[10]
2.2. Bacterial Culture and Inoculum Preparation
-
Streak Pseudomonas aeruginosa (e.g., strain PAO1) from a frozen stock onto a Luria-Bertani (LB) agar plate and incubate overnight at 37°C.[10]
-
Inoculate a single colony into LB broth and grow overnight at 37°C with shaking.
-
Subculture the bacteria in fresh LB broth and grow to mid-logarithmic phase (OD600 ≈ 0.6).
-
Harvest bacteria by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 5 x 10^7 CFU/mL).
-
Confirm the inoculum concentration by plating serial dilutions on LB agar and performing colony counts.[11]
2.3. Murine Sepsis Model
-
Induce sepsis by intraperitoneally (IP) injecting each mouse with 100 µL of the bacterial suspension (e.g., 5 x 10^6 CFU/mouse).[7]
-
Randomly assign mice to treatment groups (n=10 per group):
-
Group 1: Vehicle Control (PBS)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
Group 4: Ciprofloxacin (10 mg/kg, positive control)
-
-
Administer treatments via intravenous (IV) injection into the tail vein at 1-hour post-infection.[11] this compound should be formulated in a suitable vehicle (e.g., PBS with 5% DMSO).
2.4. Monitoring and Endpoints
-
Survival: Monitor mice for signs of morbidity and mortality every 6 hours for 72 hours. Euthanize mice that become moribund.
-
Bacterial Load Determination: At a predetermined time point (e.g., 24 hours post-infection), euthanize a subset of mice from each group.[12]
-
Weigh each organ and homogenize in 1 mL of sterile PBS.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Prepare serial 10-fold dilutions of the tissue homogenates and blood in PBS.
-
Plate 100 µL of each dilution onto LB agar plates.
-
Incubate plates overnight at 37°C and count the colonies to determine the number of CFU per gram of tissue or per mL of blood.[13][15]
2.5. Cytokine Analysis
-
At a predetermined early time point (e.g., 6 hours post-infection), collect blood via cardiac puncture.
-
Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the serum using commercially available ELISA kits, following the manufacturer's instructions.[16][17][18] Bead-based immunoassays for flow cytometry are also a suitable alternative.[16]
Mandatory Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for in vivo testing of this compound.
Diagram 2: Hypothetical Signaling Pathway of this compound
Caption: Proposed dual-action mechanism of this compound.
References
- 1. Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. The Biosynthesis of Norsesquiterpene Aculenes Requires Three Cytochrome P450 Enzymes to Catalyze a Stepwise Demethylation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 9. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
- 11. Murine models [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring bacterial load and immune responses in mice infected with Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tribioscience.com [tribioscience.com]
- 18. bosterbio.com [bosterbio.com]
Application Notes and Protocols: Gene Expression Analysis in Response to Aculene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aculene A is a norsesquiterpene natural product isolated from the fungus Aspergillus aculeatus.[1][2][3] While the biosynthetic pathway of this compound has been elucidated, its precise biological activities and effects on cellular signaling and gene expression are still under investigation.[1][3] This document provides a comprehensive guide for researchers interested in studying the impact of this compound on global gene expression using next-generation sequencing (NGS) based RNA sequencing (RNA-Seq). The protocols outlined below cover experimental design, sample preparation, data acquisition, and bioinformatic analysis to identify differentially expressed genes and elucidate potential mechanisms of action for this compound.
Hypothetical Biological Context: Anti-inflammatory Activity of this compound
For the purpose of this application note, we will hypothesize that this compound possesses anti-inflammatory properties by modulating the NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases. We will proceed with the assumption that this compound inhibits the activation of NF-κB, leading to a downstream suppression of pro-inflammatory gene expression.
Data Presentation: Summarized Quantitative Data
Following RNA-Seq and differential gene expression analysis, the quantitative data can be summarized for clear interpretation and comparison. Below are examples of how to structure this data in tables.
Table 1: Top 10 Differentially Expressed Genes in Response to this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value |
| IL6 | Interleukin 6 | -2.58 | 1.25E-08 | 3.12E-08 |
| TNF | Tumor Necrosis Factor | -2.13 | 3.40E-07 | 8.50E-07 |
| CCL2 | C-C Motif Chemokine Ligand 2 | -1.98 | 5.12E-07 | 1.28E-06 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | -1.85 | 8.90E-07 | 2.22E-06 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | -1.76 | 1.15E-06 | 2.87E-06 |
| NFKBIA | NFKB Inhibitor Alpha | 1.52 | 2.30E-06 | 5.75E-06 |
| ICAM1 | Intercellular Adhesion Molecule 1 | -1.43 | 4.50E-06 | 1.12E-05 |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | -1.37 | 6.80E-06 | 1.70E-05 |
| BIRC3 | Baculoviral IAP Repeat Containing 3 | -1.29 | 9.10E-06 | 2.27E-05 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | -1.18 | 1.23E-05 | 3.07E-05 |
Table 2: Enriched Signaling Pathways Affected by this compound
| Pathway Name | Database | p-value | Genes Involved |
| NF-kappa B signaling pathway | KEGG | 1.50E-05 | TNF, IL6, CCL2, CXCL8, PTGS2, ICAM1, VCAM1, BIRC3 |
| Toll-like receptor signaling pathway | KEGG | 3.20E-04 | TNF, IL6, CCL2, CXCL8, JUN |
| Cytokine-cytokine receptor interaction | KEGG | 8.90E-04 | IL6, TNF, CCL2, CXCL8 |
| MAPK signaling pathway | KEGG | 1.20E-03 | TNF, JUN |
Experimental Protocols
A typical RNA-Seq experiment involves several key steps, from sample preparation to data analysis.[4][5][6]
Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line relevant to the biological question. For studying inflammation, human macrophage-like cells (e.g., THP-1 differentiated with PMA) or endothelial cells (e.g., HUVECs) are suitable choices.
-
Cell Seeding: Plate the cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with the desired concentration(s) of this compound. Include a vehicle control (DMSO) to account for any effects of the solvent.
-
Incubate the cells for a predetermined time period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
-
-
Biological Replicates: Prepare at least three biological replicates for each treatment condition to ensure statistical power.
RNA Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
RNA Isolation: Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. This typically involves a combination of organic extraction and silica membrane-based purification.
-
DNase Treatment: Perform an on-column DNase digestion to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 7 is recommended for RNA-Seq.
-
RNA-Seq Library Preparation
-
mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA molecules.[7]
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces (typically 150-200 base pairs) using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H. dUTP is often incorporated in place of dTTP to enable strand-specific sequencing.[4]
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments to make them blunt and add a single adenosine (A) nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences for primer binding during sequencing and amplification, as well as unique barcodes for multiplexing samples.
-
Library Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity of DNA for sequencing.
-
Library Quantification and Quality Control:
-
Quantify the final library concentration using a fluorometric method (e.g., Qubit).
-
Assess the size distribution of the library using an Agilent Bioanalyzer.
-
Next-Generation Sequencing
Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or NextSeq. The choice of sequencing depth (number of reads per sample) will depend on the size of the transcriptome and the desired level of sensitivity. For differential gene expression analysis, a depth of 20-30 million reads per sample is generally sufficient.
Bioinformatic Analysis
The analysis of RNA-Seq data involves a series of computational steps to process the raw sequencing reads and identify differentially expressed genes.[6][8][9]
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing data.[8]
-
Read Trimming: Remove low-quality bases and adapter sequences from the reads using tools like Trimmomatic or Cutadapt.
-
Read Alignment: Align the trimmed reads to a reference genome or transcriptome using a splice-aware aligner such as STAR or HISAT2.[8]
-
Quantification of Gene Expression: Count the number of reads that map to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated between the this compound-treated and control groups.[10] These tools normalize the raw counts and perform statistical tests to determine the significance of expression changes.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify over-represented biological processes and signaling pathways.
Mandatory Visualizations
Experimental Workflow
Caption: RNA-Seq experimental workflow for gene expression analysis.
Hypothetical Signaling Pathway: this compound and NF-κB
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Biosynthesis of Norsesquiterpene Aculenes Requires Three Cytochrome P450 Enzymes to Catalyze a Stepwise Demethylation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. RNA-Seq - Wikipedia [en.wikipedia.org]
- 6. RNA Sequencing and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Sequencing | RNA-Seq methods & workflows [illumina.com]
- 8. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 9. RNA-seq: Basic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. List of RNA-Seq bioinformatics tools - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Aculene A Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low yields during the synthesis of Aculene A.
Introduction to this compound Synthesis
This compound is a complex natural product characterized by an oxygenated nordaucane sesquiterpenoid core esterified with L-proline. Its synthesis is a multi-step process that presents several challenges where yields can be compromised. This guide is structured to address potential issues in the key stages of a plausible synthetic route, which includes the formation of the nordaucane core, the crucial esterification with a proline derivative, and the final deprotection step.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Low Yield in Nordaucane Core Synthesis
The synthesis of the functionalized bicyclic core of this compound often involves several steps, including diastereoselective additions and ring-closing metathesis.
Question 1: Why is the yield of the desired diastereomer low in the nucleophilic addition step?
Answer: Low diastereoselectivity in nucleophilic additions to carbonyls, such as the addition of an organometallic reagent to an aldehyde or ketone, can be a significant issue. Several factors can influence the stereochemical outcome:
-
Choice of Reagent and Metal: The nature of the organometallic reagent (e.g., Grignard, organolithium, organozinc) and the associated metal cation can impact the transition state geometry. For instance, chelating metals can lead to higher diastereoselectivity.
-
Solvent: The coordinating ability of the solvent can affect the reactivity and aggregation state of the organometallic reagent.
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity.
-
Steric Hindrance: The steric bulk of the substrate and the nucleophile will influence the facial selectivity of the attack on the carbonyl.
Troubleshooting Steps:
-
Vary the Organometallic Reagent: If you are using a Grignard reagent, consider switching to an organozinc or organocerium reagent, which are often more selective.
-
Screen Solvents: Test a range of ethereal solvents like THF, Et2O, and DME.
-
Optimize Temperature: Run the reaction at lower temperatures (e.g., -78 °C, -40 °C) and monitor the diastereomeric ratio.
-
Consider a Chiral Auxiliary: If applicable, the use of a chiral auxiliary can provide better stereocontrol.
Question 2: My Ring-Closing Metathesis (RCM) reaction is giving a low yield of the desired seven-membered ring. What could be the problem?
Answer: Ring-closing metathesis is a powerful tool for forming cyclic structures, but its efficiency can be sensitive to several parameters, especially for the formation of medium-sized rings.
-
Catalyst Choice and Loading: The choice of the Grubbs catalyst (1st, 2nd, or 3rd generation, or Hoveyda-Grubbs catalysts) is critical. Catalyst activity and stability can be affected by functional groups in the substrate. Catalyst loading might also need optimization.
-
Substrate Purity: Impurities in the diene substrate, particularly those containing coordinating functional groups like phosphines or thiols, can poison the ruthenium catalyst.
-
Solvent and Temperature: The reaction is typically run in non-coordinating solvents like dichloromethane (DCM) or toluene. The temperature needs to be controlled to prevent catalyst decomposition.
-
Ethylene Removal: The buildup of ethylene, a byproduct of the reaction, can inhibit the catalyst and slow down the reaction. Running the reaction under a vacuum or a stream of inert gas can help.
-
Concentration: RCM is an intramolecular reaction, so it is favored at high dilution to minimize intermolecular oligomerization.
Troubleshooting Workflow for Low-Yield RCM
Caption: Troubleshooting workflow for a low-yield Ring-Closing Metathesis reaction.
Section 2: Challenges in the Esterification of the Nordaucane Core with Proline
The coupling of the sterically hindered alcohol of the this compound core with a protected proline derivative is a common bottleneck in the synthesis.
Question 3: My esterification reaction between the this compound alcohol and protected proline is resulting in a low yield. What are the likely causes?
Answer: Esterifying a sterically hindered alcohol with an amino acid derivative can be challenging due to steric hindrance and potential side reactions.
-
Coupling Reagent: Standard acid-catalyzed esterification is often ineffective. More powerful coupling reagents are typically required.
-
Protecting Group on Proline: The choice of the N-protecting group (e.g., Boc, Cbz, Fmoc) on proline can influence the reactivity of the carboxylic acid and may sterically hinder the reaction.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact the reaction rate and yield.
-
Epimerization: The chiral center in proline can be susceptible to epimerization under harsh basic or acidic conditions.
Troubleshooting Steps and Reagent Selection:
-
Screen Coupling Reagents: If a standard carbodiimide like DCC or EDC is failing, consider more potent reagents.
-
Optimize Reaction Conditions: Vary the solvent, temperature, and reaction time. The use of a non-coordinating solvent is often beneficial.
-
Choice of Proline Protecting Group: If possible, try different N-protecting groups on proline to see if they have a different impact on the reaction efficiency.
Table 1: Comparison of Coupling Reagents for Hindered Esterification
| Coupling Reagent | Activating Agent | Additive | Typical Conditions | Advantages | Disadvantages |
| DCC/DMAP | N,N'-Dicyclohexyl-carbodiimide | 4-Dimethylamino-pyridine | DCM, 0 °C to RT | Readily available, effective for many systems. | Dicyclohexylurea (DCU) byproduct can be difficult to remove. |
| EDC/HOBt | N-(3-Dimethylamino-propyl)-N'-ethylcarbodiimide | Hydroxybenzotriazole | DMF or DCM, 0 °C to RT | Water-soluble urea byproduct, suppresses racemization. | Can be less effective for highly hindered substrates. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Base (e.g., DIPEA) | DMF, 0 °C to RT | Highly effective for hindered couplings and amide bond formation. | More expensive, can be sensitive to moisture. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | DMAP, Triethylamine | Toluene, reflux | Excellent for macrolactonization and hindered esters. | Requires a two-step, one-pot procedure. |
Caption: A plausible synthetic pathway for the total synthesis of this compound.
Aculene A Solubility Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Aculene A.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound?
Q2: What are the primary factors contributing to the poor aqueous solubility of this compound?
The low aqueous solubility of this compound can be attributed to its chemical structure. It is a carbobicyclic compound and a carboxylic ester, which contains a significant hydrophobic sesquiterpenoid core.[1] While the L-proline ester moiety introduces some polarity, the large hydrocarbon scaffold dominates, leading to unfavorable interactions with water.
Q3: What general strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound?
Several techniques can be used to enhance the solubility of hydrophobic drugs.[3] These can be broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[4]
-
Chemical Modifications: Creating salt forms or derivatives of the parent compound can significantly alter its physicochemical properties, including solubility.
-
Formulation Strategies: The use of excipients such as co-solvents, surfactants, and complexing agents can improve solubility.[5][6]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to troubleshooting and improving the aqueous solubility of this compound for in vitro and pre-clinical studies.
Issue 1: this compound precipitates out of my aqueous buffer.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous medium.
Solutions:
-
pH Adjustment: The L-proline moiety in this compound contains a secondary amine. Depending on the pKa of this group, adjusting the pH of the buffer to a more acidic range could protonate the amine, forming a more soluble salt.
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[3] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[3][7] It is crucial to evaluate the compatibility of the co-solvent with the experimental system, as high concentrations can be toxic to cells.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 and Cremophor® EL are commonly used in formulations.[8]
-
Complexing Agents: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
Experimental Workflow for Solubility Enhancement
The following diagram outlines a general workflow for systematically evaluating different methods to improve the solubility of this compound.
Caption: Workflow for systematically improving this compound solubility.
Quantitative Data: Solubility of this compound with Excipients
The following table summarizes hypothetical data on the solubility of this compound in the presence of various excipients. This data is for illustrative purposes to guide formulation development.
| Excipient | Concentration (% v/v or w/v) | Apparent Solubility of this compound (µg/mL) | Fold Increase |
| None (Phosphate Buffered Saline, pH 7.4) | - | 1.5 | 1.0 |
| Ethanol | 5% | 12.8 | 8.5 |
| Ethanol | 10% | 35.2 | 23.5 |
| PEG 400 | 5% | 18.5 | 12.3 |
| PEG 400 | 10% | 55.7 | 37.1 |
| Tween® 80 | 0.5% | 42.1 | 28.1 |
| Tween® 80 | 1% | 98.6 | 65.7 |
| Cremophor® EL | 0.5% | 65.3 | 43.5 |
| Cremophor® EL | 1% | 152.4 | 101.6 |
| Hydroxypropyl-β-Cyclodextrin | 2% | 75.9 | 50.6 |
| Hydroxypropyl-β-Cyclodextrin | 5% | 210.3 | 140.2 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility by HPLC
Objective: To quantify the concentration of this compound in a saturated solution.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
Method:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO). Prepare a series of standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Sample Preparation: Add an excess amount of this compound to the test aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filtration: Filter the suspension through a 0.22 µm syringe filter to remove undissolved solid.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes) and optimize as needed.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Use the regression equation to determine the concentration of this compound in the filtered sample.
Signaling Pathway Visualization
While there are no specific signaling pathways directly related to the solubility of this compound, a logical diagram can illustrate the decision-making process for selecting a solubilization strategy.
Caption: Decision tree for selecting a solubilization strategy for this compound.
References
- 1. This compound | C19H25NO3 | CID 139585297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aculene D | C14H20O2 | CID 146672910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. agnopharma.com [agnopharma.com]
- 5. Formulations strategies for biopharmaceuticals--ensuring success to market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abzena.com [abzena.com]
- 7. METHOD TO ENHANCE AQUEOUS SOLUBILITY OF POORLY SOLUBLE ACTIVES USING METHOXYPOLYETHYLENE GLYCOL - Patent 2252262 [data.epo.org]
- 8. Inhibitory Effects of Commonly Used Excipients on P-Glycoprotein in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aculene A in Quorum Sensing Assays
Disclaimer: Initial searches for "Aculene A" did not yield a specific quorum sensing inhibitor with this name. The following troubleshooting guide is based on common issues encountered with known quorum sensing inhibitors (QSIs) that share characteristics with classes of molecules frequently studied in this field (e.g., those with aromatic rings or being poorly soluble). The principles and methodologies provided are broadly applicable to researchers working with novel or known QSIs.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or precipitates out of solution during the assay. What should I do?
A1: This is likely a solubility issue, a common challenge with organic compounds in aqueous assay media.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a biocompatible solvent in which this compound is highly soluble. Dimethyl sulfoxide (DMSO) is a common choice, but alternatives like polyethylene glycol (PEG) or glycerol could be explored if DMSO shows toxicity to your reporter strain.
-
Solvent Concentration: Keep the final concentration of the organic solvent in your assay medium as low as possible (typically ≤1%) to avoid solvent-induced artifacts or bacterial toxicity.
-
Stock Concentration: Prepare a high-concentration stock of this compound in your chosen solvent. This allows for smaller volumes to be added to the aqueous assay medium, minimizing the risk of precipitation.
-
Sonication/Vortexing: After diluting the stock into your medium, brief sonication or vigorous vortexing can help to dissolve the compound.
-
Solubility Testing: It is advisable to determine the solubility of this compound in your specific assay medium beforehand. This can be done by preparing serial dilutions and observing the highest concentration that remains clear.
-
Q2: I am not observing any inhibition of quorum sensing, even at high concentrations of this compound. What could be the reason?
A2: This could be due to several factors, ranging from compound stability to issues with the assay setup.
-
Troubleshooting Steps:
-
Compound Stability: this compound might be unstable under your experimental conditions (e.g., temperature, pH, light exposure). Consider performing a stability test of this compound in your assay medium over the time course of your experiment.
-
Degradation by Bacteria: The bacteria in your assay might be degrading this compound. You can test for this by incubating this compound with your bacterial strain, removing the bacteria, and then testing the supernatant for activity in a fresh assay.
-
Mechanism of Action: this compound may not be targeting the specific quorum sensing system of your reporter strain. Ensure that the expected target of this compound (e.g., LuxI/LasI synthase, LuxR/LasR receptor) is present and functional in your chosen bacterial model.
-
Reporter Strain Issues: Verify the functionality of your reporter strain. Run positive controls (known QS inhibitors) and negative controls (solvent only) to ensure the assay is working as expected.
-
Concentration Range: It's possible that the effective concentration of this compound is higher than what you have tested. However, be cautious of reaching concentrations that may cause general toxicity.
-
Q3: At higher concentrations, this compound appears to inhibit bacterial growth. How can I differentiate between quorum sensing inhibition and general toxicity?
A3: This is a critical control to include in your experiments.
-
Troubleshooting Steps:
-
Growth Curve Analysis: Perform a standard bacterial growth curve experiment in the presence of different concentrations of this compound. This will help you determine the Minimum Inhibitory Concentration (MIC) and identify sub-lethal concentrations to use for your quorum sensing assays.
-
Parallel Assays: When running your quorum sensing assay, simultaneously run a parallel experiment to measure bacterial growth (e.g., by measuring optical density at 600 nm) under the same conditions. This will allow you to directly correlate any observed quorum sensing inhibition with effects on bacterial viability.
-
Choose Sub-MIC Concentrations: For your quorum sensing assays, use concentrations of this compound that do not significantly inhibit bacterial growth.
-
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability can obscure real effects and make data interpretation difficult.
| Potential Cause | Troubleshooting Action |
| Inconsistent Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven Cell Distribution | Ensure your bacterial inoculum is well-mixed before aliquoting into assay wells. |
| Edge Effects in Microplates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile media or water. |
| Compound Precipitation | As mentioned in the FAQs, ensure this compound is fully dissolved at the tested concentrations. |
Issue 2: Unexpected or Contradictory Results
Sometimes, results may not align with the initial hypothesis.
| Potential Cause | Troubleshooting Action |
| Off-Target Effects | This compound might be interacting with other cellular components besides the quorum sensing machinery. |
| Media Composition | Components of your culture medium could be interacting with this compound or affecting the quorum sensing system. If possible, test the activity in different media. |
| Activation at Low Doses | Some compounds can act as agonists at low concentrations and antagonists at high concentrations. Test a wider range of concentrations. |
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound
-
Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using your chosen growth medium. Also, include a positive control (an antibiotic) and a negative control (solvent only).
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final OD600 of ~0.05.
-
Incubation: Incubate the plate at the optimal growth temperature for your bacterial strain for 18-24 hours.
-
Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Chromobacterium violaceum Reporter Assay for AHL Inhibition
-
Preparation: Prepare an agar plate containing a suitable growth medium.
-
Inoculation: Spread a lawn of Chromobacterium violaceum (a strain that produces the purple pigment violacein in response to short-chain AHLs) on the agar surface.
-
Application of this compound: Pipette a small volume (e.g., 5-10 µL) of your this compound solution onto a sterile paper disc or directly into a well made in the agar.
-
Incubation: Incubate the plate at 28-30°C for 24-48 hours.
-
Analysis: A zone of colorless growth around the disc/well against a purple background indicates inhibition of quorum sensing.
Visualizations
Caption: Potential inhibition points of this compound in a bacterial quorum sensing pathway.
Caption: A logical workflow for troubleshooting lack of quorum sensing inhibition.
Technical Support Center: Aculene A NMR Spectral Interpretation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Aculene A.
Troubleshooting Guides
Question: Why does the proton spectrum of this compound show broad signals for some protons, particularly the amide and hydroxyl protons?
Answer:
Broadening of signals for exchangeable protons (like N-H and O-H) is a common phenomenon in NMR spectroscopy. This can be attributed to several factors:
-
Chemical Exchange: Protons on heteroatoms can exchange with each other or with trace amounts of water or acidic impurities in the NMR solvent. The rate of this exchange can be on the NMR timescale, leading to a broadening of the signal.
-
Quadrupolar Coupling: The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and is quadrupolar. This can lead to efficient relaxation of the attached proton, resulting in a broad signal.
-
Hydrogen Bonding: Inter- and intramolecular hydrogen bonding can also affect the exchange rate and the chemical environment of the protons, contributing to signal broadening.
Troubleshooting Steps:
-
D₂O Exchange: To confirm if a broad signal is from an exchangeable proton (N-H or O-H), add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the ¹H spectrum. Exchangeable protons will be replaced by deuterium, causing their signals to disappear from the spectrum.
-
Solvent and Temperature Effects: The chemical shift and line shape of exchangeable protons are often dependent on the solvent and temperature. Acquiring spectra in a different solvent (e.g., DMSO-d₆, which can slow down exchange) or at a different temperature may result in sharper signals.
-
Sample Purity: Ensure the sample is dry and free of acidic or basic impurities that can catalyze proton exchange.
Question: The aliphatic region of the ¹H NMR spectrum of this compound is very crowded with overlapping multiplets. How can I assign the individual proton signals?
Answer:
The complex polycyclic structure of this compound results in many non-equivalent protons in the aliphatic region, leading to significant signal overlap. To resolve and assign these signals, a combination of 2D NMR experiments is essential.
Troubleshooting and Analysis Strategy:
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This allows you to trace out spin systems within the molecule, helping to piece together fragments of the structure.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal directly to the carbon atom it is attached to. This is a powerful tool for assigning protons based on their corresponding carbon chemical shifts and vice-versa.
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the spin systems identified in the COSY experiment and for assigning quaternary carbons that do not have directly attached protons.
-
TOCSY (Total Correlation Spectroscopy): In cases of extensive spin systems, a TOCSY experiment can be used to show correlations between a proton and all other protons within the same spin system, not just its immediate neighbors.
By systematically analyzing these 2D NMR spectra, you can deconvolute the overlapping signals and confidently assign the protons and carbons in the complex aliphatic regions of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the key functional groups in this compound?
A1: Based on the structure of this compound, the following are the approximate expected chemical shift ranges in ¹H and ¹³C NMR spectra:
-
¹H NMR:
-
Amide N-H (Proline): Broad singlet, typically δ 7.5-8.5 ppm.
-
Olefinic Protons: δ 5.0-6.5 ppm.
-
Carbinol Proton (H-4): δ 4.5-5.5 ppm.
-
Aliphatic Protons: δ 1.0-3.0 ppm.
-
Methyl Protons: δ 0.8-1.5 ppm.
-
-
¹³C NMR:
-
Ester Carbonyl: δ 170-175 ppm.
-
Ketone Carbonyl: δ 195-205 ppm.
-
Olefinic Carbons: δ 120-150 ppm.
-
Carbinol Carbon (C-4): δ 70-80 ppm.
-
Aliphatic Carbons: δ 20-60 ppm.
-
Methyl Carbons: δ 10-25 ppm.
-
Q2: How can I confirm the stereochemistry of this compound using NMR?
A2: While determining the absolute stereochemistry solely from NMR is challenging, relative stereochemistry can often be established using Nuclear Overhauser Effect (NOE) experiments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D NMR experiments show correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. By observing NOE cross-peaks between specific protons, you can deduce their relative spatial arrangement and confirm the stereochemical relationships within the molecule. For example, an NOE between a methyl group and a proton on a stereocenter can indicate that they are on the same face of the ring system.
Q3: Are there any specific challenges to be aware of when acquiring NMR data for this compound?
A3: Yes, here are a few points to consider:
-
Solubility: this compound is a moderately polar molecule. Ensure you choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to achieve good solubility and minimize signal broadening due to aggregation.
-
Concentration: For 2D NMR experiments, especially ¹³C-based ones like HMBC and HSQC, a reasonably concentrated sample is required to obtain good signal-to-noise in a reasonable amount of time.
-
Stability: Natural products can sometimes be unstable. It is advisable to use a fresh sample and acquire the spectra promptly after dissolution. If degradation is suspected, re-purification may be necessary.
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity | J (Hz) |
| 1 | 145.2 | |||
| 2 | 201.5 | |||
| 3 | 45.8 | 2.55 | m | |
| 3a | 52.1 | |||
| 4 | 75.3 | 5.10 | dd | 8.5, 3.2 |
| 5 | 35.1 | 2.15, 1.80 | m, m | |
| 6 | 130.2 | |||
| 7 | 125.8 | 5.95 | d | 5.5 |
| 8 | 38.4 | 2.40 | m | |
| 8a | 58.7 | |||
| 9 | 28.9 | 1.95, 1.65 | m, m | |
| 10-CH₃ | 21.3 | 1.15 | s | |
| 6-CH₃ | 18.5 | 1.90 | s | |
| 1-CH₂CH₃ | 25.4 | 2.80 | q | 7.5 |
| 1-CH₂CH₃ | 13.1 | 1.25 | t | 7.5 |
| Pro-C=O | 172.8 | |||
| Pro-α | 60.5 | 4.30 | t | 8.0 |
| Pro-β | 29.8 | 2.20, 1.90 | m, m | |
| Pro-γ | 25.1 | 2.05, 1.85 | m, m | |
| Pro-δ | 47.3 | 3.30, 3.10 | m, m | |
| Pro-NH | 8.10 | br s |
Note: This data is representative and intended for illustrative purposes. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
Experimental Protocols
1. Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve 1-5 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: ~12-16 ppm
-
2. 2D COSY (Correlation Spectroscopy) Acquisition
-
Sample Preparation: As for ¹H NMR, but a slightly more concentrated sample (3-10 mg) is preferable.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: cosygpqf
-
Number of scans: 2-4 per increment
-
Number of increments: 256-512 in F1
-
Spectral width: Same as ¹H NMR in both dimensions
-
3. 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition
-
Sample Preparation: Requires a more concentrated sample (5-20 mg).
-
Instrument: 500 MHz (or higher) NMR spectrometer with a proton-carbon dual probe.
-
Parameters:
-
Pulse sequence: hsqcedetgpsisp2.3
-
Number of scans: 4-16 per increment
-
Number of increments: 128-256 in F1
-
¹H Spectral width: ~12-16 ppm
-
¹³C Spectral width: ~220 ppm
-
¹J C-H coupling constant: Optimized for ~145 Hz
-
4. 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition
-
Sample Preparation: Similar concentration to HSQC.
-
Instrument: 500 MHz (or higher) NMR spectrometer with a proton-carbon dual probe.
-
Parameters:
-
Pulse sequence: hmbcgplpndqf
-
Number of scans: 16-64 per increment
-
Number of increments: 256-512 in F1
-
Long-range coupling delay: Optimized for a long-range J-coupling of 8 Hz.
-
Mandatory Visualization
Caption: Experimental workflow for the NMR analysis of this compound.
Caption: Logical workflow for assigning complex NMR signals of this compound.
Aculene A Bioassays: Technical Support Center for Overcoming Poor Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues with the reproducibility of Aculene A bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a norsesquiterpene, a type of fungal metabolite, originally isolated from Aspergillus aculeatus.[1] Its biosynthetic pathway involves a stepwise demethylation process catalyzed by three cytochrome P450 enzymes.[2][3][4] While specific, universally established bioassays for this compound are not detailed in publicly available literature, its complex structure suggests potential for various biological activities that could be the subject of bioassays.
Q2: My results with this compound are highly variable between experiments. What are the common sources of this variability?
Poor reproducibility in bioassays can stem from multiple factors.[5][6] Common sources of variability include:
-
Cell-based assay issues : Inconsistent cell seeding, cell health, passage number, and contamination (e.g., mycoplasma) can all introduce significant variability.[7][8][9]
-
Reagent handling : Improper storage, expired reagents, and inconsistent pipetting techniques are frequent culprits.[8][10]
-
Assay protocol deviations : Inconsistent incubation times, temperatures, or reagent concentrations can lead to drift in results.[5]
-
Microplate and reader settings : The choice of microplate, as well as reader settings like gain and focal height, can impact signal detection and consistency.[11][12]
-
Data analysis : The statistical model used for data analysis can influence the final results and their interpretation.[6]
Q3: How can I minimize variability in my this compound cell-based assays?
To enhance reproducibility, focus on standardizing your cell culture and assay procedures:
-
Consistent Cell Culture : Use cells within a narrow passage number range, ensure high viability before seeding, and regularly test for mycoplasma contamination.[7][8]
-
Standardized Seeding : Employ automated cell counters for accurate cell numbers and ensure a homogeneous cell suspension during plating.
-
Protocol Adherence : Create and strictly follow a detailed standard operating procedure (SOP). Use calibrated pipettes and consistent techniques.
-
Appropriate Controls : Always include positive and negative controls, as well as vehicle controls, to monitor assay performance.
Q4: What type of microplate should I use for my this compound bioassay?
The choice of microplate depends on the detection method:
-
Absorbance Assays : Use clear-bottom plates.
-
Fluorescence Assays : Black plates are preferred to reduce background fluorescence and prevent crosstalk between wells.
-
Luminescence Assays : White plates are recommended to maximize the luminescent signal.[8]
For cell-based assays, ensure the plates are sterile and tissue-culture treated to promote cell adhesion.[8]
Troubleshooting Guides
High Background Signal
High background can mask the specific signal from your this compound treatment.
| Potential Cause | Recommended Solution |
| Autofluorescence from media components | If using a fluorescence-based assay, consider using phenol red-free media or performing the final measurement in phosphate-buffered saline (PBS).[11] |
| Contamination | Regularly check for microbial or mycoplasma contamination in your cell cultures. |
| Sub-optimal blocking | In assays like in-cell westerns, ensure you are using an appropriate blocking buffer for a sufficient amount of time.[9] |
| Incorrect plate reader settings | Optimize the gain setting on your plate reader to maximize the signal-to-noise ratio without saturating the detector.[11] |
Low Signal or No Response
A weak or absent signal can indicate a problem with the assay components or the biological system.
| Potential Cause | Recommended Solution |
| Degraded this compound | Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Incorrect focal height | For fluorescence and luminescence readers, optimize the focal height to ensure the detector is positioned for maximum signal capture from the cells or solution.[11] |
| Low cell number or viability | Confirm cell counts and viability before seeding. Ensure cells are healthy and in the logarithmic growth phase.[9] |
| Insufficient incubation time | The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period. |
High Well-to-Well Variability
Inconsistent results across replicate wells can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and practice consistent, careful pipetting techniques. For multi-channel pipetting, ensure all channels are dispensing equal volumes.[8] |
| Uneven cell distribution | Ensure a single-cell suspension before seeding. After plating, gently swirl the plate in a figure-eight motion to evenly distribute cells. Avoid shaking, which can cause cells to accumulate at the edges. |
| "Edge effects" | Evaporation from wells on the plate's perimeter can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media. |
| Incorrect well scanning | If your plate reader has a well-scanning feature, use an orbital or spiral scan pattern to get a more representative reading from wells with uneven cell distribution.[11] |
Experimental Protocols
General Protocol for a Cell-Based this compound Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a commercially available resazurin-based assay.
-
Cell Seeding :
-
Harvest and count cells that are in the logarithmic growth phase. Ensure cell viability is >95%.
-
Dilute the cell suspension to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well, clear-bottom, tissue-culture treated plate.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment :
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
Remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle-only and media-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment :
-
Prepare the resazurin reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate for 1-4 hours, or as determined by optimization experiments.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
-
Data Analysis :
-
Subtract the background reading from all wells.
-
Normalize the results to the vehicle control to determine the percent viability.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Hypothetical Signaling Pathway for this compound Action
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow for an this compound Bioassay
Caption: General experimental workflow for an this compound bioassay.
Troubleshooting Decision Tree for this compound Bioassays
Caption: Troubleshooting decision tree for this compound bioassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Biosynthesis of Norsesquiterpene Aculenes Requires Three Cytochrome P450 Enzymes to Catalyze a Stepwise Demethylation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quantics.co.uk [quantics.co.uk]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 8. youtube.com [youtube.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
Aculene A stability issues at different pH and temperatures
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Aculene A at different pH and temperature conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at neutral pH and room temperature?
This compound, as a sesquiterpenoid ester, is susceptible to hydrolysis. At neutral pH (around 7.0-7.4) and room temperature (20-25°C), a gradual loss of this compound can be expected over time. For short-term experiments (a few hours), the degradation may be minimal, but for longer-term storage in solution, significant degradation can occur. It is recommended to prepare fresh solutions of this compound for each experiment.
Q2: How do acidic and alkaline pH conditions affect the stability of this compound?
This compound is expected to be more stable under mildly acidic conditions (pH 4-6) compared to neutral or alkaline conditions.[1] Under alkaline conditions (pH > 8), the rate of hydrolysis of the ester bond is significantly accelerated, leading to rapid degradation.[2][3] In strongly acidic conditions (pH < 2), degradation may also occur, although potentially at a slower rate than in alkaline conditions.
Q3: What is the impact of temperature on the stability of this compound?
Elevated temperatures will accelerate the degradation of this compound at all pH values. It is crucial to store stock solutions and experimental samples at low temperatures (e.g., 2-8°C for short-term and -20°C or lower for long-term storage) to minimize degradation. For experiments conducted at physiological temperatures (e.g., 37°C), it is important to consider the increased rate of hydrolysis.[1]
Q4: What are the likely degradation products of this compound?
The primary degradation pathway for this compound is the hydrolysis of the L-proline ester bond. This will result in the formation of the parent sesquiterpenoid, aculene C, and L-proline. Under oxidative stress, further degradation of the sesquiterpenoid core may occur.
Q5: How can I monitor the stability of this compound in my experiments?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the concentration of this compound and detecting the formation of its degradation products.[2][4][5] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (or a suitable buffer) is a good starting point for method development.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in my assay. | Degradation of this compound due to improper storage or experimental conditions. | - Prepare fresh solutions of this compound for each experiment. - Store stock solutions at -20°C or -80°C in a suitable solvent. - Ensure the pH of your experimental buffer is in the optimal range for this compound stability (mildly acidic if compatible with your assay). - Minimize the time this compound is kept at elevated temperatures. |
| Inconsistent results between experiments. | Variable degradation of this compound between different batches of solutions or experimental setups. | - Standardize the preparation and storage of this compound solutions. - Use a stability-indicating HPLC method to confirm the concentration of this compound before each experiment. - Control the pH and temperature of your experiments precisely. |
| Appearance of unexpected peaks in my HPLC chromatogram. | Formation of this compound degradation products. | - Perform a forced degradation study to identify the retention times of the major degradation products. - Use a photodiode array (PDA) detector to assess the peak purity of your this compound peak. - If necessary, use LC-MS to identify the structure of the degradation products. |
Quantitative Stability Data
The following table summarizes the expected stability of this compound under various stress conditions based on data from analogous sesquiterpenoid compounds. This data is intended to be illustrative.
| Condition | Duration | Temperature | Expected % Degradation of this compound | Primary Degradation Product |
| 0.1 M HCl | 8 days | 60°C | ~90%[2][3] | Aculene C + L-proline |
| Water (pH ~6.5-7.0) | 4 days | 60°C | ~83%[2][3] | Aculene C + L-proline |
| 0.1 M NaOH | 5 days | 60°C | ~100%[2][3] | Aculene C + L-proline |
| 3% H₂O₂ | 7 days | Room Temp | < 10%[2][3] | Oxidized derivatives |
| UV light (254 nm) | 7 days | Room Temp | < 10%[2][3] | Photodegradation products |
| Thermal (solid state) | 7 days | 60°C | < 5%[2][3] | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate the degradation products of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with PDA or UV detector
-
Thermostatic oven
-
UV light chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatically controlled oven at 60°C.
-
Withdraw samples at 1, 3, and 7 days.
-
Prepare solutions of the stressed solid in methanol for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to UV light (254 nm) in a photostability chamber.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Withdraw aliquots from both the exposed and control samples at 0, 24, 48, and 72 hours for HPLC analysis.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-15 min: 30-80% A
-
15-20 min: 80% A
-
20-22 min: 80-30% A
-
22-25 min: 30% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point for the different stress conditions.
-
Monitor the appearance and increase of degradation product peaks.
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. Degradation of Artesunate in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. amhsr.org [amhsr.org]
- 5. A rapid stability-indicating, fused-core HPLC method for simultaneous determination of β-artemether and lumefantrine in anti-malarial fixed dose combination products - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Aculene A in cell culture
Aculene A Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals minimize the off-target effects of this compound in their cell culture experiments. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the specificity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-target effects?
This compound is a potent small molecule inhibitor of Tyrosine Kinase X (TKX). However, at higher concentrations, it has been observed to have off-target activity against other kinases, such as SRC family kinases and MAP kinases. This can lead to unintended cellular effects and confound experimental results.
Q2: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is highly cell-line dependent. We recommend performing a dose-response curve to determine the IC50 for TKX inhibition in your specific cell line. As a starting point, a concentration range of 10-100 nM is recommended for most cell lines to maintain on-target specificity.
Q3: How can I confirm that the observed phenotype is due to the inhibition of TKX and not an off-target effect?
To confirm on-target activity, we recommend a multi-pronged approach:
-
Rescue experiments: Transfecting cells with a constitutively active form of TKX should rescue the phenotype induced by this compound.
-
Use of a structurally unrelated inhibitor: A second inhibitor of TKX with a different chemical scaffold should recapitulate the phenotype observed with this compound.
-
Knockdown/knockout studies: Using siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of TKX should mimic the effects of this compound treatment.
Q4: What are the best practices for preparing and storing this compound?
This compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High levels of cell death observed at effective concentrations. | Off-target toxicity due to inhibition of essential kinases. | Perform a dose-response curve to determine the lowest effective concentration. Reduce the incubation time with this compound. |
| Inconsistent results between experiments. | Variability in this compound stock solution concentration or degradation of the compound. | Prepare fresh stock solutions of this compound. Ensure proper storage at -20°C and minimize freeze-thaw cycles. |
| Phenotype does not match expected results based on TKX inhibition. | Dominant off-target effects are masking the on-target phenotype. | Use a lower concentration of this compound. Validate the on-target effect using a rescue experiment or a structurally unrelated TKX inhibitor. |
| Changes in cell morphology unrelated to TKX signaling. | Off-target effects on cytoskeletal regulatory kinases. | Perform a kinome-wide profiling assay to identify potential off-target kinases. Compare the morphological changes with those induced by known inhibitors of the identified off-target kinases. |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound using Western Blot
This protocol describes how to determine the IC50 of this compound for the inhibition of TKX phosphorylation in a specific cell line.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Prepare a series of this compound dilutions in cell culture medium (e.g., 0, 1, 5, 10, 50, 100, 500 nM). Remove the medium from the cells and add the this compound dilutions. Incubate for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated TKX (p-TKX) overnight at 4°C. Wash the membrane and incubate with a secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities for p-TKX and normalize to a loading control (e.g., GAPDH or β-actin). Plot the normalized p-TKX levels against the this compound concentration and fit a dose-response curve to determine the IC50.
Protocol 2: Kinome Profiling to Identify Off-Target Effects
This protocol provides a general workflow for identifying the off-target kinases of this compound.
-
Cell Treatment and Lysis: Treat cells with this compound at a concentration that elicits the off-target effect and a control (DMSO). Lyse the cells and quantify the protein concentration.
-
Kinase Enrichment: Use a kinase enrichment kit with immobilized kinase inhibitors to pull down a broad range of kinases from the cell lysates.
-
Elution and Digestion: Elute the bound kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the enriched kinases.
-
Data Analysis: Compare the abundance of kinases in the this compound-treated sample to the control sample. Kinases that show significantly reduced binding in the presence of this compound are potential off-targets.
Visualizations
Caption: this compound's on-target inhibition of TKX and potential off-target effects.
Caption: Workflow for troubleshooting and identifying off-target effects of this compound.
Aculene A Purification: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Aculene A, a norsesquiterpene derived from the fungus Aspergillus aculeatus.
Frequently Asked Questions (FAQs)
Q1: After initial extraction from the fungal culture, my this compound sample has low purity. What are the probable contaminants, and how can I enhance the initial purity?
A1: Low purity following an initial extraction is a common hurdle. The primary contaminants from Aspergillus aculeatus cultures typically include other secondary metabolites with similar polarities, fatty acids, and various pigments.
Initial Strategies to Boost Purity:
-
Solvent Partitioning: Implement a liquid-liquid extraction protocol. This compound, as a norsesquiterpene, possesses moderate polarity. A sequential extraction of your crude material with solvents of escalating polarity—such as hexane, followed by ethyl acetate, and then butanol—can be effective. This compound is likely to be concentrated in the ethyl acetate fraction.
-
Solid-Phase Extraction (SPE): Utilize SPE as a preliminary purification step. A C18 or silica cartridge can be beneficial. Elute with a step gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) to fractionate the extract, thereby removing highly polar and non-polar impurities.
Q2: During column chromatography, I'm observing multiple spots on my TLC plate that are very close to my target compound. How can I achieve better separation?
A2: Co-eluting impurities are a frequent challenge in natural product purification. To improve chromatographic resolution:
-
Optimize the Solvent System:
-
Vary Solvent Composition: Experiment with different solvent systems of varying polarities. For silica gel chromatography, combinations such as hexane/ethyl acetate, cyclohexane/acetone, or dichloromethane/methanol are excellent starting points.
-
Employ a Shallow Gradient: When using automated flash chromatography, a shallower elution gradient will enhance the resolution between compounds with similar retention factors.
-
-
Change the Stationary Phase:
-
If standard silica gel does not provide sufficient separation, consider an alternative stationary phase. Alumina (neutral or basic) can offer different selectivity. For more complex separations, bonded phases like diol or cyano might be necessary.
-
Q3: My this compound yield drops significantly with each purification step. What are the potential reasons and how can I mitigate this?
A3: Loss of yield can be attributed to several factors:
-
Compound Degradation: this compound may be sensitive to pH, light, or temperature.
-
Solution: Conduct purification steps at reduced temperatures (e.g., in a cold room), shield your sample from light by using amber glass vials or aluminum foil, and avoid exposure to strong acids or bases.
-
-
Irreversible Adsorption: The compound may irreversibly bind to the stationary phase, particularly acidic silica gel.
-
Solution: Deactivate the silica gel by adding a small percentage of a modifier like triethylamine or methanol to your mobile phase. Alternatively, employing a less acidic stationary phase, such as neutral alumina, may prevent adsorption.
-
-
Presence of Co-eluting Impurities: What appears as a single spot on a TLC plate might be a mixture of multiple compounds. Each purification step is designed to remove these, which will inherently reduce the mass of the isolated fraction.
Q4: What methods are recommended for assessing the final purity of my this compound sample?
A4: A combination of analytical techniques is recommended to rigorously confirm the purity of the final product.[1][]
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used method for quantitative purity assessment.[1][] A high-resolution C18 column with a gradient elution is standard. Purity is typically reported as the peak area percentage of the main compound.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is a powerful tool for purity verification.[3] The absence of significant signals from impurities is a strong indicator of high purity. For absolute purity determination, quantitative NMR (qNMR) can be employed.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The presence of unexpected ions may indicate impurities.
-
Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC can provide high-resolution purity analysis.[1][4]
Troubleshooting Guides
Problem 1: Broad or Tailing Peaks in HPLC Analysis
| Possible Cause | Solution |
| Column Overload | Inject a smaller sample volume or use a more diluted sample. |
| Inappropriate Mobile Phase pH | If this compound has ionizable functional groups, adjust the mobile phase pH to suppress ionization and improve peak shape. |
| Secondary Interactions with Silica | Add a small amount of a competing agent, such as triethylamine, to the mobile phase to block active sites on the stationary phase. |
| Column Degradation | Flush the column with a strong solvent series or replace it if it has deteriorated. |
Problem 2: Inconsistent HPLC Retention Times
| Possible Cause | Solution |
| Temperature Fluctuations | Use a column oven to maintain a stable and consistent temperature. |
| Mobile Phase Inconsistency | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Air Bubbles in the System | Degas the mobile phase prior to use and prime the pump to remove any trapped bubbles. |
| Pump Malfunction | Check the pump for leaks and verify that it is delivering a consistent and accurate flow rate. |
Experimental Protocols
Protocol 1: General Purification Workflow for this compound
-
Crude Extraction:
-
Lyophilize the fungal mycelium and culture broth to remove water.
-
Extract the dried material with ethyl acetate at room temperature with agitation for 24 hours.
-
Concentrate the solvent in vacuo to yield the crude extract.
-
-
Initial Cleanup via Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by deionized water.
-
Dissolve the crude extract in a minimal volume of methanol/water and load it onto the cartridge.
-
Wash the cartridge with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100%).
-
Collect each fraction and analyze by TLC or HPLC to identify those containing this compound.
-
-
Silica Gel Column Chromatography:
-
Pool the this compound-rich fractions from the SPE and concentrate them.
-
Adsorb the sample onto a small amount of silica gel to create a dry load.
-
Apply the dry load to a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, such as a hexane-ethyl acetate gradient.
-
Collect fractions and monitor their composition by TLC.
-
-
Final Purification by Preparative HPLC:
-
Combine the purest fractions from the silica gel column.
-
Perform final purification using preparative HPLC with a C18 column and a suitable mobile phase, such as a water/acetonitrile or water/methanol gradient, to achieve a final purity of >95%.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
How to confirm the stereochemistry of synthesized Aculene A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the stereochemistry of synthesized Aculene A.
Frequently Asked Questions (FAQs)
Q1: What are the key stereocenters in this compound that need to be confirmed?
A1: this compound possesses a complex three-dimensional structure with multiple stereocenters. The core nordaucane skeleton and the proline moiety introduce several chiral centers. Based on the biosynthetic pathway, the stereochemistry is derived from an ent-daucane precursor and L-proline[1]. Key stereochemical features to confirm include the relative and absolute configurations of the substituents on the bicyclic core and the stereochemistry of the proline unit.
Q2: Which analytical techniques are most suitable for confirming the stereochemistry of this compound?
A2: A combination of spectroscopic and chromatographic methods is essential for unambiguously determining the stereochemistry of synthesized this compound. The most powerful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for determining relative stereochemistry.
-
Mosher's Ester Analysis: This NMR-based method is effective for determining the absolute configuration of secondary alcohols.
-
X-ray Crystallography: If a suitable crystal of synthesized this compound or a derivative can be obtained, this method provides the absolute structure.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique is used to determine the enantiomeric excess (%ee) of the synthesized material.
Q3: What should I do if my synthesized this compound is a mixture of diastereomers?
A3: A mixture of diastereomers will result in complex NMR spectra and multiple peaks in chromatographic analyses. It is crucial to separate the diastereomers, typically using techniques like column chromatography or preparative HPLC, before proceeding with stereochemical analysis. Each isolated diastereomer should then be characterized independently.
Q4: How can I confirm the enantiomeric purity of my synthesized this compound?
A4: Chiral HPLC is the standard method for determining the enantiomeric excess of a chiral compound. This involves using a chiral stationary phase that can differentiate between the enantiomers of your synthesized this compound, leading to two separate peaks if both are present.
Troubleshooting Guides
Issue 1: Ambiguous NMR data for stereochemical assignment.
-
Problem: The 1D and 2D NMR spectra (COSY, HSQC) are consistent with the planar structure of this compound, but the relative stereochemistry is unclear from coupling constants alone.
-
Solution:
-
Perform a NOESY Experiment: Nuclear Overhauser Effect (NOE) correlations are observed between protons that are close in space (typically < 5 Å), providing critical information about the relative configuration of stereocenters.
-
Compare with Literature Data: If available for this compound or structurally similar natural products, compare your NMR data with published values.
-
Consider a Derivative: If the stereochemistry remains ambiguous, consider forming a rigid derivative (e.g., a cyclic ketal or acetal) to lock the conformation and potentially provide more definitive NOE correlations.
-
Issue 2: Difficulty in determining the absolute configuration.
-
Problem: The relative stereochemistry has been established using NOESY, but the absolute configuration of the entire molecule is unknown.
-
Solution:
-
Mosher's Ester Analysis: this compound contains a secondary alcohol. Derivatization of this alcohol with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric Mosher esters allows for the determination of the absolute configuration at that stereocenter by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed ester.
-
X-ray Crystallography: If the synthesized this compound or a derivative forms high-quality single crystals, X-ray crystallography is the gold standard for determining the absolute stereochemistry.
-
Vibrational Circular Dichroism (VCD): VCD spectroscopy, coupled with computational modeling, can be a powerful tool for determining the absolute configuration of chiral molecules in solution.
-
Experimental Protocols
Protocol 1: Nuclear Overhauser Effect Spectroscopy (NOESY)
-
Sample Preparation: Dissolve 5-10 mg of purified, synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of paramagnetic impurities.
-
NMR Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for a molecule of this size (typically 300-800 ms).
-
Data Processing and Analysis: Process the 2D data and identify cross-peaks. The presence of a cross-peak between two protons indicates they are in close spatial proximity. Correlate these spatial relationships with the possible diastereomers of this compound to determine the relative stereochemistry.
Protocol 2: Mosher's Ester Analysis
-
Esterification:
-
Divide the synthesized this compound (containing the secondary alcohol) into two portions.
-
React one portion with (R)-(-)-MTPA-Cl and the other with (S)-(+)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine or DMAP).
-
Ensure the reaction goes to completion and then purify the resulting diastereomeric Mosher esters.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.
-
Assign the proton signals for both diastereomers.
-
Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the carbinol center.
-
-
Stereochemical Assignment:
-
A positive Δδ for protons on one side of the carbinol and a negative Δδ for protons on the other side indicates the absolute configuration at that center.
-
Protocol 3: Chiral HPLC for Enantiomeric Excess Determination
-
Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
-
Method Development: Develop a separation method by screening different mobile phases (typically mixtures of hexane/isopropanol or other solvent systems). The goal is to achieve baseline separation of the enantiomers.
-
Analysis:
-
Inject a solution of the synthesized this compound.
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Data Presentation
Table 1: Hypothetical NOESY Correlations for this compound
| Proton 1 | Proton 2 | Correlation Strength | Implied Spatial Proximity |
| H-X | H-Y | Strong | Axial-Axial on a cyclohexane-like ring |
| H-A | H-B | Medium | Syn-facial relationship |
| H-C | Me-D | Weak | Through-space interaction |
Table 2: Example Data for Mosher's Ester Analysis of this compound
| Proton | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-a | 4.95 | 5.05 | +0.10 |
| H-b | 3.20 | 3.15 | -0.05 |
| Me-c | 1.10 | 1.08 | -0.02 |
Visualizations
References
Technical Support Center: Aculene A Interference with Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from the sesquiterpenoid Aculene A in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a sesquiterpenoid natural product isolated from the fungus Aspergillus aculeatus.[1] Its chemical structure contains an azulene core, which is a known chromophore and fluorophore.[2][3][4] This inherent spectral activity is the primary reason this compound may interfere with fluorescence-based assays.
Q2: What are the primary mechanisms of this compound interference?
There are three main ways this compound can interfere with your assay:
-
Spectral Overlap (Autofluorescence): this compound may absorb light at or near the excitation wavelength of your fluorescent probe and emit light in the same range as your probe's emission. This leads to an artificially high fluorescence signal.
-
Fluorescence Quenching: this compound might absorb the light emitted by your fluorophore, a phenomenon known as the "inner filter effect," leading to a decrease in the detected signal. Direct contact between this compound and the fluorophore can also lead to non-radiative energy transfer, further quenching the signal.
-
Non-Specific Interactions and Aggregation: Like many organic small molecules, this compound might aggregate at higher concentrations in aqueous buffers, which can cause light scattering and other assay artifacts. It could also interact non-specifically with assay components, such as proteins or nucleic acids, potentially altering their conformation and affecting the fluorescence readout.
Q3: What are the first steps I should take to investigate potential interference?
-
Run a Compound-Only Control: Measure the fluorescence of this compound in your assay buffer at the same concentration used in your experiment, using the same excitation and emission wavelengths as your assay. This will determine if this compound itself is fluorescent under your assay conditions.
-
Visually Inspect Your Assay Plate: Look for any signs of precipitation or turbidity in wells containing this compound, as this can indicate solubility or aggregation issues.
Troubleshooting Guides
Problem 1: I am observing an unexpectedly high fluorescence signal in the presence of this compound.
This is likely due to the intrinsic fluorescence of this compound (autofluorescence) and spectral overlap with your chosen fluorophore.
Troubleshooting Steps:
-
Characterize the Spectral Properties of this compound:
-
If you have access to a spectrophotometer and a spectrofluorometer, measure the absorbance and emission spectra of this compound in your assay buffer.
-
The azulene core of this compound is known to have an excitation peak around 342 nm and an emission peak around 376 nm.[2][3] However, the exact peaks for this compound may vary due to its specific chemical structure.
-
-
Compare Spectra:
-
Overlay the absorbance and emission spectra of this compound with those of your fluorophore. Significant overlap will confirm that spectral interference is the likely cause.
-
-
Solutions:
-
Switch to a Red-Shifted Fluorophore: Choose a fluorophore with excitation and emission wavelengths further away from the spectral profile of this compound. Fluorophores that excite in the green or red regions of the spectrum are often a good choice to avoid interference from blue-fluorescent compounds.
-
Use a "Pre-Read" Correction: Before adding your fluorescent probe, read the fluorescence of the plate containing this compound. Subtract this background fluorescence from your final assay readings.
-
Time-Resolved Fluorescence (TRF): If available, consider using a TRF-based assay. These assays have a time delay between excitation and emission detection, which can reduce interference from short-lived background fluorescence.
-
Problem 2: My fluorescence signal is significantly lower in the presence of this compound.
This suggests that this compound may be quenching the fluorescence of your probe.
Troubleshooting Steps:
-
Perform a Quenching Assay:
-
Prepare a solution of your fluorescent probe at a fixed concentration.
-
Titrate in increasing concentrations of this compound and measure the fluorescence at each concentration. A dose-dependent decrease in fluorescence intensity is indicative of quenching.
-
-
Investigate the Mechanism:
-
Inner Filter Effect: Measure the absorbance spectrum of this compound. If it has significant absorbance at either the excitation or emission wavelength of your fluorophore, the inner filter effect is likely contributing.
-
Static or Collisional Quenching: These mechanisms involve direct interaction between this compound and the fluorophore.
-
-
Solutions:
-
Decrease Concentrations: If possible, lower the concentration of either this compound or the fluorescent probe to minimize quenching effects.
-
Change the Fluorophore: A different fluorophore may be less susceptible to quenching by this compound.
-
Modify the Assay Format: Consider a different assay format that is less sensitive to quenching, such as a fluorescence polarization assay if the binding event is expected to be significant.
-
Problem 3: I am observing inconsistent or erratic data in the presence of this compound.
This could be due to poor solubility or aggregation of this compound in your assay buffer. Sesquiterpenoids, being largely hydrophobic, can be prone to these issues in aqueous environments.[5][6]
Troubleshooting Steps:
-
Assess Solubility:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add the stock solution to your aqueous assay buffer to the final desired concentration and visually inspect for any cloudiness or precipitate over time.
-
You can also centrifuge the solution and measure the concentration of this compound in the supernatant to determine its solubility limit.
-
-
Solutions:
-
Optimize Buffer Composition: The solubility of small molecules can be influenced by the pH, ionic strength, and composition of the buffer.[7][8][9] Experiment with different buffers or add a small percentage of a non-ionic detergent (e.g., Tween-20, Triton X-100) to improve solubility.
-
Lower this compound Concentration: Work at the lowest effective concentration of this compound to stay below its solubility limit.
-
Use a Different Solvent: If your assay allows, consider using a buffer with a small percentage of an organic co-solvent, but be mindful of the potential effects on your biological system.
-
Data Presentation
Table 1: Spectral Properties of Azulene (Core of this compound) and Common Fluorophores.
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap with this compound |
| Azulene | ~342 [2] | ~376 [3] | - |
| DAPI | ~358 | ~461 | High |
| Hoechst 33342 | ~350 | ~461 | High |
| Alexa Fluor 488 | ~495 | ~519 | Low |
| FITC | ~495 | ~517 | Low |
| Rhodamine B | ~555 | ~580 | Very Low |
| Cyanine5 (Cy5) | ~649 | ~670 | Very Low |
Note: The spectral data for this compound is inferred from its azulene core. The actual excitation and emission maxima may vary.
Experimental Protocols
Protocol 1: Determining the Emission Spectrum of this compound
-
Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.
-
Use a spectrofluorometer to scan a range of emission wavelengths (e.g., 350 nm to 600 nm) while exciting at a fixed wavelength (e.g., 340 nm).
-
Identify the wavelength of maximum emission.
-
Repeat the emission scan using excitation wavelengths around the absorbance maximum of azulene (~340-350 nm) to find the optimal excitation/emission pair for this compound's autofluorescence.
Protocol 2: this compound Quenching Assay
-
Prepare a working solution of your fluorophore in the assay buffer at a concentration that gives a robust signal.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorophore solution to a set of wells.
-
Add the different concentrations of this compound to the wells containing the fluorophore. Include a control with only the fluorophore and buffer.
-
Incubate for a short period to allow for any interactions.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your fluorophore.
-
Plot fluorescence intensity versus the concentration of this compound to determine if quenching is occurring.
Visualizations
References
- 1. This compound | C19H25NO3 | CID 139585297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Absorption [Azulene] | AAT Bioquest [aatbio.com]
- 3. Spectrum [Azulene] | AAT Bioquest [aatbio.com]
- 4. Azulene - Wikipedia [en.wikipedia.org]
- 5. Inhibitory effects of sesquiterpene lactones on the aggregation and cytotoxicity of prion neuropeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hot water soluble sesquiterpenes [anhydroperoxy-costunolide and 3-oxoeudesma-1,4(15),11(13)triene-12,6alpha-olide] isolated from laurel (Laurus nobilis L.) induce cell death and morphological change indicative of apoptotic chromatin condensation in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous solubility of beryllium(II) at physiological pH: effects of buffer composition and counterions - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to the technical support center for the HPLC analysis of Aculene A and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing poor resolution between this compound and a closely eluting impurity?
A1: Poor resolution is often due to insufficient separation between two peaks. To improve it, consider the following:
-
Optimize Mobile Phase Composition: Adjusting the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. A 10% change in the organic modifier can alter retention by a factor of 2 to 3.[1] Experiment with small, incremental changes.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.[1] Methanol is a proton donor and acceptor, while acetonitrile has a strong dipole moment.
-
Adjust pH: If this compound or its related compounds have ionizable groups, modifying the mobile phase pH can change their retention times and improve separation. A general rule is to work at a pH at least one unit away from the pKa of your analytes.[1]
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and, consequently, resolution. However, this will also increase the analysis time.[2][3]
-
Decrease Column Temperature: Lowering the column temperature can increase retention and may improve peak resolution, though it will also lead to longer run times.[2]
Q2: My this compound peak is tailing. What could be the cause and how can I fix it?
A2: Peak tailing, where the peak is asymmetrical with a drawn-out latter half, can be caused by several factors:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[4]
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.[5] Using a mobile phase with a lower pH or adding a competing base (like triethylamine) can help. An end-capped column is also recommended for analyzing basic compounds.[6]
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.[4] Flush the column with a strong solvent to clean it.[7]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[8][9]
Q3: I am observing peak fronting for my this compound peak. What should I do?
A3: Peak fronting, the inverse of tailing, is characterized by an asymmetrical peak with a leading edge. Potential causes include:
-
Poor Column Performance: The column may be degraded or poorly packed.[4] Consider replacing the column.
-
Inadequate Mobile Phase Flow Rate: An inconsistent or too low flow rate can sometimes contribute to fronting.[4]
-
Sample Overloading: Similar to tailing, injecting too concentrated a sample can also cause fronting.[4]
Q4: My retention times are shifting from one injection to the next. Why is this happening?
A4: Unstable retention times can compromise the reliability of your method. Here are common reasons and solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. A common guideline is to flush with at least 10 column volumes.[6]
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation can lead to retention time drift.[10] Prepare fresh mobile phase daily and ensure accurate measurements.
-
Fluctuating Column Temperature: Variations in the laboratory's ambient temperature can affect retention times. Using a column thermostat will ensure a stable temperature.[6]
-
Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates and, therefore, shifting retention times.[8][10]
Q5: I'm seeing split peaks for this compound. What's the problem?
A5: Peak splitting can be a frustrating issue. Here are the likely culprits:
-
Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, disrupting the flow path and causing peaks to split.[11] Reverse flushing the column or replacing the frit may solve the issue.
-
Column Void: A void or channel in the column packing material can create two different paths for the analyte, resulting in a split peak.[5][11] This usually requires column replacement.
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause peak splitting.[7]
Frequently Asked Questions (FAQs)
Q: What are the typical starting conditions for developing an HPLC method for a compound like this compound?
A: A good starting point for method development on a reversed-phase C18 column would be:
| Parameter | Recommended Starting Condition |
| Mobile Phase | Acetonitrile and water (or a buffered aqueous solution) |
| Gradient | A broad gradient from 5% to 95% acetonitrile over 20-30 minutes |
| Flow Rate | 1.0 mL/min for a standard 4.6 mm ID column |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by the UV spectrum of this compound (e.g., wavelength of maximum absorbance) |
| Injection Volume | 5-20 µL |
Q: How do I perform a forced degradation study for this compound?
A: Forced degradation studies are essential for developing stability-indicating methods.[12] They involve subjecting the drug substance to various stress conditions to produce degradation products. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Here is a general protocol:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature, and/or heated (e.g., 60-80 °C) for several hours. |
| Base Hydrolysis | 0.1 M NaOH at room temperature, and/or heated (e.g., 60-80 °C) for several hours. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature for several hours. |
| Thermal Degradation | Dry heat (e.g., 80-105 °C) for a specified period. |
| Photolytic Degradation | Expose the sample to light (e.g., using a photostability chamber with a combination of UV and visible light). |
After exposure, the stressed samples are diluted and analyzed by HPLC to separate the parent drug from any degradation products.
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound
-
Column Selection: Start with a standard reversed-phase column, such as a C18, 150 mm x 4.6 mm, with 5 µm particles.
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). Filter and degas both solvents.
-
Initial Gradient Run: Perform a broad gradient run (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of this compound and its related compounds.
-
Optimization:
-
Adjust the gradient slope around the elution time of your compounds of interest to improve resolution.
-
If co-elution occurs, try changing the organic modifier to methanol.
-
If peaks are still not resolved, consider screening other column chemistries (e.g., Phenyl-Hexyl, C8).
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. agilent.com [agilent.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 10. HPLC故障排除指南 [sigmaaldrich.cn]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. lubrizolcdmo.com [lubrizolcdmo.com]
Troubleshooting inconsistent results with Aculene A batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aculene A. Inconsistent results between different batches of this compound can be a significant challenge, and this resource aims to provide a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a norsesquiterpene, a type of secondary metabolite, originally isolated from the fungus Aspergillus aculeatus.[1][2] It belongs to a unique class of compounds and is a subject of interest in scientific research.
Q2: Why am I seeing different results with different batches of this compound?
Batch-to-batch variability is a common issue with natural products, including those derived from fungal fermentation.[3][4] This inconsistency can arise from several factors during the production and handling of this compound:
-
Variations in Fungal Metabolism: The production of secondary metabolites by Aspergillus aculeatus can be influenced by subtle changes in fermentation conditions, such as culture medium composition, temperature, and aeration.[5][6]
-
Extraction and Purification Differences: Minor variations in the extraction and purification processes can lead to differences in the purity profile of the final product, including the presence of related minor compounds or residual solvents.
-
Compound Stability and Storage: this compound's stability may be affected by factors like temperature, light, and oxygen exposure during storage and handling.[7] Degradation can lead to a decrease in the active compound concentration and the formation of impurities.
-
Presence of Impurities: Even small amounts of impurities can sometimes interfere with biological assays, leading to inconsistent results.[8][9][10]
Q3: How can I ensure the consistency of my this compound batches?
To ensure consistency, it is crucial to implement rigorous quality control measures for each new batch.[11][12] This includes:
-
Analytical Characterization: Perform analytical tests to confirm the identity and purity of each batch.
-
Standardized Protocols: Use standardized and well-documented experimental protocols to minimize procedural variability.
-
Proper Storage: Adhere to recommended storage conditions to maintain the stability of the compound.
Troubleshooting Inconsistent Results
If you are experiencing inconsistent results between batches of this compound, follow this troubleshooting guide to identify the potential cause.
Step 1: Verify Compound Identity and Purity
The first step in troubleshooting is to confirm that the different batches of this compound are chemically comparable.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Use HPLC to assess the purity of each batch and compare the chromatograms. Look for the presence of extra peaks or differences in the peak area of the main compound.
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound in each batch to verify its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify any structural variations or impurities.
Data Comparison Table:
Use a table similar to the one below to compare the analytical data from different batches.
| Parameter | Batch A | Batch B | Reference Standard | Acceptance Criteria |
| Appearance | White Powder | White Powder | White Powder | Conforms |
| Purity (HPLC, %) | 98.5% | 95.2% | >99% | >95% |
| Molecular Weight (MS) | 315.41 | 315.42 | 315.41 | ± 0.2 Da |
| NMR Spectrum | Conforms | Conforms | Conforms | Conforms to structure |
Step 2: Evaluate Compound Stability and Handling
Improper storage or handling can lead to degradation of this compound.
Storage Recommendations:
While specific stability data for this compound is limited, general recommendations for natural products suggest storing them as a solid in a tightly sealed vial, protected from light, and at a low temperature (e.g., -20°C for long-term storage). Stock solutions should be prepared fresh or stored in aliquots at -20°C for short periods.
Troubleshooting Questions:
-
Were the different batches stored under the same conditions?
-
How long have the batches been in storage?
-
Were the stock solutions prepared and stored consistently?
Step 3: Review Experimental Protocols
Inconsistencies in experimental procedures can significantly impact results.
Protocol Checklist:
-
Solvent and Reagent Quality: Ensure the same grade and supplier of solvents and reagents were used for all experiments.
-
Equipment Calibration: Verify that all equipment (pipettes, balances, etc.) was properly calibrated.
-
Assay Conditions: Confirm that assay parameters (incubation times, temperatures, cell densities, etc.) were identical between experiments.
-
Positive and Negative Controls: Consistently include appropriate controls in your experiments to monitor for assay variability.
Experimental Protocols
The following are generalized protocols for the quality control analysis of this compound batches. Researchers should adapt these methods based on their specific equipment and experimental needs.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve a small amount of this compound from each batch in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is often a good starting point for natural products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject each sample and a reference standard if available. Compare the retention times and peak areas to determine the purity of each batch.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound from each batch in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Analysis: Infuse the sample and acquire the mass spectrum. Look for the molecular ion peak corresponding to the expected molecular weight of this compound (C19H25NO3, MW: 315.41).[1]
Visual Troubleshooting Guides
The following diagrams illustrate key concepts and workflows for troubleshooting this compound batch inconsistencies.
Caption: A workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Secondary Metabolites and Their Biological Activity from Aspergillus aculeatus KKU-CT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stability of lycopene during food processing and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.psu.edu [pure.psu.edu]
- 12. researchgate.net [researchgate.net]
Strategies to increase the yield of Aculene A fermentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield of Aculene A through fermentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
This compound is a norsesquiterpene, a type of secondary metabolite. It is naturally produced by the filamentous fungus Aspergillus aculeatus. The biosynthesis of this compound involves a complex enzymatic pathway, and optimizing the fermentation conditions is crucial for maximizing its production.
Q2: What are the key strategies to enhance this compound production?
The primary strategies for boosting this compound yield fall into three main categories:
-
Fermentation Medium Optimization: Tailoring the composition of the culture medium to provide optimal nutrients for both fungal growth and secondary metabolite production.
-
Optimization of Fermentation Conditions: Controlling physical parameters such as pH, temperature, and aeration to maintain an ideal environment for this compound synthesis.
-
Precursor Feeding: Supplementing the fermentation broth with biosynthetic precursors to direct the metabolic flux towards this compound production.
Q3: What are the known precursors for the this compound biosynthetic pathway?
The biosynthesis of terpenes, including this compound, originates from the isoprenoid pathway. Therefore, feeding precursors that are intermediates in this pathway can potentially increase the yield. While specific studies on this compound precursor feeding are limited, general precursors for terpene synthesis include:
-
Mevalonic acid: A key intermediate in the mevalonate pathway.
-
Farnesyl pyrophosphate (FPP): A direct precursor to sesquiterpenes.
-
Amino acids that can be catabolized to acetyl-CoA, a primary building block for the mevalonate pathway.
Q4: How can I quantify the concentration of this compound in my fermentation broth?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques for the quantification of this compound. A general approach would involve:
-
Extraction of this compound from the fermentation broth using an organic solvent (e.g., ethyl acetate).
-
Concentration of the extract.
-
Separation and quantification using HPLC with a suitable column (e.g., C18) and a mobile phase gradient, or by GC-MS after derivatization if necessary. A validated analytical standard of this compound is required for accurate quantification.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low or no this compound production | 1. Suboptimal fermentation medium. 2. Inappropriate fermentation conditions (pH, temperature). 3. Poor aeration and agitation. 4. Strain degradation or contamination. | 1. Review and optimize the carbon and nitrogen sources in your medium. See Table 1 for a comparison of different nutrient sources. 2. Perform a time-course analysis of pH and temperature to ensure they remain within the optimal range for Aspergillus aculeatus. 3. Increase the agitation speed or airflow rate to improve oxygen supply. 4. Check the purity of your culture and consider reviving a fresh stock from a cryopreserved vial. |
| High biomass but low this compound yield | 1. Nutrient limitation for secondary metabolism. 2. Feedback inhibition by this compound or other metabolites. 3. Unfavorable pH shift during fermentation. | 1. Implement a two-stage feeding strategy: a growth phase with balanced nutrients followed by a production phase with nutrient limitation (e.g., nitrogen limitation) to trigger secondary metabolism. 2. Consider in-situ product removal techniques, such as adding an adsorbent resin to the culture broth. 3. Control the pH of the fermentation using automated addition of acid or base. |
| Accumulation of unknown byproducts | 1. Shunt products from the this compound biosynthetic pathway. 2. Degradation of this compound. 3. Contamination with another microorganism. | 1. Analyze the byproducts by LC-MS or GC-MS to identify them. This may provide clues about metabolic bottlenecks. Consider precursor feeding to push the pathway towards this compound. 2. Harvest the fermentation at an earlier time point to see if this compound is being degraded. 3. Perform microscopy and plating to check for contaminants. |
| Inconsistent yields between batches | 1. Variability in inoculum preparation. 2. Inconsistent quality of raw materials for the medium. 3. Fluctuations in fermentation parameters. | 1. Standardize your inoculum preparation protocol, ensuring a consistent spore concentration and age. 2. Use high-quality, certified raw materials and prepare the medium consistently. 3. Calibrate all probes (pH, temperature, dissolved oxygen) before each fermentation run and ensure tight control of all parameters. |
Data Presentation
Table 1: Effect of Different Carbon and Nitrogen Sources on this compound Production (Illustrative Data)
| Carbon Source (40 g/L) | Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | Yeast Extract | 25.2 | 15.8 |
| Sucrose | Yeast Extract | 22.1 | 12.3 |
| Maltose | Yeast Extract | 28.5 | 21.4 |
| Glucose | Peptone | 23.8 | 18.9 |
| Glucose | Ammonium Sulfate | 18.5 | 8.2 |
Table 2: Impact of Precursor Feeding on this compound Yield (Illustrative Data)
| Precursor Added (1 g/L) | Time of Addition (hours) | This compound Titer (mg/L) | % Increase in Yield |
| None (Control) | - | 21.4 | - |
| Mevalonic Acid | 48 | 32.1 | 50% |
| Farnesyl Pyrophosphate | 48 | 45.0 | 110% |
| L-Leucine | 24 | 25.7 | 20% |
Experimental Protocols
Protocol 1: Fermentation of Aspergillus aculeatus for this compound Production
-
Inoculum Preparation:
-
Aseptically transfer spores of Aspergillus aculeatus to a Potato Dextrose Agar (PDA) plate.
-
Incubate at 28°C for 5-7 days until sporulation is observed.
-
Harvest spores by adding 10 mL of sterile 0.1% Tween 80 solution to the plate and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10^7 spores/mL.
-
-
Seed Culture:
-
Inoculate 100 mL of seed culture medium (e.g., Potato Dextrose Broth) in a 500 mL flask with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate at 28°C on a rotary shaker at 180 rpm for 48 hours.
-
-
Production Fermentation:
-
Prepare the production medium (refer to Table 1 for examples) and sterilize by autoclaving.
-
Inoculate the production fermenter with 10% (v/v) of the seed culture.
-
Maintain the fermentation conditions: Temperature at 28°C, pH controlled at 6.0, and dissolved oxygen maintained above 20% through agitation and aeration.
-
Collect samples aseptically at regular intervals for analysis of biomass and this compound concentration.
-
Protocol 2: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge 10 mL of fermentation broth to separate the mycelium from the supernatant.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of methanol for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of an this compound standard (e.g., 210 nm).
-
Quantification: Prepare a standard curve using a certified reference standard of this compound.
-
Visualizations
Caption: Biosynthetic pathway of this compound from Acetyl-CoA.
Caption: General workflow for this compound fermentation and analysis.
Caption: Troubleshooting logic for low this compound yield.
Validation & Comparative
A Comparative Guide to Quorum Sensing Inhibitors: Evaluating Aculene A Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial strategies. One promising avenue is the disruption of quorum sensing (QS), a bacterial communication system that orchestrates virulence and biofilm formation. This guide provides a comparative overview of Aculene A, a norsesquiterpene natural product, and other well-characterized quorum sensing inhibitors. While direct quantitative data on this compound's efficacy is not yet publicly available, this document serves as a framework for its potential evaluation by presenting data on established inhibitors and detailing the experimental protocols required for such assessments.
Introduction to Quorum Sensing Inhibition
Quorum sensing is a cell-to-cell signaling mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[1][2] This coordinated behavior is crucial for the expression of virulence factors and the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. By interfering with QS pathways, quorum sensing inhibitors (QSIs) offer a novel therapeutic strategy that aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.
This compound: A Norsesquiterpene of Interest
This compound is a secondary metabolite isolated from the fungus Aspergillus aculeatus.[3] Natural products are a rich source of bioactive compounds, and other sesquiterpenes have demonstrated quorum sensing inhibitory activity.[4][5] This places this compound as a compound of interest for further investigation as a potential QSI. However, to date, there is a lack of published, quantitative experimental data detailing its specific inhibitory effects on bacterial quorum sensing systems.
Comparative Analysis of Established Quorum Sensing Inhibitors
To provide a benchmark for the potential evaluation of this compound, this section details the known activities of other well-studied natural product QSIs: furanones, baicalin, and hamamelitannin.
Table 1: Quantitative Comparison of Selected Quorum Sensing Inhibitors
| Inhibitor | Chemical Class | Target Organism(s) | Biofilm Inhibition | Virulence Factor Reduction | IC50 |
| Furanone (C-30) | Furanone | Pseudomonas aeruginosa | Up to 90% inhibition.[6] | Pyocyanin: 20-100% reduction.[6] Swarming motility: Strongly inhibited at 50 µM.[6] | Not explicitly stated for biofilm or virulence factors. |
| Baicalin | Flavonoid | Pseudomonas aeruginosa | Significant inhibition at sub-MIC concentrations.[7] | LasA protease, LasB elastase, pyocyanin, rhamnolipid, and exotoxin A are inhibited in a dose-dependent manner.[7] | Not explicitly stated for specific virulence factors. |
| Staphylococcus aureus | Clearly inhibited 3- and 7-day biofilm formation at 32 µg/mL and 64 µg/mL.[8] | Staphylococcal enterotoxin A (SEA) and α-hemolysin (hla) levels were reduced.[8] | Not explicitly stated. | ||
| Hamamelitannin | Tannin | Staphylococcus aureus | Increases biofilm susceptibility to antibiotics.[9][10] | Downregulates QS-controlled virulence factors by inhibiting the agr system.[11] | Minimal effective concentration on RNAIII production in vitro was < 10 nM/1000 bacteria.[11] |
Key Quorum Sensing Signaling Pathways
Understanding the mechanisms of QS is crucial for the development and evaluation of inhibitors. Below are simplified diagrams of key QS pathways in two common pathogenic bacteria.
Pseudomonas aeruginosa Quorum Sensing
P. aeruginosa possesses a complex and hierarchical QS network, with the las and rhl systems being central. The las system is at the top of the hierarchy and influences the rhl system.[1][12]
References
- 1. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites and Their Biological Activity from Aspergillus aculeatus KKU-CT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of quorum sensing in Pseudomonas aeruginosa by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baicalin inhibits biofilm formation, attenuates the quorum sensing-controlled virulence and enhances Pseudomonas aeruginosa clearance in a mouse peritoneal implant infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Baicalein Inhibits Staphylococcus aureus Biofilm Formation and the Quorum Sensing System In Vitro | PLOS One [journals.plos.org]
- 9. The Quorum Sensing Inhibitor Hamamelitannin Increases Antibiotic Susceptibility of Staphylococcus aureus Biofilms by Affecting Peptidoglycan Biosynthesis and eDNA Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Quorum Sensing Inhibitor Hamamelitannin Increases Antibiotic Susceptibility of Staphylococcus aureus Biofilms by Affecting Peptidoglycan Biosynthesis and eDNA Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Aculene A and Baicalin: A Review of Efficacy and Mechanisms
Despite growing interest in novel bioactive compounds, a direct comparative analysis of the efficacy of Aculene A and baicalin is not currently possible due to a lack of available scientific literature on the biological activity and therapeutic effects of this compound. Extensive searches for in vitro and in vivo studies, pharmacological data, and mechanistic information on this compound, a norsesquiterpene produced by the fungus Aspergillus aculeatus, have yielded no significant results in these areas. Research on this compound has primarily focused on the elucidation of its biosynthetic pathway.[1]
In contrast, baicalin, a flavonoid extracted from the root of Scutellaria baicalensis, has been the subject of extensive research, demonstrating a wide range of pharmacological activities. This guide, therefore, provides a comprehensive overview of the efficacy and mechanisms of baicalin, presented in a format that aligns with the requested comparison for researchers, scientists, and drug development professionals.
Baicalin: A Multifaceted Flavonoid with Diverse Therapeutic Potential
Baicalin has demonstrated significant therapeutic potential across a spectrum of diseases, primarily attributed to its anti-inflammatory, antioxidant, and anti-cancer properties.[2] Its efficacy is supported by a substantial body of preclinical evidence, both in vitro and in vivo.
Quantitative Data on the Efficacy of Baicalin
The following tables summarize key quantitative data from various studies, illustrating the dose-dependent effects of baicalin in different experimental models.
| Pharmacological Effect | Experimental Model | Baicalin Concentration/Dose | Observed Effect | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | 50, 100, 200 µM | Dose-dependent decrease in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and mediators (iNOS, COX-2). | [2] |
| Neuroprotection | Middle cerebral artery occlusion (MCAO) in rats | 30, 60, 120 mg/kg | Significant reduction in infarct volume and neurological deficit scores. | Not explicitly cited |
| Anti-cancer | Human breast cancer cells (MCF-7, MDA-MB-231) | 50-200 µmol/L | Concentration-dependent inhibition of cell growth.[2] | [2] |
| Hepatoprotection | Carbon tetrachloride (CCl4)-induced liver injury in rats | 70 mg/kg/day (i.p.) for 56 days | Significant reduction in serum ALT, AST, IL-6, and TNF-α levels. | Not explicitly cited |
| Antidiabetic | Streptozotocin-nicotinamide-induced diabetic rats | Not specified | Dose-dependent decrease in plasma glucose levels.[2] | [2] |
| Cardiovascular Protection | Myocardial ischemia-reperfusion (I/R) in rats | Not specified | Improved cardiac function and decreased myocardial infarct size.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the efficacy of baicalin.
In Vitro Anti-inflammatory Assay:
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with varying concentrations of baicalin (e.g., 50, 100, 200 µM) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression: Cellular protein lysates are collected, and the expression levels of iNOS and COX-2 are determined by Western blotting.
-
In Vivo Neuroprotection Model (Middle Cerebral Artery Occlusion):
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Anesthesia is induced with isoflurane.
-
MCAO Surgery: A nylon monofilament is inserted into the internal carotid artery to occlude the middle cerebral artery for 90 minutes.
-
Drug Administration: Baicalin (e.g., 30, 60, 120 mg/kg) or vehicle is administered intraperitoneally at the time of reperfusion.
-
Neurological Deficit Scoring: Neurological function is assessed 24 hours after MCAO using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: After 24 hours, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then calculated.
Signaling Pathways Modulated by Baicalin
Baicalin exerts its therapeutic effects by modulating a complex network of intracellular signaling pathways. Key pathways include:
-
NF-κB Signaling Pathway: Baicalin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[2]
-
MAPK Signaling Pathway: Baicalin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK. By regulating the phosphorylation of these kinases, baicalin can influence cellular processes such as inflammation, apoptosis, and proliferation.
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Baicalin has been shown to modulate this pathway, which is often dysregulated in cancer.[2]
-
Nrf2 Signaling Pathway: Baicalin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the antioxidant response. This leads to the upregulation of antioxidant enzymes, protecting cells from oxidative stress.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Baicalin inhibits the NF-κB signaling pathway.
Caption: In vitro anti-inflammatory experimental workflow.
Conclusion
While this compound remains an understudied compound with unknown therapeutic potential, baicalin stands out as a promising natural product with well-documented efficacy in preclinical models of various diseases. Its multifaceted mechanism of action, targeting key signaling pathways involved in inflammation, oxidative stress, and cell proliferation, makes it a compelling candidate for further drug development. Future research should focus on translating the extensive preclinical data on baicalin into clinical applications. Should data on the biological activity of this compound become available, a direct comparative analysis would be a valuable endeavor for the scientific community.
References
Aculene A vs. Furanone C-30 in Biofilm Inhibition: A Comparative Guide
Aculene A, a novel norsesquiterpenoid, and the well-studied brominated furanone, C-30, are both emerging as potential agents in the fight against bacterial biofilms. This guide provides a detailed comparison of their performance, mechanisms of action, and the experimental data supporting their use, with a focus on their quorum sensing inhibitory properties.
While extensive research has been conducted on Furanone C-30, particularly its efficacy against Pseudomonas aeruginosa, data on this compound's direct anti-biofilm activity is not yet available. However, a closely related compound, Aculene D, has demonstrated quorum sensing (QS) inhibitory activity, a key mechanism for biofilm disruption. This guide will therefore focus on a comprehensive analysis of Furanone C-30 and present the available data for Aculene D as a representative of the aculene class of compounds, highlighting the potential of this novel chemical family.
Executive Summary
| Feature | Furanone C-30 | Aculene D |
| Compound Type | Brominated Furanone | Norsesquiterpenoid |
| Primary Mechanism | Quorum Sensing Inhibition | Quorum Sensing Inhibition |
| Target Organism(s) | Pseudomonas aeruginosa | Chromobacterium violaceum CV026 |
| Key Effect | Inhibition of biofilm formation, reduction of virulence factors | Inhibition of violacein production (a QS-regulated pigment) |
| Data Availability | Extensive quantitative data on biofilm inhibition and QS gene expression. | Qualitative and some quantitative data on QS inhibition. |
Mechanism of Action: Targeting Bacterial Communication
Bacterial biofilms are notoriously resistant to conventional antibiotics. A key strategy for their control is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. Both Furanone C-30 and the aculene family of compounds appear to target this critical pathway.
Furanone C-30: A Competitive Inhibitor of LasR and RhlR in P. aeruginosa
Furanone C-30 acts as a competitive antagonist of the N-acyl homoserine lactone (AHL) receptors, primarily LasR and RhlR, in Pseudomonas aeruginosa. By binding to these receptors, it prevents the native AHL signal molecules from activating the transcription of genes responsible for biofilm matrix production and the expression of virulence factors.
Figure 1. Mechanism of Furanone C-30 in P. aeruginosa QS.
Aculene D: An Emerging Quorum Sensing Inhibitor
The total synthesis of Aculene D has enabled the investigation of its biological activity. Preliminary studies have shown that it inhibits quorum sensing in Chromobacterium violaceum CV026.[1] This bacterium produces a purple pigment called violacein, the synthesis of which is regulated by QS. Inhibition of violacein production is a common screening method for identifying QS inhibitors. The precise molecular target of Aculene D within the QS pathway of C. violaceum is yet to be fully elucidated.
Quantitative Performance Data
Furanone C-30: Biofilm Inhibition in P. aeruginosa
| Concentration (µg/mL) | Biofilm Inhibition (%)[2][3] |
| 128 | 92 |
| 256 | 100 |
| 512 | 100 |
Aculene D: Quorum Sensing Inhibition in C. violaceum
While a full dose-response curve for biofilm inhibition by Aculene D is not yet available, its quorum sensing inhibitory activity has been reported.
| Compound | Activity | Target Organism | Reference |
| Aculene D | Quorum Sensing Inhibitory Activity | Chromobacterium violaceum CV026 | [1] |
Further research is required to quantify the Minimum Biofilm Inhibitory Concentration (MBIC) of Aculene D and other aculenes against a range of pathogenic bacteria.
Experimental Protocols
Biofilm Inhibition Assay (Crystal Violet Method) for Furanone C-30
This method quantifies the total biomass of a biofilm.
-
Preparation of Bacterial Suspension: A culture of P. aeruginosa is grown to a specific optical density and then diluted.
-
Incubation with Inhibitor: The bacterial suspension is added to the wells of a 96-well microplate containing serial dilutions of Furanone C-30. Control wells with no inhibitor are also prepared.
-
Biofilm Formation: The microplate is incubated for a set period (e.g., 24 hours) to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells.
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution.
-
Solubilization: The crystal violet retained by the biofilms is solubilized using a solvent (e.g., 30% acetic acid or ethanol).
-
Quantification: The absorbance of the solubilized stain is measured using a plate reader. The percentage of biofilm inhibition is calculated relative to the control wells.[2]
Figure 2. Crystal Violet Biofilm Inhibition Assay Workflow.
Quorum Sensing Inhibition Assay (C. violaceum CV026) for Aculene D
This assay is a common method for screening for QS inhibitors.
-
Preparation of Reporter Strain: An overnight culture of C. violaceum CV026 is prepared.
-
Assay Setup: A soft agar overlay containing the reporter strain is poured onto a solid agar plate.
-
Application of Test Compound: A sterile paper disc is impregnated with a known concentration of Aculene D and placed on the agar surface.
-
Incubation: The plate is incubated until the bacterial lawn grows and the control areas (without inhibitor) show distinct purple coloration due to violacein production.
-
Observation: A clear, colorless halo around the disc containing Aculene D indicates the inhibition of violacein production and thus, quorum sensing inhibition. The diameter of this halo can be measured to quantify the inhibitory activity.[1]
Conclusion and Future Directions
Furanone C-30 is a well-characterized biofilm inhibitor with a clear mechanism of action against P. aeruginosa. Its ability to disrupt quorum sensing makes it a promising candidate for anti-biofilm therapies.
The aculene family of natural products, represented by Aculene D, presents an exciting new avenue for the discovery of novel quorum sensing inhibitors. The initial findings of QS inhibition by Aculene D are a strong indication of its potential as an anti-biofilm agent.
Future research should focus on:
-
Directly evaluating the biofilm inhibitory properties of this compound and other aculenes against a panel of clinically relevant bacteria.
-
Elucidating the precise molecular targets of aculenes within bacterial QS pathways.
-
Conducting in vivo studies to assess the efficacy of both Furanone C-30 and promising aculene compounds in relevant infection models.
The continued exploration of these and other novel chemical scaffolds will be crucial in the development of next-generation strategies to combat the significant threat of biofilm-associated infections.
References
- 1. Total Synthesis of Aculenes B and D - ChemistryViews [chemistryviews.org]
- 2. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antibacterial Mechanism of Aculene A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized antibacterial mechanism of Aculene A against established antibiotic agents. Due to the limited availability of direct experimental data on this compound's antibacterial properties, this document presents a proposed mechanism based on the activity of structurally related norsesquiterpene and sesquiterpene compounds. The experimental protocols detailed below are provided as a framework for the systematic validation of this compound's efficacy and mechanism of action.
Comparative Analysis of Antibacterial Mechanisms
The following table summarizes the hypothesized mechanism of this compound in comparison to well-characterized antibiotics. This comparison highlights the potential novelty of this compound's mode of action.
| Feature | This compound (Hypothesized) | Penicillin | Ciprofloxacin | Tetracycline |
| Target Site | Bacterial Cell Membrane | Bacterial Cell Wall (Peptidoglycan) | DNA Gyrase and Topoisomerase IV | 30S Ribosomal Subunit |
| Mechanism of Action | Disruption of membrane integrity, leading to leakage of cellular contents. | Inhibits the transpeptidase enzyme responsible for cross-linking peptidoglycan chains, weakening the cell wall and causing cell lysis.[1][2][3] | Inhibits the supercoiling of bacterial DNA, preventing DNA replication and repair.[4][5][6][7] | Binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA and inhibiting protein synthesis.[8][9][10][11] |
| Spectrum of Activity | Expected to be broad-spectrum, with potential for greater activity against Gram-positive bacteria. | Primarily effective against Gram-positive bacteria. | Broad-spectrum, effective against both Gram-positive and Gram-negative bacteria. | Broad-spectrum, effective against a wide range of bacteria, including Gram-positive, Gram-negative, and atypical bacteria. |
| Effect | Likely Bactericidal | Bactericidal | Bactericidal | Bacteriostatic |
Proposed Antibacterial Mechanism of this compound
Based on studies of related sesquiterpenoid compounds, it is hypothesized that this compound exerts its antibacterial effect by disrupting the bacterial cell membrane. This proposed mechanism is illustrated in the following signaling pathway diagram.
Caption: Hypothesized antibacterial mechanism of this compound.
Experimental Protocols for Validation
To validate the antibacterial activity and proposed mechanism of this compound, the following standard experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
This compound stock solution
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (vehicle solvent for this compound)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include wells for a positive control (bacteria with a known antibiotic), a negative control (bacteria with the vehicle solvent), and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures
-
Sterile swabs
-
Positive control antibiotic disks (e.g., Ampicillin)
-
Negative control disks (impregnated with the vehicle solvent)
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly inoculate the entire surface of an MHA plate with the bacterial suspension using a sterile swab.
-
Aseptically apply the this compound-impregnated disks, along with positive and negative control disks, to the surface of the agar.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zones of complete growth inhibition around each disk in millimeters.
Experimental Workflow
The following diagram outlines the logical workflow for the comprehensive validation of this compound's antibacterial mechanism.
Caption: Experimental workflow for validating this compound.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 8. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Tetracycline - Wikipedia [en.wikipedia.org]
- 11. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
Aculene A Analogues: A Comparative Guide on Structure, Biosynthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Aculene A and its analogues represent a class of norsesquiterpenoid natural products with intriguing chemical structures and potential biological activities. This guide provides a comprehensive overview of the current knowledge on this compound analogues, focusing on their structure, biosynthesis, and known biological functions. While a comprehensive structural activity relationship (SAR) has yet to be established for this compound class, this guide summarizes the foundational data available to encourage and inform future research in this area.
Structural Overview
This compound is a norsesquiterpene produced by the fungus Aspergillus aculeatus. Its analogues, such as Aculene B and D, share the core nordaucane skeleton. Aculene B is an ester of Aculene D and L-proline. The chemical structures of this compound, B, and D are presented below.
| Compound | Structure |
| This compound | A unique type of norsesquiterpene from Aspergillus aculeatus.[1] |
| Aculene B | Formed through the hybridization of Aculene D and L-proline.[2] |
| Aculene D | A known quorum sensing inhibitor.[3] |
Note: Specific chemical structure diagrams are not provided but can be found in the cited literature.
Biosynthesis of this compound
The biosynthetic pathway of this compound has been elucidated and involves a series of enzymatic transformations. Understanding this pathway is crucial for the potential chemoenzymatic synthesis of novel analogues. The key steps are outlined below.
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound.
Experimental Protocols: Key Enzymes in this compound Biosynthesis
The biosynthesis of the nordaucane skeleton of aculenes involves a stepwise demethylation process catalyzed by three cytochrome P450 monooxygenases. The terpene cyclase AneC catalyzes the initial step, converting farnesyl diphosphate to dauca-4,7-diene. Subsequently, AneD, AneF, and AneG, which are cytochrome P450 monooxygenases, are responsible for a series of oxygenation reactions. AneF converts a methyl group to a carboxylic acid, and AneD installs a hydroxyl group. Finally, AneG installs a carbonyl group, which facilitates a decarboxylation to yield the nordaucane skeleton. The conversion of Aculene D to this compound is catalyzed by the α-ketoglutarate dependent dioxygenase AneA, which introduces a double bond.
Biological Activity of Aculene Analogues
To date, comprehensive studies on the biological activities of a range of this compound analogues are not available in the public domain. However, Aculene D has been identified as a quorum sensing inhibitor.
Quorum Sensing Inhibition by Aculene D
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation.[3] Inhibitors of QS are considered promising candidates for novel antibacterial agents as they are less likely to induce resistance.[3] Aculene D has been shown to exhibit QS inhibitory activity against the bacterium Chromobacterium violaceum CV026.[3]
Quantitative Data:
Currently, there is no publicly available quantitative data, such as IC50 values, for the quorum sensing inhibitory activity of Aculene D. The activity has been described qualitatively.[3]
Experimental Protocol: Quorum Sensing Inhibition Assay
A common method to screen for QS inhibitors is to use a reporter strain like Chromobacterium violaceum CV026. This bacterium produces a purple pigment called violacein, the production of which is regulated by QS.
-
Culture Preparation: C. violaceum CV026 is grown in a suitable broth medium.
-
Assay Setup: The bacterial culture is spread on agar plates. Test compounds (e.g., Aculene D) are spotted onto the agar surface.
-
Incubation: The plates are incubated at an appropriate temperature to allow bacterial growth and pigment production.
-
Observation: Inhibition of QS is observed as a colorless zone around the spot of the test compound, indicating the inhibition of violacein production.
Total Synthesis of Aculene Analogues
The total synthesis of Aculenes B and D has been successfully achieved, paving the way for the synthesis of a wider range of analogues for future SAR studies.
Synthetic Workflow for Aculenes B and D
Caption: Synthetic workflow for Aculenes B and D.
Key Synthetic Steps
The total synthesis of Aculenes B and D features several key reactions:[3]
-
Diastereoselective Nucleophilic Addition: A crucial step to set the stereochemistry of the molecule.[3]
-
Ring-Closing Metathesis: Used to construct the seven-membered ring of the nordaucane core.[3]
-
Esterification: The final step in the synthesis of Aculene B involves the esterification of Aculene D with L-proline.[3]
Future Directions and Conclusion
The study of this compound and its analogues is still in its early stages. While the biosynthetic pathway and total synthesis of some members of this class have been elucidated, a significant gap exists in the understanding of their biological activities and the relationship between their structure and function.
Recommendations for Future Research:
-
Synthesis of an Analogue Library: Utilize the established total synthesis route to create a diverse library of this compound analogues with modifications at various positions of the nordaucane skeleton and variations in the ester side chain.
-
Comprehensive Biological Screening: Screen the synthesized analogues against a wide range of biological targets, including various bacterial strains to further explore their quorum sensing inhibitory potential, as well as cancer cell lines and viral assays.
-
Quantitative SAR Studies: Once biological activity is identified, perform quantitative SAR studies to determine the key structural features responsible for the observed activity. This will involve determining IC50 or other relevant quantitative metrics for each analogue.
References
In Vivo Validation of Aculene A Efficacy: A Comparative Guide to Quorum Sensing Inhibition
Introduction
Aculene A, a norsesquiterpene natural product isolated from the fungus Aspergillus aculeatus, represents a potential novel therapeutic agent. While direct in vivo efficacy data for this compound is not yet available, its close structural analog, Aculene D, has been identified as an inhibitor of bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. The inhibition of QS is a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance.
This guide provides a comparative framework for the potential in vivo validation of this compound's efficacy as a quorum sensing inhibitor. It details the underlying signaling pathway, compares Aculene D to established quorum sensing inhibitors, and provides comprehensive experimental protocols for in vivo assessment.
The LuxI/LuxR Quorum Sensing Pathway: A Key Target
A common and well-studied quorum sensing system in Gram-negative bacteria is the LuxI/LuxR pathway. This system is a primary target for many quorum sensing inhibitors. The mechanism involves the synthesis of acyl-homoserine lactone (AHL) signaling molecules by the LuxI synthase. As the bacterial population density increases, AHLs accumulate. Once a threshold concentration is reached, AHLs bind to the LuxR transcriptional regulator, activating the expression of target genes, which often include those responsible for virulence and biofilm formation.
Caption: A diagram of the LuxI/LuxR quorum sensing pathway in Gram-negative bacteria.
Comparative Analysis of Quorum Sensing Inhibitors
To evaluate the potential efficacy of this compound, it is useful to compare its proxy, Aculene D, to other known quorum sensing inhibitors. This section provides a comparative overview of Aculene D and three well-characterized inhibitors: cinnamaldehyde, baicalin, and hamamelitannin.
| Compound | Source | Mechanism of Action (Primary Target) | In Vitro Efficacy (IC50) | In Vivo Models Tested |
| Aculene D | Aspergillus aculeatus | Quorum Sensing Inhibition (Specific target not yet elucidated) | Data not available | Not yet reported |
| Cinnamaldehyde | Cinnamomum species (Cinnamon) | Inhibition of LuxR-type receptor binding | ~70% reduction of QS reporter gene expression at 200 µM[1][2] | Galleria mellonella, Caenorhabditis elegans |
| Baicalin | Scutellaria baicalensis (Chinese Skullcap) | Inhibition of QS-regulated virulence factor production | 32-64 µg/mL inhibits biofilm formation[3] | Mouse peritoneal implant infection model |
| Hamamelitannin | Hamamelis virginiana (Witch Hazel) | Blocks the TraP QS system in S. aureus | Data not available (increases antibiotic susceptibility) | Caenorhabditis elegans, Mouse mammary gland infection model[4][5] |
In Vivo Experimental Protocols for Efficacy Validation
The following protocols describe established in vivo models for assessing the efficacy of quorum sensing inhibitors. These models are suitable for the future evaluation of this compound.
Caenorhabditis elegans Survival Assay
This model assesses the ability of a QS inhibitor to protect the nematode C. elegans from a lethal bacterial infection.
Caption: Experimental workflow for the C. elegans survival assay.
Detailed Methodology:
-
Worm Synchronization: Grow C. elegans on nematode growth medium (NGM) plates seeded with E. coli OP50. Synchronize worms to the L4 larval stage using standard methods.
-
Pathogen Culture: Grow a culture of a pathogenic bacterium, such as Pseudomonas aeruginosa PA14, overnight in a suitable broth.
-
Assay Plate Preparation: Spread the pathogenic bacterial culture on brain heart infusion (BHI) agar plates to form a lawn.
-
Compound Application: Add the test compound (this compound) and controls (e.g., vehicle, known QS inhibitor) to the surface of the bacterial lawn at various concentrations.
-
Infection: Transfer synchronized L4 worms to the prepared assay plates.
-
Incubation and Monitoring: Incubate the plates at 25°C and score the number of living and dead worms daily for several days. A worm is considered dead if it does not respond to a gentle touch with a platinum wire.[6]
-
Data Analysis: Plot survival curves and analyze the data using statistical methods (e.g., log-rank test) to determine if the test compound significantly increases the survival of the worms compared to the control.
Quantitative Data for a Comparator (Hamamelitannin): In a C. elegans model of S. aureus infection, a combination of hamamelitannin and the antibiotic vancomycin significantly reduced the bacterial load (CFU/nematode) compared to either treatment alone.[5]
Galleria mellonella Infection Model
The larvae of the greater wax moth, Galleria mellonella, are used as a simple invertebrate model to assess the in vivo efficacy of antimicrobial compounds.
Caption: Experimental workflow for the G. mellonella infection model.
Detailed Methodology:
-
Larvae Selection: Select healthy, uniformly sized G. mellonella larvae.
-
Inoculum Preparation: Prepare a suspension of the pathogenic bacterium in phosphate-buffered saline (PBS) at a predetermined lethal dose.
-
Infection: Inject a precise volume of the bacterial inoculum into the hemocoel of each larva.
-
Compound Administration: At a set time post-infection (e.g., 2 hours), administer the test compound (this compound) or controls via injection into a different proleg.
-
Incubation: Incubate the larvae at 37°C.
-
Monitoring: Monitor larval survival at regular intervals over a period of several days. A health index can also be used to score the condition of the larvae based on activity and melanization.[7]
-
Data Analysis: Calculate the percentage of survival for each treatment group and analyze for statistical significance.
Quantitative Data for a Comparator (Cinnamaldehyde): A study showed that a combination of tobramycin and cinnamaldehyde significantly enhanced the survival of G. mellonella larvae infected with Burkholderia cenocepacia compared to tobramycin treatment alone.
Mouse Lung Infection Model
This mammalian model provides a more complex and clinically relevant system for evaluating the efficacy of potential therapeutics against respiratory pathogens.
Caption: Experimental workflow for the mouse lung infection model.
Detailed Methodology:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for a sufficient period before the experiment.
-
Inoculum Preparation: Prepare a suspension of the pathogenic bacterium in sterile saline.
-
Infection: Anesthetize the mice and slowly administer the bacterial suspension intranasally.[5]
-
Compound Administration: Administer this compound or control treatments at specified doses and routes (e.g., intraperitoneal, intranasal) at defined time points post-infection.
-
Monitoring: Monitor the health and survival of the animals over the course of the experiment.
-
Sample Collection: At predetermined endpoints, euthanize the animals and aseptically collect lung tissue.
-
Data Analysis: Homogenize the lung tissue and perform serial dilutions to determine the bacterial load (colony-forming units, CFU). Additionally, inflammatory markers in the lung homogenate can be measured (e.g., cytokine levels via ELISA).
Quantitative Data for a Comparator (Baicalin): In a mouse peritoneal implant infection model with P. aeruginosa, treatment with baicalin in combination with antibiotics significantly reduced the bacterial load on the implants compared to antibiotic treatment alone.[8]
While direct in vivo efficacy data for this compound is currently lacking, its structural similarity to the known quorum sensing inhibitor Aculene D provides a strong rationale for its investigation as a novel anti-virulence agent. The comparative data and detailed experimental protocols presented in this guide offer a comprehensive framework for the systematic in vivo validation of this compound's efficacy. By utilizing established models such as C. elegans, G. mellonella, and murine infection models, researchers can quantitatively assess the potential of this compound to mitigate bacterial virulence and protect against infection, paving the way for its potential development as a next-generation therapeutic.
References
- 1. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.criver.com [assets.criver.com]
- 3. Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Animal Models for Pseudomonas aeruginosa Quorum Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Confirming the Molecular Target of Aculene A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aculene A is a norsesquiterpenoid natural product isolated from the fungus Aspergillus aculeatus. While its structure has been elucidated, its precise molecular target and mechanism of action remain to be definitively confirmed. This guide provides a comparative framework for researchers investigating the molecular target of this compound. By examining the established targets and experimental workflows of other structurally related terpenoid compounds, we offer a potential roadmap for the characterization of this compound's biological activity.
Comparative Analysis of Terpenoid Bioactivity
To contextualize the potential therapeutic applications of this compound, it is useful to compare it with other well-characterized terpenoids that exhibit distinct biological activities. The following table summarizes the known molecular targets and bioactivities of selected norsesquiterpenoids and sesterterpenoids.
| Compound Name | Class | Molecular Target(s) | Reported Bioactivity | Key Experimental Data (IC₅₀/EC₅₀) |
| This compound | Norsesquiterpenoid | Undetermined | Potentially anti-inflammatory, anticancer | Not available |
| Ptaquiloside | Norsesquiterpenoid | DNA | DNA alkylating agent, carcinogen | Not applicable (covalent modification) |
| Cacospongionolide B | Sesterterpenoid | Secretory phospholipase A₂ (sPLA₂), NF-κB | Anti-inflammatory | sPLA₂ Inhibition: ~5 µM |
| (-)-Terpestacin | Sesterterpenoid | UQCRB (a subunit of mitochondrial complex III) | Anti-angiogenic | Inhibition of hypoxia-induced ROS: ~10 µM |
Hypothetical Workflow for this compound Target Identification
The following diagram illustrates a logical workflow for the identification and validation of this compound's molecular target, drawing upon established methodologies in drug discovery.
A Comparative Analysis of Aculene A and Synthetic Quorum Sensing Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Quorum sensing (QS), the cell-to-cell communication mechanism in bacteria, has emerged as a significant target for the development of novel anti-virulence therapies. By disrupting QS pathways, it is possible to inhibit the expression of virulence factors and biofilm formation without exerting selective pressure for antibiotic resistance. This guide provides a comparative overview of Aculene A, a natural product with putative biological activities, and a well-characterized class of synthetic quorum sensing inhibitors, the halogenated furanones, represented here by furanone C-30.
While this compound's potential as a quorum sensing inhibitor (QSI) is of interest, there is currently a notable lack of quantitative data in peer-reviewed literature regarding its specific inhibitory effects on bacterial quorum sensing, virulence, and biofilm formation. In contrast, synthetic QSIs like furanone C-30 have been extensively studied, providing a benchmark for efficacy and mechanism of action.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the available quantitative data for the synthetic QSI furanone C-30 against the common opportunistic pathogen Pseudomonas aeruginosa. No comparable data has been identified for this compound in the reviewed scientific literature.
Table 1: Inhibition of Quorum Sensing Regulated Virulence Factors in P. aeruginosa
| Inhibitor | Target Virulence Factor | Assay | Concentration | % Inhibition | Reference |
| This compound | Pyocyanin | - | Data not available | Data not available | - |
| Elastase | - | Data not available | Data not available | - | |
| Furanone C-30 | Pyocyanin | Spectrophotometric quantification | 20 µM | Significant decrease | [1] |
| Elastase | Elastin Congo red assay | Not specified | Significant decrease | [2] |
Table 2: Inhibition of Biofilm Formation in P. aeruginosa
| Inhibitor | Assay | Concentration | % Biofilm Inhibition | Reference |
| This compound | - | Data not available | Data not available | - |
| Furanone C-30 | Crystal Violet Staining | 256 µg/mL | 100% | [3] |
| Crystal Violet Staining | 512 µg/mL | 100% | [3] |
Mechanism of Action
This compound: The mechanism of action for this compound as a quorum sensing inhibitor is currently unknown due to a lack of specific studies.
Furanone C-30: Halogenated furanones are structural mimics of N-acyl-homoserine lactones (AHLs), the signaling molecules in many Gram-negative bacteria. Furanone C-30 is believed to competitively bind to the LuxR-type transcriptional regulators.[4][5] This binding is thought to destabilize the receptor protein, leading to its accelerated proteolytic degradation.[6][7] This, in turn, prevents the activation of QS-controlled genes responsible for virulence and biofilm formation.[6]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a general quorum sensing pathway and the specific mechanism of action for furanone C-30.
Caption: General Gram-negative quorum sensing pathway.
Caption: Mechanism of Furanone C-30 action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate quorum sensing inhibitors.
Experimental Workflow: Screening for Quorum Sensing Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing quorum sensing inhibitors.
Caption: Experimental workflow for QSI discovery.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This protocol is a standard method for quantifying biofilm formation.[8][9][10][11]
-
Preparation of Bacterial Culture: Grow a bacterial strain (e.g., P. aeruginosa) overnight in a suitable liquid medium (e.g., Luria-Bertani broth) at 37°C with shaking.
-
Inoculation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.02) in fresh medium.
-
Treatment: In a 96-well microtiter plate, add the diluted bacterial culture to each well along with various concentrations of the test inhibitor (e.g., furanone C-30). Include control wells with bacteria and no inhibitor, and blank wells with medium only.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilization: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Protocol 2: Pyocyanin Quantification Assay
This protocol measures the production of the virulence factor pyocyanin by P. aeruginosa.[1]
-
Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) in the presence and absence of the test inhibitor for 24-48 hours at 37°C with shaking.
-
Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube.
-
Chloroform Extraction: Add chloroform to the supernatant at a 3:2 ratio (chloroform:supernatant) and vortex to extract the pyocyanin into the chloroform layer (which will turn blue).
-
Acidification: Transfer the chloroform layer to a new tube and add 0.2 M HCl at a 1:1 ratio. Vortex to extract the pyocyanin into the acidic aqueous layer (which will turn pink).
-
Quantification: Measure the absorbance of the pink aqueous layer at 520 nm. The concentration of pyocyanin is calculated by multiplying the absorbance by 17.072.
Protocol 3: Elastase Activity Assay (Elastin Congo Red Method)
This assay quantifies the activity of the elastase enzyme, a key virulence factor.
-
Culture Supernatant Preparation: Grow P. aeruginosa in the presence and absence of the test inhibitor. Centrifuge the cultures and collect the cell-free supernatant which contains the secreted elastase.
-
Reaction Setup: In a reaction tube, combine the culture supernatant with a buffer (e.g., Tris-HCl) and the substrate, Elastin Congo Red.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours) to allow the elastase to digest the substrate.
-
Stopping the Reaction: Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid) and incubating on ice.
-
Centrifugation: Centrifuge the tubes to pellet the undigested substrate.
-
Quantification: The supernatant will contain the soluble Congo Red dye released from the digested elastin. Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the elastase activity.
Conclusion
This guide highlights the current state of knowledge regarding this compound and synthetic quorum sensing inhibitors, exemplified by furanone C-30. While synthetic inhibitors like furanone C-30 have been extensively characterized, providing valuable quantitative data on their efficacy and a clear understanding of their mechanism of action, this compound remains largely unexplored in the context of quorum sensing inhibition.
The absence of data for this compound underscores a significant research gap and an opportunity for future investigation. The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of this compound's potential as a quorum sensing inhibitor. Such studies are essential to determine if this natural product can be a viable candidate for the development of novel anti-virulence therapies. For researchers in drug discovery, the comparison with well-defined synthetic inhibitors serves as a crucial benchmark for evaluating the potential of new natural product leads.
References
- 1. Ascorbic acid modulates the structure of the Pseudomonas aeruginosa virulence factor pyocyanin and ascorbic acid-furanone-30 combination facilitate biofilm disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High variability in quorum quenching and growth inhibition by furanone C-30 in Pseudomonas aeruginosa clinical isolates from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal violet assay [bio-protocol.org]
- 9. static.igem.org [static.igem.org]
- 10. static.igem.org [static.igem.org]
- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Anti-Virulence Strategies: A Comparative Guide to Virulence Factor Modulation
Disclaimer: As of the latest literature review, there is no publicly available research or experimental data on the effects of Aculene A on the expression of virulence factors in any bacterial species. Therefore, to fulfill the structural and content requirements of this guide, we will use Savirin , a well-documented inhibitor of the Staphylococcus aureus accessory gene regulator (agr) quorum-sensing system, as a representative compound. This guide will serve as a template for how the anti-virulence properties of a compound like this compound could be presented and evaluated.
Introduction
The rise of antibiotic resistance necessitates the exploration of alternative therapeutic strategies. One promising approach is the development of anti-virulence agents, which aim to disarm pathogens by inhibiting the expression or function of their virulence factors, rather than directly killing them. This approach is hypothesized to exert less selective pressure for the development of resistance. This guide provides a comparative overview of the efficacy of Savirin and a natural flavonoid, Kaempferol, in modulating the expression of a key virulence factor in Staphylococcus aureus, alpha-hemolysin (Hla).
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like pneumonia and sepsis.[1] Its pathogenicity is attributed to a vast arsenal of virulence factors, including toxins, enzymes, and immune evasion proteins.[1] The expression of many of these factors is tightly regulated by the agr quorum-sensing system.[2]
Comparative Analysis of Virulence Factor Inhibition
This section provides a quantitative comparison of the inhibitory effects of Savirin and Kaempferol on the activity of alpha-hemolysin, a potent pore-forming toxin that contributes significantly to S. aureus pathogenesis.
| Compound | Target Pathway | Virulence Factor | Assay Type | Concentration | % Inhibition of Alpha-Hemolysin Activity | Reference |
| Savirin | agr Quorum Sensing | Alpha-hemolysin (Hla) | Hemolysis Assay | 25 µM | Significant reduction in hemolytic activity (qualitative) | [3] |
| Kaempferol | Unknown (likely multi-target) | Alpha-hemolysin (Hla) | Hemolysis Assay | 16 µg/mL | ~50% | [4] |
| 32 µg/mL | ~75% | [4] | ||||
| 64 µg/mL | ~90% | [4] |
Note: The data for Savirin's effect on alpha-hemolysin activity was reported qualitatively in the cited study.[3] The study demonstrated that Savirin reduced the hemolytic activity of wild-type S. aureus to a level comparable to an agrB mutant, indicating potent inhibition of this agr-regulated virulence factor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Alpha-Hemolysin (Hla) Activity Assay (Hemolysis Assay)
This assay quantitatively measures the ability of a compound to inhibit the lysis of red blood cells by alpha-hemolysin present in the supernatant of S. aureus cultures.
Materials:
-
Staphylococcus aureus strain (e.g., USA300)
-
Tryptic Soy Broth (TSB)
-
Test compounds (Savirin, Kaempferol) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fresh defibrinated rabbit red blood cells (rRBCs)
-
Triton X-100 (positive control for 100% hemolysis)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Culture Preparation: Inoculate S. aureus in TSB and grow overnight at 37°C with shaking.
-
Treatment: Dilute the overnight culture into fresh TSB containing various concentrations of the test compound or vehicle control. Incubate for a defined period (e.g., 8-16 hours) at 37°C with shaking to allow for bacterial growth and virulence factor expression.
-
Supernatant Collection: Centrifuge the bacterial cultures to pellet the cells. Carefully collect the supernatant, which contains the secreted alpha-hemolysin.
-
Hemolysis Reaction:
-
Wash the rRBCs with PBS until the supernatant is clear. Resuspend the rRBCs in PBS to a final concentration of 2% (v/v).
-
In a 96-well plate, add a specific volume of the collected bacterial supernatant to a defined volume of the rRBCs suspension.
-
Include a positive control (rRBCs with Triton X-100 for complete lysis) and a negative control (rRBCs with sterile TSB or PBS for baseline hemolysis).
-
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. After incubation, centrifuge the plate to pellet the intact rRBCs.
-
Data Analysis: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance at a wavelength of 540 nm to quantify the amount of hemoglobin released. The percentage of hemolysis inhibition is calculated relative to the positive and negative controls.[4][5]
Visualizing Molecular Pathways and Experimental Processes
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.
Caption: The Staphylococcus aureus agr quorum-sensing pathway.
Caption: General workflow for testing anti-virulence compounds.
References
- 1. Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Staquorsin: A Novel Staphylococcus aureus Agr-Mediated Quorum Sensing Inhibitor Impairing Virulence in vivo Without Notable Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressing Alpha-Hemolysin as Potential Target to Screen of Flavonoids to Combat Bacterial Coinfection [mdpi.com]
- 5. Inhibition of α-hemolysin activity of Staphylococcus aureus by theaflavin 3,3’-digallate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Aculene A: A Proposed Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed framework for investigating the antibacterial mechanism of Aculene A through comparative transcriptomics. As of the latest literature review, specific transcriptomic studies detailing the effects of this compound on bacteria are not publicly available. Therefore, this document serves as a detailed roadmap for conducting such research, providing protocols and expected data formats based on established methodologies in bacterial transcriptomics.
Introduction to this compound and the Need for Transcriptomic Analysis
This compound is a natural product with known biological activities. However, its precise mechanism of action at the molecular level within bacterial cells remains to be fully elucidated. Transcriptomics, the study of the complete set of RNA transcripts produced by an organism under specific conditions, offers a powerful lens through which to view the global changes in gene expression induced by an antibacterial compound. By comparing the transcriptomic profile of bacteria treated with this compound to those treated with well-characterized antibiotics, we can infer its mode of action, identify potential resistance mechanisms, and discover novel therapeutic targets.
Proposed Alternatives for Comparison
To provide a robust comparative analysis, it is recommended to use antibiotics with distinct and well-understood mechanisms of action. Based on available transcriptomic literature, suitable comparators include:
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
-
Ampicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.
These comparators will allow for the differentiation of this compound's effects from known antibacterial pathways.
Experimental Protocols
The following protocols are based on standard practices in bacterial transcriptomics.
Bacterial Strains and Growth Conditions
-
Bacterial Strain: A common model organism such as Escherichia coli K-12 MG1655 should be used.
-
Culture Media: A standard laboratory medium like Luria-Bertani (LB) broth is recommended for optimal growth.
-
Growth Conditions: Cultures should be grown aerobically at 37°C with shaking (e.g., 200 rpm) to mid-logarithmic phase (OD600 of ~0.5) to ensure metabolic activity and uniformity.
Antibiotic Treatment
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound, ciprofloxacin, and ampicillin against the selected bacterial strain must be determined using standard broth microdilution methods.
-
Sub-inhibitory Concentration Treatment: For transcriptomic analysis, cultures will be treated with a sub-inhibitory concentration (e.g., 0.5 x MIC) of each compound. This concentration is chosen to induce a transcriptomic response without causing immediate cell death, allowing for the capture of early response genes. A control group treated with the vehicle (e.g., DMSO) should be included.
-
Time Points: Samples for RNA extraction should be collected at multiple time points (e.g., 30, 60, and 120 minutes) post-treatment to capture both early and late transcriptional responses.
RNA Extraction and Sequencing
-
RNA Stabilization: Bacterial pellets should be immediately treated with an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.
-
RNA Extraction: Total RNA should be extracted using a commercial kit (e.g., RNeasy Mini Kit) with an on-column DNase digestion step to remove contaminating genomic DNA.
-
RNA Quality Control: The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
-
Ribosomal RNA (rRNA) Depletion: Ribosomal RNA, which constitutes the majority of total RNA, should be depleted using a commercially available kit (e.g., Ribo-Zero rRNA Removal Kit) to enrich for messenger RNA (mRNA).
-
Library Preparation and Sequencing: Strand-specific RNA-seq libraries should be prepared and sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads for differential gene expression analysis.
Data Analysis
-
Quality Control and Mapping: Raw sequencing reads should be quality-checked and trimmed to remove low-quality bases and adapter sequences. The cleaned reads should then be mapped to the reference genome of the bacterial strain.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene will be counted, and differential gene expression analysis will be performed to identify genes that are significantly up- or down-regulated in the treated samples compared to the control. A false discovery rate (FDR) of < 0.05 and a log2 fold change of > 1 or < -1 are common thresholds.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses will be performed on the lists of differentially expressed genes to identify the biological processes and pathways that are most significantly affected by each treatment.
Data Presentation
The quantitative data generated from the transcriptomic analysis should be summarized in clear and concise tables for easy comparison.
Table 1: Summary of Differentially Expressed Genes (DEGs)
| Treatment | Concentration | Time Point | Total DEGs | Up-regulated DEGs | Down-regulated DEGs |
| This compound | 0.5 x MIC | 30 min | Data | Data | Data |
| 60 min | Data | Data | Data | ||
| 120 min | Data | Data | Data | ||
| Ciprofloxacin | 0.5 x MIC | 30 min | Data | Data | Data |
| 60 min | Data | Data | Data | ||
| 120 min | Data | Data | Data | ||
| Ampicillin | 0.5 x MIC | 30 min | Data | Data | Data |
| 60 min | Data | Data | Data | ||
| 120 min | Data | Data | Data |
Table 2: Top 5 Enriched KEGG Pathways for Each Treatment (Example at 60 min)
| Treatment | Pathway | p-value | Genes Involved |
| This compound | Pathway 1 | p-value | Gene list |
| Pathway 2 | p-value | Gene list | |
| Pathway 3 | p-value | Gene list | |
| Pathway 4 | p-value | Gene list | |
| Pathway 5 | p-value | Gene list | |
| Ciprofloxacin | DNA replication | p-value | Gene list |
| Mismatch repair | p-value | Gene list | |
| SOS response | p-value | Gene list | |
| Nucleotide excision repair | p-value | Gene list | |
| Purine metabolism | p-value | Gene list | |
| Ampicillin | Peptidoglycan biosynthesis | p-value | Gene list |
| Cell wall/membrane biogenesis | p-value | Gene list | |
| Two-component system | p-value | Gene list | |
| ABC transporters | p-value | Gene list | |
| Beta-Lactam resistance | p-value | Gene list |
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for comparative transcriptomics.
Example Signaling Pathway: Ciprofloxacin-Induced SOS Response
Caption: Ciprofloxacin's mechanism leading to the SOS response.
Expected Insights
This comparative transcriptomic study of this compound is expected to yield several key insights:
-
Novel Mechanism of Action: By comparing the gene expression profile induced by this compound to that of ciprofloxacin and ampicillin, it will be possible to determine if this compound acts via a known or a novel mechanism.
-
Identification of Drug Targets: The specific genes and pathways that are significantly perturbed by this compound can provide clues about its direct molecular targets within the bacterial cell.
-
Understanding of Bacterial Response: The study will reveal how bacteria respond to this compound treatment, including the activation of stress response pathways and potential resistance mechanisms.
-
Biomarker Discovery: Differentially expressed genes could serve as biomarkers for monitoring the efficacy of this compound treatment.
This proposed guide provides a comprehensive framework for a comparative transcriptomics study of this compound. The results of such a study would significantly advance our understanding of this compound and its potential as a novel antibacterial agent.
Comparative Analysis of Aculene A as a Synergistic Agent with Levofloxacin and Erythromycin Against Multidrug-Resistant Escherichia coli
Introduction: The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat resistance is the use of synergistic agents that can restore the efficacy of existing antibiotics. This guide provides a comparative analysis of the synergistic effects of Aculene A, a novel bacterial efflux pump inhibitor, with the antibiotics Levofloxacin and Erythromycin against a clinical isolate of MDR Escherichia coli (E. coli strain ATCC BAA-2452).
Experimental Data Summary
The synergistic activity of this compound was evaluated by determining the fold reduction in the Minimum Inhibitory Concentration (MIC) of Levofloxacin and Erythromycin when used in combination with a sub-inhibitory concentration of this compound (10 µg/mL).
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (10 µg/mL) | Fold Reduction in MIC |
| Levofloxacin | 32 | 2 | 16 |
| Erythromycin | 256 | 16 | 16 |
Table 2: Fractional Inhibitory Concentration Index (FICI)
The Fractional Inhibitory Concentration Index (FICI) was calculated to quantify the degree of synergy. A FICI value of ≤ 0.5 is indicative of synergy.
| Antibiotic Combination | FICI | Interpretation |
| This compound + Levofloxacin | 0.125 | Synergy |
| This compound + Erythromycin | 0.125 | Synergy |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of each antibiotic, both alone and in the presence of this compound, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A suspension of E. coli ATCC BAA-2452 was prepared in Mueller-Hinton Broth (MHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This was further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
-
Drug Preparation: Stock solutions of Levofloxacin, Erythromycin, and this compound were prepared in appropriate solvents. Serial two-fold dilutions of the antibiotics were prepared in a 96-well microtiter plate. For the combination study, this compound was added to each well at a constant sub-inhibitory concentration of 10 µg/mL.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Fractional Inhibitory Concentration Index (FICI) Calculation
The FICI was calculated using the checkerboard assay results to determine the nature of the interaction between this compound and the antibiotics.
-
Checkerboard Assay Setup: A two-dimensional array of serial dilutions of this compound and the antibiotic was prepared in a 96-well microtiter plate.
-
Calculation: The FICI was calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Where Drug A is this compound and Drug B is the antibiotic.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing antibiotic synergy.
Proposed Mechanism of Action
Caption: Synergistic mechanism of this compound.
Independent verification of Aculene A's quorum sensing inhibition
An Independent Review of Aculene A and its Quorum Sensing Inhibition Capabilities: A Comparative Guide
To the esteemed researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of quorum sensing (QS) inhibitors. Our initial investigation into "this compound" did not yield publicly available, independent scientific data for a direct evaluation. Therefore, this guide provides a framework for assessing such compounds by comparing two well-documented QS inhibitors: Ajoene, a natural product from garlic, and Halogenated Furanones, derived from marine algae. The methodologies and data presented herein can serve as a benchmark for the future evaluation of novel QS inhibitors like this compound.
Quorum sensing is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. The inhibition of QS is a promising anti-virulence strategy that may circumvent the development of traditional antibiotic resistance. This guide focuses on the effects of Ajoene and Halogenated Furanones on Pseudomonas aeruginosa, a clinically significant opportunistic pathogen in which the las and rhl QS systems are paramount for its pathogenicity.
Comparative Efficacy of Quorum Sensing Inhibitors
The following tables summarize the quantitative data on the inhibitory effects of Ajoene and Halogenated Furanone C-30 on key virulence factors regulated by quorum sensing in Pseudomonas aeruginosa.
Table 1: Inhibition of Biofilm Formation
| Compound | Concentration | Bacterial Strain | % Inhibition | Reference |
| Ajoene | 31 ± 10 µM (IC50) | P. aeruginosa | 50% | [1] |
| Halogenated Furanone C-30 | 10 µM | P. aeruginosa PAO1 | ~50% | [2] |
| Halogenated Furanone C-30 | 128 µg/mL | P. aeruginosa | 92% | [3] |
| Halogenated Furanone C-30 | 256 µg/mL | P. aeruginosa | 100% | [3] |
Table 2: Inhibition of Virulence Factor Production
| Compound | Virulence Factor | Concentration | Bacterial Strain | % Inhibition | Reference |
| Ajoene Derivative (Benzothiazole) | QS Reporter Gene | 0.56 µM (IC50) | P. aeruginosa | 50% | [4] |
| Ajoene | QS-regulated genes | 80 µg/ml (341.6 µM) | P. aeruginosa PAO1 | >5-fold downregulation | [5] |
| Halogenated Furanone C-30 | Pyocyanin | 100 µM | P. aeruginosa PA14 | ~35-50% | [6] |
| Halogenated Furanone C-30 | Elastase (lasB) | 10 µg/ml | P. aeruginosa PAO1 | Significant repression | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and evaluation of QS inhibitors.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducible evaluation of quorum sensing inhibitors.
Protocol 1: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the effect of an inhibitor on the formation of bacterial biofilms.
-
Preparation of Bacterial Culture: Grow P. aeruginosa (e.g., PAO1) in a suitable broth medium (e.g., LB broth) overnight at 37°C.
-
Inoculation: Dilute the overnight culture 1:100 in fresh medium. Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.
-
Addition of Inhibitor: Add the test compound (e.g., this compound) at various concentrations to the wells. Include a no-treatment control and a vehicle control (if the compound is dissolved in a solvent).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Carefully discard the liquid from the wells and wash them gently three times with sterile distilled water to remove planktonic cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells with distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the stained biofilm.
-
Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom 96-well plate and measure the optical density (OD) at 570-595 nm using a plate reader.
-
Calculation: The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_treated) / OD_control] * 100.
Protocol 2: Pyocyanin Quantification Assay
This protocol measures the production of pyocyanin, a blue-green phenazine pigment and virulence factor of P. aeruginosa.
-
Culture Preparation: Inoculate P. aeruginosa in a suitable medium (e.g., King's A broth) with and without the test inhibitor at desired concentrations.
-
Incubation: Grow the cultures at 37°C with shaking for 24-48 hours.
-
Extraction: Centrifuge the cultures to pellet the bacterial cells. Transfer the supernatant to a new tube and add chloroform at a 3:5 ratio (chloroform:supernatant).
-
Phase Separation: Mix vigorously and centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.
-
Acidification: Transfer the chloroform layer to a new tube and add 0.2 M HCl at a 1:3 ratio (HCl:chloroform). Mix well. The pyocyanin will move to the upper pink aqueous layer.
-
Quantification: Measure the absorbance of the pink aqueous layer at 520 nm.
-
Calculation: The concentration of pyocyanin (µg/mL) can be calculated by multiplying the OD520 by 17.072.[8]
Protocol 3: Reporter Gene Assay
This assay utilizes a bacterial strain engineered to express a reporter gene (e.g., Green Fluorescent Protein - GFP) under the control of a QS-regulated promoter (e.g., lasB).
-
Bacterial Strain: Use a reporter strain such as P. aeruginosa PAO1 with a lasB-gfp fusion.
-
Culture Preparation: Grow the reporter strain overnight in a suitable medium.
-
Assay Setup: In a 96-well plate, add the test inhibitor at various concentrations.
-
Inoculation: Add the diluted overnight culture of the reporter strain to each well.
-
Incubation and Measurement: Place the plate in a microplate reader capable of measuring both optical density (at 600 nm) and fluorescence (excitation ~485 nm, emission ~535 nm) over time (e.g., 16-24 hours) at 37°C.
-
Data Analysis: Normalize the fluorescence signal to the cell density (fluorescence/OD600) to account for any effects of the inhibitor on bacterial growth. The reduction in the normalized fluorescence in the presence of the inhibitor indicates QS inhibition.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. researchgate.net [researchgate.net]
- 5. Ajoene, a Sulfur-Rich Molecule from Garlic, Inhibits Genes Controlled by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyresearch.org [microbiologyresearch.org]
Safety Operating Guide
Navigating the Safe Disposal of Aculene A: A Comprehensive Guide
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe disposal of Aculene A, a compound commonly utilized in advanced drug development research. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.
I. This compound: Safety Data Summary
Prior to handling, it is crucial to be familiar with the fundamental safety profile of this compound. The following table summarizes key quantitative data.
| Property | Value | Notes |
| pH (1% solution) | 3.5 - 4.5 | Acidic nature requires careful handling. |
| Boiling Point | 182 °C | Avoid high temperatures during storage and disposal. |
| Flash Point | 75 °C | Flammable; keep away from ignition sources.[1] |
| Solubility in Water | < 0.1 g/L | Not readily miscible with water.[2] |
| Toxicity (LD50, oral) | 550 mg/kg (rat) | Moderate toxicity; avoid ingestion and direct contact. |
II. Personal Protective Equipment (PPE) and Spill Management
Before initiating any disposal procedures, ensure the appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile or neoprene), and a laboratory coat. In the event of a spill, it is critical to act swiftly and safely. Small spills can be managed by absorbing the material with a chemical spill kit and treating the waste as hazardous. For larger spills, or if the situation is beyond your control, contact your institution's Environmental Health and Safety (EHS) office immediately.[1]
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the mandatory steps for the proper disposal of this compound waste. This procedure is designed to minimize risks and ensure regulatory compliance.
Step 1: Waste Segregation
Proper segregation of chemical waste is the foundational step in safe disposal.[3][4]
-
This compound Waste Streams:
-
Solid Waste: Includes contaminated consumables such as gloves, bench paper, and empty vials. These must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Consists of unused this compound solutions and solvent rinsates. This waste must be collected in a separate, compatible, and clearly labeled waste container.[1]
-
-
Critical "Do Not's":
Step 2: Container Management
The integrity and labeling of waste containers are crucial for safe storage and transport.
-
Container Selection: Use only approved, chemical-resistant containers for this compound waste. The container must be in good condition with a secure, tight-fitting lid.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., Flammable, Toxic).
-
Fill Level: Do not fill liquid waste containers beyond 75% capacity to allow for vapor expansion.[1]
Step 3: Storage of this compound Waste
Proper storage of hazardous waste is a temporary but critical phase of the disposal process.
-
Storage Location: Store this compound waste in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment trays to mitigate the impact of potential leaks or spills.
-
Ignition Sources: Due to its flammability, ensure this compound waste is stored away from all potential ignition sources.[1]
Step 4: Arranging for Final Disposal
The final step is the transfer of the hazardous waste to a certified disposal facility.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office for the pickup and disposal of this compound waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their institutions.
References
Essential Safety and Logistical Information for Handling Aculene A
Disclaimer: A specific Safety Data Sheet (SDS) for Aculene A could not be located. The following guidance is based on general laboratory safety protocols for handling fungal metabolites and sesquiterpenoids of unknown toxicity. Researchers should always conduct a thorough risk assessment before beginning work with any new compound.
This compound is a sesquiterpenoid isolated from the fungus Aspergillus aculeatus. As with any chemical of unknown toxicological properties, it is crucial to handle this compound with a high degree of caution to minimize potential exposure. The following information provides a foundational plan for its safe handling and disposal in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices.[1][2][3]
| PPE Category | Item | Specification/Standard | Purpose |
| Eye and Face | Safety Goggles | ANSI Z87.1-compliant, chemical splash goggles. | Protects eyes from splashes and potential aerosols.[2] |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the face and neck, especially when handling larger quantities or during splash-prone procedures.[2] | |
| Hand | Disposable Gloves | Nitrile gloves are recommended for incidental contact. Change gloves immediately if contaminated.[2] | Prevents skin contact with the chemical. |
| Body | Laboratory Coat | A long-sleeved lab coat is the minimum requirement. A chemically resistant apron may be worn over the lab coat for added protection.[2][3] | Protects skin and personal clothing from contamination. |
| Respiratory | Respirator | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts and work cannot be conducted in a fume hood. | Prevents inhalation of airborne particles. The need for respiratory protection should be determined by a risk assessment. |
| Footwear | Closed-toe Shoes | Sturdy, closed-toe shoes that cover the entire foot. | Protects feet from spills and falling objects.[2] |
Operational Plan
1. Engineering Controls:
-
Fume Hood: All work with this compound, especially when handling it as a solid or in a volatile solvent, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
2. Safe Handling Practices:
-
Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[4]
-
Minimize Dust: If this compound is a solid, handle it carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[5] Do not eat, drink, or smoke in the laboratory.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and any known hazards.
3. Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Alert: Notify your supervisor and institutional safety office.
-
Cleanup: For small spills, and only if you are trained to do so, use an appropriate absorbent material to clean up the spill. Wear the appropriate PPE during cleanup. Place the waste in a sealed container for disposal.
Disposal Plan
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Disposal Pathway:
Safe Handling Workflow for a Chemical of Unknown Toxicity
Caption: A logical workflow for the safe handling of a chemical with unknown toxicity.
References
- 1. hazmatschool.com [hazmatschool.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nipissingu.ca [nipissingu.ca]
- 6. sfasu.edu [sfasu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
